Product packaging for 2-(4-Bromophenyl)-2-methylpropanoic acid(Cat. No.:CAS No. 32454-35-6)

2-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B020217
CAS No.: 32454-35-6
M. Wt: 243.1 g/mol
InChI Key: AKVOQXBQLXOEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6) is a high-value brominated aromatic building block extensively used in organic synthesis and pharmaceutical research. This compound features a carboxylic acid group adjacent to a sterically hindered quaternary carbon center, making it a versatile precursor for constructing complex molecules with defined stereochemistry. Research Applications & Value: Pharmaceutical Intermediate: Serves as a key synthetic intermediate for the development of active pharmaceutical ingredients (APIs). It is notably employed in the synthetic pathway of fexofenadine, a non-sedating antihistamine drug . Agrochemical Synthesis: Functions as a critical building block for the manufacture of efficient agricultural chemicals, including herbicides and insecticides . Organic & Materials Science: Used in the synthesis of polymeric chemicals and high-performance materials, contributing to advanced material development . Specifications & Handling: Purity: >98.0% (HPLC) . Appearance: White to pale orange or green crystalline powder . Melting Point: 123.0 - 127.0 °C . Storage: Recommended to be stored sealed in a cool, dark place, preferably at room temperature or below 15°C . Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B020217 2-(4-Bromophenyl)-2-methylpropanoic acid CAS No. 32454-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOQXBQLXOEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448899
Record name 2-(4-bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32454-35-6
Record name 2-(4-Bromophenyl)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32454-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-2-methylpropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032454356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-2-methylpropanoic acid, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its core properties, synthesis methodologies with a focus on mechanistic rationale, purification protocols, and its significant applications in drug development. This document is intended to serve as a practical resource, bridging theoretical chemistry with actionable laboratory insights.

Core Compound Identity and Properties

This compound is an organic compound distinguished by a brominated phenyl group attached to a branched carboxylic acid moiety.[1] This structure imparts specific chemical characteristics that are crucial for its role as a synthetic building block.

CAS Number: 32454-35-6[1][2][3][4]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, essential for experimental design and process control.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂[1][2][4][5]
Molecular Weight 243.10 g/mol [1][4][5][6][7]
Melting Point 122-124 °C[2][7]
Boiling Point 334.239 °C at 760 mmHg[2]
Appearance White to off-white or cream-colored crystalline powder/solid.[1][7]
Solubility Soluble in organic solvents.[1]
Density 1.456 g/cm³[2]

IUPAC Name: this compound[5][6][7]

Strategic Importance in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the bromine atom and the carboxylic acid functional group allows for versatile chemical modifications.

  • Fexofenadine Synthesis: This compound is a well-documented and critical precursor in the industrial manufacturing of Fexofenadine, a non-sedating antihistamine.[5][8][9][10] The synthesis leverages the brominated phenyl ring for subsequent coupling reactions. The purity of this intermediate is paramount, as isomeric impurities, such as the meta- and ortho-bromo variants, can carry through to the final API, complicating purification and regulatory approval.[9][10]

  • Other Potential Applications: Its structural motif makes it a valuable building block for other pharmaceuticals. It is cited as an intermediate for Bilastine, another antihistamine, and has potential applications in the development of antibacterials, antivirals, and other non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

Synthesis Methodology: Selective Bromination

An industrially viable and efficient method for preparing high-purity this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[8][9][10] Traditional methods often suffered from a lack of selectivity, yielding a mixture of ortho, meta, and para isomers, which necessitated multiple, yield-reducing crystallization steps.[9][10]

A patented process highlights a more selective approach using an aqueous medium, which is both environmentally preferable to solvents like carbon tetrachloride and effective in controlling the regioselectivity of the bromination.[8][9][10]

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification A 2-Methyl-2-phenylpropanoic Acid D Electrophilic Aromatic Substitution (Bromination) A->D B Bromine (Br₂) B->D C Aqueous Medium (e.g., Water) C->D E Acidification (e.g., HCl) to pH 1-2 D->E Reaction Mixture F Extraction with Organic Solvent (e.g., DCM) E->F G Drying & Evaporation F->G H Suspension in Hexanes & Filtration G->H Crude Solid I Optional: Recrystallization (e.g., from aq. Methanol) H->I Product J Final Product: Pure 2-(4-Bromophenyl)-2- methylpropanoic Acid H->J Sufficiently Pure Product I->J Purified Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on a patented industrial process.[8][10] The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize this compound with high para-isomer selectivity.

Materials:

  • 2-Methyl-2-phenylpropanoic acid

  • Bromine

  • Water (or an aqueous sodium bicarbonate solution for neutral/alkaline conditions)

  • 5N Hydrochloric acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hexanes

  • Aqueous Methanol (for recrystallization, if needed)

Procedure:

  • Charging the Reactor: In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid and water.[8][10]

    • Rationale: Using water as the medium is a key aspect of this "green" and selective process, avoiding hazardous solvents like CCl₄. The reaction can be run as a suspension or, under alkaline conditions (using NaHCO₃), as a homogeneous solution.[10] Neutral pH conditions have been reported to yield the highest purity.[10]

  • Bromine Addition: Add bromine dropwise to the mixture at ambient temperature.[8][10]

    • Rationale: Dropwise addition helps to control the exothermic nature of the reaction and maintain a steady reaction rate, minimizing potential side reactions.

  • Reaction Execution: Heat the reaction mixture to 75-80 °C and stir until gas chromatographic (GC) analysis shows complete consumption of the starting material.[8][10]

    • Rationale: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution. The methyl and carboxylic acid groups on the side chain are ortho-para directing; however, the steric hindrance from the bulky gem-dimethyl group strongly favors substitution at the para position. Monitoring by GC is a critical process analytical technology (PAT) step to ensure reaction completion and avoid over-bromination.

  • Work-up - Acidification & Extraction: Cool the reaction mixture. If the reaction was run under neutral or alkaline conditions, acidify with 5N HCl to a pH of 1-2 to precipitate the product.[8][10] Extract the aqueous solution multiple times with dichloromethane.[8][10]

    • Rationale: Acidification protonates the carboxylate salt (if formed), rendering the product insoluble in the aqueous phase. Subsequent extraction with an immiscible organic solvent like DCM efficiently transfers the organic product from the aqueous medium.

  • Isolation of Crude Product: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the solid crude product.[8][10]

    • Rationale: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent steps or the final product's stability. Evaporation removes the volatile extraction solvent.

  • Purification: Suspend the resulting solid in hexanes and filter to recover the product.[8][10] For higher purity, the product can be recrystallized from a solvent system like aqueous methanol.[8]

    • Rationale: This step serves to remove non-polar impurities. The desired product is largely insoluble in hexanes, while byproducts may have different solubility profiles. Recrystallization is a classic and highly effective method for purifying solid organic compounds to achieve high levels of isomeric and chemical purity.

Analytical Characterization

To ensure the quality and purity of this compound, particularly the absence of isomeric impurities, rigorous analytical testing is required.

  • Gas Chromatography (GC): As mentioned in the synthesis protocol, GC is the method of choice for monitoring reaction progress and determining the purity of the final product, especially the ratio of para-, meta-, and ortho-isomers.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity.[7]

  • Spectroscopy (NMR, IR): Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Melting Point Analysis: A sharp melting point range (e.g., 122-124 °C) is a good indicator of high purity.[2][7]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

Hazard Identification:

  • Harmful if swallowed.[2][6]

  • May cause skin and serious eye irritation.[11]

  • May cause respiratory irritation.[11]

Handling Recommendations:

  • Use in a well-ventilated area.[11][12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling.[2][12]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Safety & Handling Workflow

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_spill Spill & Emergency A Safety Goggles/ Face Shield D Work in Ventilated Area (e.g., Fume Hood) A->D B Chemical-Resistant Gloves B->D C Lab Coat C->D E Avoid Dust Inhalation D->E F Wash Hands After Use D->F G Tightly Sealed Container H Cool, Dry, Well-Ventilated Location G->H I Away from Oxidizing Agents H->I J Remove Ignition Sources K Use Dry Cleanup Procedures J->K L Dispose as Hazardous Waste K->L

Caption: Core safety and handling workflow for laboratory use.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of important modern medicines. A thorough understanding of its properties, coupled with the application of refined, selective synthesis protocols, is critical for any research or development program that utilizes it. The emphasis on high-purity production directly impacts the quality and safety of the final active pharmaceutical ingredient, making the principles outlined in this guide essential for success in the pharmaceutical industry.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Pharmaceuticals

2-(4-Bromophenyl)-2-methylpropanoic acid, a halogenated organic compound, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated phenyl group and a carboxylic acid moiety, makes it a valuable building block in drug development.[1] Notably, it serves as a key precursor in the manufacturing of the non-sedating antihistamines Fexofenadine and Bilastine.[2][3] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product. This guide provides a comprehensive overview of its characteristics, supported by established analytical methodologies.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of its application in pharmaceutical synthesis. These properties influence its reactivity, solubility, and ultimately, its suitability for various chemical transformations and formulation strategies.

PropertyValueSource(s)
CAS Number 32454-35-6[1][4][5][6][7]
Molecular Formula C₁₀H₁₁BrO₂[1][4][5][7]
Molecular Weight 243.10 g/mol [4]
Appearance White to off-white or cream-colored crystalline solid/powder[8]
Melting Point 122-124 °C[8]
pKa (Predicted) 4.26 ± 0.10
Solubility Limited solubility in water; soluble in organic solvents such as methanol, dichloromethane, ethanol, acetone, and dimethyl sulfoxide.[2][3]

Synthesis Pathway

The industrial synthesis of this compound is a critical process for the production of several APIs. A common method involves the selective bromination of 2-methyl-2-phenylpropanoic acid. This process has been optimized to be performed in an aqueous medium, which is environmentally advantageous over traditional methods that use halogenated hydrocarbon solvents.[2][3]

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 2_methyl_2_phenylpropanoic_acid 2-Methyl-2-phenylpropanoic Acid Reaction_Vessel Reaction at Ambient to Elevated Temperature 2_methyl_2_phenylpropanoic_acid->Reaction_Vessel Bromine Bromine (Br2) Bromine->Reaction_Vessel Aqueous_Medium Aqueous Medium (Acidic, Neutral, or Alkaline) Aqueous_Medium->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Reaction Completion Extraction Extraction (e.g., Dichloromethane) Acidification->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Recrystallization Recrystallization (e.g., Aqueous Methanol) Drying_Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product Purification

Caption: Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of this compound is essential for quality control and regulatory compliance. The following section details the standard experimental protocols for determining its key physicochemical parameters.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation design. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in this compound. This value is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a standard method for pKa determination.[10]

Methodology:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile-water) to ensure sufficient solubility.[10]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are valuable.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons. Due to the para-substitution on the benzene ring, the aromatic protons will likely appear as two distinct doublets.[11] The six protons of the two equivalent methyl groups will appear as a singlet. The acidic proton of the carboxylic acid group will also produce a singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons.[12] Additional signals will be present for the quaternary carbon, the two equivalent methyl carbons, and the carboxylic acid carbon.[13]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for quantifying any impurities.[8] These methods are crucial for ensuring the quality of the intermediate used in API synthesis.

Typical HPLC Method Parameters:

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in either isocratic or gradient elution mode.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.

Conclusion

The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding and application of this knowledge will enable researchers and drug development professionals to optimize synthetic processes, develop robust formulations, and ensure the production of high-quality, safe, and effective pharmaceuticals.

References

A Comprehensive Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can lead to poor bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the solubility of 2-(4-Bromophenyl)-2-methylpropanoic acid. By understanding its behavior in various solvent systems, we can unlock its full therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to interpreting its solubility. This compound is a halogenated aromatic carboxylic acid.[1] At ambient conditions, it typically presents as a white to off-white crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂[1][3][4]
Molecular Weight ~243.10 g/mol [2][3][4]
Appearance White to off-white crystalline solid[1][2]
Melting Point 122-124 °C[2]
Predicted pKa ~4.26
Predicted logP ~3.0[4]

The presence of the carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent, with increased solubility in alkaline aqueous solutions due to the formation of the more polar carboxylate salt. The bromophenyl group and the methyl groups contribute to the molecule's lipophilicity, suggesting a preference for organic solvents over water.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the nature and strength of the intermolecular forces between them, which in turn governs the dissolution process.[6][7][8]

The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

For this compound, the key intermolecular interactions at play are:

  • In the solid-state: van der Waals forces between the aromatic rings and dipole-dipole interactions.

  • In various solvents: The potential for hydrogen bonding via the carboxylic acid group, dipole-dipole interactions, and London dispersion forces.

The interplay between the nonpolar bromophenyl and methyl groups and the polar carboxylic acid group will dictate its solubility across a spectrum of solvents.

Qualitative and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its solubility profile from its chemical structure and information on structurally similar compounds.

Table 2: Predicted and Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale/Evidence
Water Polar ProticVery LowThe large nonpolar bromophenyl group outweighs the polarity of the carboxylic acid. Limited solubility is expected.[1]
Methanol Polar ProticHighThe carboxylic acid can hydrogen bond with methanol, and the organic backbone has favorable interactions.[1][9]
Ethanol Polar ProticHighSimilar to methanol, ethanol is a good solvent for many carboxylic acids.[1]
Acetone Polar AproticHighAcetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[1]
Ethyl Acetate Polar AproticHighThe ester group can interact favorably with the carboxylic acid.
Dichloromethane NonpolarModerate to HighA good solvent for many organic compounds with moderate polarity.[9]
Hexane NonpolarVery LowThe polarity of the carboxylic acid group makes it incompatible with nonpolar alkanes. A patent mentions the compound is practically insoluble in hexanes.[10][11][12]
Aqueous NaOH Aqueous BasicHighThe carboxylic acid will be deprotonated to form a soluble carboxylate salt.

The solubility of the related compound, 4-bromobenzoic acid, is reported to be soluble in ethanol and ether, with limited solubility in water, which supports the predictions for this compound.[11]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[13] This protocol outlines the necessary steps for determining the solubility of this compound in a chosen solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep1 Weigh excess solid into vials prep2 Add a known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil analysis1 Filter an aliquot of the supernatant equil->analysis1 analysis2 Dilute the filtrate analysis1->analysis2 analysis3 Quantify concentration via HPLC/UV-Vis analysis2->analysis3 data1 Calculate solubility from concentration and dilution factor analysis3->data1

References

An In-depth Technical Guide to the Potential Biological Activities of 2-(4-Bromophenyl)-2-methylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-2-methylpropanoic acid and its analogs as a scaffold for drug discovery. While the parent compound is primarily recognized as a key intermediate in the synthesis of prominent pharmaceuticals, its structural motifs—a brominated phenyl ring and a gem-dimethylpropanoic acid moiety—are present in various biologically active molecules. This guide synthesizes current knowledge and extrapolates the potential therapeutic applications of its analogs, focusing on anti-inflammatory, anticancer, and metabolic activities. We provide detailed experimental protocols for evaluating these potential activities, structure-activity relationship (SAR) insights, and future-facing perspectives for researchers, chemists, and drug development professionals.

Introduction: The Core Scaffold

This compound (CAS: 32454-35-6) is an organic compound characterized by a phenyl ring substituted with a bromine atom at the para-position and a gem-dimethylpropanoic acid group.[1][2] Its chemical structure offers a unique combination of lipophilicity from the bromophenyl group and acidic properties from the carboxylic acid function.[1]

Historically, the primary significance of this molecule has been its role as a crucial building block in the synthesis of several commercial drugs, including the antihistamines Fexofenadine and Bilastine, and the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[3][4] The synthesis often involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5][6] The presence of the bromine atom not only serves as a handle for further chemical modifications but can also significantly influence the biological activity of the final molecule.[1] This established utility in producing successful therapeutic agents provides a strong rationale for exploring the untapped potential of novel analogs derived from this core scaffold.

Rationale for Analog Development & Potential Therapeutic Areas

The development of analogs from a known scaffold is a cornerstone of medicinal chemistry. The goal is to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic profiles. For the this compound scaffold, the rationale for developing analogs is rooted in the known activities of structurally related compounds.

Diagram: Scaffold and Potential Modification Sites

The following diagram illustrates the core structure and key sites for chemical modification to generate a library of analogs.

Caption: Core scaffold and key sites (R1, R2, R3) for analog synthesis.

Based on an analysis of related chemical classes, we can hypothesize three primary areas of biological interest for these analogs.

Anti-inflammatory Activity

Many propionic acid derivatives, famously known as "profens" (e.g., Ibuprofen, Ketoprofen), are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Given that this compound is an intermediate for Loxoprofen, a prodrug that is converted to a potent COX inhibitor, it is highly plausible that its analogs could possess intrinsic anti-inflammatory properties.[3] Studies on other novel phenylpropanoic acid derivatives have demonstrated significant COX inhibitory and anti-inflammatory effects in animal models.[7][8] For instance, certain pyrrole-containing propanoic acid derivatives show potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α.[9][10]

Anticancer Activity

The bromophenyl moiety is a recurring feature in compounds designed as anticancer agents. The presence of a halogen, such as bromine, can enhance binding affinity to target proteins and improve pharmacokinetic properties. Research has shown that various bromophenol derivatives can induce apoptosis in cancer cells through pathways like ROS-mediated mechanisms.[11] Furthermore, compounds containing a 3-(4-bromophenyl)pyrazin-2-amine structure have demonstrated anticancer activity, highlighting the importance of the 4-bromophenyl group.[12] Therefore, analogs of this compound could be explored for their potential to inhibit cancer cell proliferation, induce apoptosis, or modulate key oncogenic signaling pathways.

Metabolic Modulation

Propionate is a short-chain fatty acid (SCFA) with complex roles in energy metabolism.[13] While high systemic levels can be pathological, targeted modulation of metabolic pathways by propanoic acid derivatives is an active area of research. For example, specific phenylpropanoic acid derivatives have been developed as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[14] Other propanoic acid metabolites have been shown to prevent high-fat diet-induced insulin resistance by improving hepatic lipid homeostasis.[15] However, it is also noted that propionate can stimulate the production of glucagon and FABP4, potentially impairing insulin action. This dual role suggests that novel analogs could be designed to selectively target beneficial metabolic pathways.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized analogs, a systematic evaluation using established in vitro and in vivo models is essential. The following protocols provide a self-validating framework for initial screening.

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which an analog inhibits cancer cell growth by 50% (IC50), a key metric of anticancer potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram: MTT Assay

MTT_Workflow start Start: Seed Cancer Cells (e.g., A549, MCF-7) in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) for cell adherence start->incubate1 treat Treat cells with serial dilutions of test analogs (0.1 to 100 µM) incubate1->treat controls Include Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Untreated treat->controls incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) to each well and incubate for 4h incubate2->add_mtt solubilize Add DMSO to dissolve formazan crystals add_mtt->solubilize read Measure Absorbance at 570 nm using a plate reader solubilize->read calculate Calculate % Viability and IC50 values read->calculate

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test analogs in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Controls: Include wells with vehicle control (medium with DMSO), a positive control (e.g., Doxorubicin), and untreated cells (medium only).

  • Incubation: Replace the old medium with the medium containing the test compounds or controls and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Assessment via Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[9][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Workflow Diagram: Carrageenan-Induced Paw Edema Model

Paw_Edema_Workflow acclimatize Acclimatize Wistar Rats (180-220g) for 7 days grouping Divide rats into groups (n=6): 1. Vehicle Control (Saline) 2. Positive Control (Diclofenac) 3. Test Analog (e.g., 20 mg/kg) acclimatize->grouping fasting Fast animals overnight (water ad libitum) grouping->fasting baseline Measure initial paw volume (t=0) using a plethysmometer fasting->baseline administer Administer test compound or controls intraperitoneally (i.p.) baseline->administer induce 1 hour post-treatment, inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw administer->induce measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection induce->measure_edema analyze Calculate % inhibition of edema for each group compared to vehicle measure_edema->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Handling: Use healthy Wistar rats (180-220 g). Acclimatize them for one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 0.5% Tween 80).

    • Group II (Positive Control): Receives a standard NSAID like Diclofenac sodium (25 mg/kg, i.p.).[9]

    • Group III, IV, etc. (Test Groups): Receive different doses of the test analog (e.g., 10, 20, 40 mg/kg, i.p.).

  • Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (t=0). c. Administer the vehicle, positive control, or test analog via intraperitoneal (i.p.) injection. d. One hour after administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar tissue of the right hind paw. e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group. c. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this specific analog class requires a dedicated library synthesis and screening campaign, we can infer potential relationships from related compound series.

Table 1: Predicted Structure-Activity Relationships

Structural Modification SitePredicted Impact on ActivityRationale/Supporting Evidence
Phenyl Ring Substitution (R1) Electron-withdrawing groups (e.g., Cl, CF₃) at the para-position may enhance activity.In many bioactive scaffolds, halogens improve membrane permeability and can form halogen bonds with target proteins. Bupropion analogs with dichloro substitutions showed increased potency.[17]
Carboxylic Acid (R2) Esterification may create a prodrug (like Loxoprofen), improving oral bioavailability and reducing gastric irritation. Conversion to amides or tetrazoles could alter target selectivity and cell permeability.The prodrug concept is well-established for NSAIDs to mitigate side effects. Bioisosteric replacement of carboxylic acids is a standard medicinal chemistry strategy to modulate physicochemical properties.
Gem-Dimethyl Group (R3) This group provides steric bulk, which can lock the molecule into a specific conformation favorable for binding. Replacing it with a cyclopropyl ring could enhance metabolic stability.The α-methyl group in profens is crucial for COX inhibitory activity. The gem-dimethyl arrangement further enhances this effect and can protect the adjacent carboxylic acid from rapid metabolism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its established role as an intermediate in successful drugs validates its "drug-like" structural features. Based on the analysis of related compounds, its analogs hold significant potential in the fields of anti-inflammatory, anticancer, and metabolic disease research.

Future work should focus on the rational design and synthesis of a focused library of analogs based on the SAR hypotheses presented. High-throughput screening of this library against relevant biological targets (e.g., COX-1/COX-2 enzymes, a panel of cancer cell lines, GPR40) will be the critical next step. Promising hits should then be advanced through the detailed in vivo models described herein to validate their efficacy and establish a preliminary safety profile. The exploration of this scaffold could lead to the discovery of new chemical entities with improved therapeutic profiles.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a safe and effective therapeutic product. Understanding how a molecule behaves under various stress conditions is not merely a regulatory requirement but a fundamental scientific endeavor that informs formulation, packaging, and storage decisions.[1] This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-sedating antihistamine fexofenadine.[2][3] As a Senior Application Scientist, the following sections synthesize established analytical methodologies with mechanistic insights to provide a robust framework for assessing and interpreting the thermal behavior of this compound.

Introduction to this compound: A Profile

This compound (CAS 32454-35-6) is a carboxylic acid derivative characterized by a brominated phenyl group attached to a dimethylpropanoic acid moiety.[4][5] Its chemical structure, featuring both a reactive carboxylic acid group and a bromophenyl ring, makes it a versatile intermediate in organic synthesis.[6] The stability of this compound, particularly its response to thermal stress, is of paramount importance as any degradation can lead to the formation of impurities that may compromise the purity, safety, and efficacy of the final drug product.[7][8]

Assessing Thermal Stability: Core Analytical Techniques

A thorough evaluation of thermal stability involves a multi-faceted approach, employing techniques that probe different aspects of a compound's response to heat. The two primary techniques discussed here are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle and Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate stages of mass loss, and quantifying the residual mass at the end of the analysis.[10] For this compound, TGA provides critical data on its thermal decomposition profile.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Analysis Parameters:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[9]

Differential Scanning Calorimetry (DSC)

Principle and Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.[12] For a crystalline solid like this compound, DSC is crucial for determining its melting point and enthalpy of fusion, which are indicators of purity and solid-state stability.[13][14]

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[15]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Analysis Parameters:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Elucidating Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[16] These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[17][18]

Rationale for Stress Conditions

To comprehensively assess the stability of this compound, a range of stress conditions are applied, including thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress.[19] This guide focuses on thermal degradation.

Experimental Workflow for Thermal Degradation Studies

The following diagram illustrates a typical workflow for conducting thermal forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 2-(4-Bromophenyl)-2- methylpropanoic acid Solid_Sample Solid State Sample API->Solid_Sample Solution_Sample Solution Sample API->Solution_Sample Thermal_Stress Thermal Stress (e.g., 80°C, 75% RH) Solid_Sample->Thermal_Stress Solution_Sample->Thermal_Stress HPLC_DAD HPLC-DAD Analysis Thermal_Stress->HPLC_DAD LC_MS LC-MS/MS for Identification HPLC_DAD->LC_MS Deg_Products Identify Degradation Products LC_MS->Deg_Products Pathway Elucidate Degradation Pathway Deg_Products->Pathway Method_Validation Validate Stability- Indicating Method Pathway->Method_Validation

Experimental workflow for thermal forced degradation studies.
Protocol for Thermal Forced Degradation

  • Sample Preparation:

    • Solid State: Place a known amount of this compound in a stability chamber.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).[19]

  • Stress Application: Expose the samples to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 1-7 days).[16][19] The extent of degradation should ideally be between 5-20%.[19]

  • Sample Analysis:

    • At specified time points, withdraw samples and dilute them to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with a Diode Array Detector (DAD) for preliminary peak purity assessment.[8][20]

    • Characterize any significant degradation products using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain molecular weight and structural information.[20][21]

Potential Thermal Degradation Pathway

Based on the chemical structure of this compound, a potential primary thermal degradation pathway is decarboxylation. The carboxylic acid group is susceptible to elimination as carbon dioxide, particularly at elevated temperatures.

Degradation_Pathway Parent 2-(4-Bromophenyl)-2- methylpropanoic acid Transition Heat (Δ) Parent->Transition Degradant 1-Bromo-4-(1-methylethyl)benzene (p-Bromocumene) Transition->Degradant CO2 CO2 Transition->CO2

Proposed thermal decarboxylation pathway.

This proposed pathway is a logical starting point for investigation. The identification of p-bromocumene and the evolution of carbon dioxide would provide strong evidence for this degradation mechanism. The stability of the carboxylate group can be influenced by factors such as intermolecular interactions in the solid state.[22]

Data Presentation and Interpretation

Quantitative data from thermal stability studies should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermal Analysis Data for this compound

ParameterTechniqueResultInterpretation
Onset of DecompositionTGAHypothetical: ~250 °CIndicates the temperature at which significant mass loss begins.
Mass Loss at 400 °CTGAHypothetical: ~18.5%Correlates with the theoretical mass loss from decarboxylation.
Melting Point (Onset)DSCHypothetical: ~160 °CA sharp melting endotherm suggests high purity.
Enthalpy of FusionDSCHypothetical: ~25 kJ/molProvides information on the crystal lattice energy.

Note: The values presented are hypothetical and should be determined experimentally.

Conclusion and Implications for Drug Development

A thorough understanding of the thermal stability and degradation of this compound is critical for its successful application in pharmaceutical manufacturing. This guide has outlined the key analytical techniques and experimental workflows necessary to characterize its thermal behavior. The insights gained from these studies directly inform decisions on manufacturing process controls, formulation strategies to enhance stability, selection of appropriate packaging materials, and the establishment of rational storage conditions and shelf-life.[1] By integrating these principles of scientific integrity and rigorous analytical investigation, researchers and drug development professionals can ensure the quality and safety of the final pharmaceutical product.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis protocols, analytical characterization, and critical role in the manufacturing of prominent active pharmaceutical ingredients (APIs).

Chemical Identity and Nomenclature

This compound is a carboxylic acid characterized by a bromine atom at the para position of the phenyl ring and two methyl groups at the alpha carbon relative to the carboxyl group. This structure imparts specific chemical properties that are leveraged in multi-step organic syntheses.

Synonyms and Alternative Names

Due to conventions in chemical naming and for historical reasons, this compound is known by several names. A comprehensive understanding of this nomenclature is crucial for effective literature and database searches.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[1]
CAS Number 32454-35-6PubChem[1]
Molecular Formula C₁₀H₁₁BrO₂PubChem[1]
Common Synonyms 2-(4-Bromophenyl)-2-methylpropionic acidPubChem[1]
4-Bromo-α,α-dimethylbenzeneacetic acidCymitQuimica[2]
p-Bromo-α,α-dimethylphenylacetic acidReign Pharma Pvt. Ltd.[3]
2-Methyl-2-(4-bromophenyl)propionic acidPubChem[1]
2-Methyl-2-(p-bromophenyl)propionic acidReign Pharma Pvt. Ltd.[3]
Loxoprofen Impurity 67PubChem[1]
Bilastine Impurity 35ChemBK[4]
Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and purification of the compound.

Property Value Source
Molecular Weight 243.10 g/mol PubChem[1]
Appearance White to off-white or cream-colored crystalline powder/solidReign Pharma Pvt. Ltd.[3]
Melting Point 122-124 °CReign Pharma Pvt. Ltd.[3]
Boiling Point 334.2±17.0 °C (Predicted)ChemicalBook[5]
Density 1.456±0.06 g/cm³ (Predicted)ChemicalBook[5]
pKa 4.26±0.10 (Predicted)ChemBK[4]
Solubility Soluble in methanol, dichloromethane, and ethyl acetateChemicalBook[5]

Synthesis of this compound

The synthesis of this intermediate is a critical step in the overall manufacturing process of several APIs. The primary goal is to achieve high purity and yield, with a particular focus on minimizing isomeric impurities.

Recommended Synthesis Protocol: Electrophilic Bromination

A robust and industrially scalable method for the preparation of this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This approach is advantageous as it avoids the use of hazardous chlorinated solvents like carbon tetrachloride, which were used in older, less environmentally friendly methods.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2-Methyl-2-phenylpropanoic Acid reaction_center Electrophilic Aromatic Substitution reactant1->reaction_center reactant2 Bromine (Br₂) reactant2->reaction_center reactant3 Water (H₂O) reactant3->reaction_center Aqueous Medium 75-80 °C product This compound reaction_center->product G cluster_workflow Pharmaceutical Application Workflow cluster_synthesis API Synthesis cluster_apis Active Pharmaceutical Ingredients (APIs) start This compound (Key Intermediate) fexo Fexofenadine Synthesis start->fexo Coupling & Subsequent Steps bila Bilastine Synthesis start->bila Coupling & Subsequent Steps fexofenadine Fexofenadine fexo->fexofenadine bilastine Bilastine bila->bilastine

References

An In-Depth Technical Guide to the Health and Safety of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)-2-methylpropanoic acid (CAS No: 32454-35-6) is a halogenated organic compound primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the development of analgesic and anticoagulant drugs.[1] Its molecular structure, featuring a brominated phenyl group and a carboxylic acid moiety, imparts specific reactivity that is valuable in organic synthesis.[2] This guide provides a comprehensive overview of the health and safety considerations essential for researchers, scientists, and drug development professionals who handle this compound. Given the limited availability of comprehensive toxicological and ecotoxicological data, a precautionary approach is paramount. This document synthesizes available safety information to promote a culture of safety and informed risk assessment in the laboratory and manufacturing environments.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is critical for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂PubChem[3]
Molecular Weight 243.10 g/mol PubChem[3]
Appearance White to off-white crystalline solidGuidechem[1]
Melting Point 122-124 °CChemicalBook[4]
Boiling Point 334.2 ± 17.0 °C (Predicted)ChemicalBook[4]
Density 1.456 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
Solubility Limited solubility in water. Soluble in organic solvents such as dichloromethane, ethyl acetate, methanol, ethanol, acetone, and dimethyl sulfoxide.Guidechem[1], ChemicalBook[4]
pKa 4.26 ± 0.10 (Predicted)ChemicalBook[4]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on aggregated data from multiple suppliers, this compound is classified as follows:

  • GHS Classification: Acute Toxicity, Oral (Category 4).[3]

  • Signal Word: Warning.[3]

  • Hazard Statement: H302 - Harmful if swallowed.[3]

It is crucial to note that for many other hazard classes (e.g., skin corrosion/irritation, eye damage/irritation, carcinogenicity), sufficient data is not available to make a classification.[5] Therefore, the absence of a warning for other effects does not imply the absence of hazard.

Precautionary Statements:
  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Acknowledging Data Gaps

A comprehensive toxicological profile for this compound has not been established. The majority of publicly available safety data sheets explicitly state "No data available" for key endpoints such as acute dermal/inhalation toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5]

Key Insights and Implications:

  • Limited Data: The primary toxicological concern identified is acute oral toxicity.[3]

  • Potential for Irritation: As a brominated aromatic acid, it may pose a risk of irritation to the eyes, skin, and respiratory tract upon exposure.[1]

  • Systemic Effects: Prolonged or significant exposure could potentially lead to systemic toxicity, with the liver and kidneys being theoretical target organs, though this is not substantiated by specific studies.[1]

  • Carcinogenicity: There is currently no evidence to classify this compound as a carcinogen by major regulatory bodies like IARC or the EPA.[1]

Expert Recommendation: In the absence of comprehensive data, this compound must be handled as a substance of unknown potency with potential for irritation and toxicity. The precautionary principle dictates that exposure should be minimized through robust engineering controls and stringent personal protective equipment protocols.

Safe Handling and Storage: A Risk-Based Approach

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound.

Engineering Controls

The primary line of defense is to handle the material in a controlled environment.

  • Primary Handling: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure good general ventilation in the laboratory or production area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.

  • Skin and Body Protection: A lab coat is required for all procedures. For larger quantities or where there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator may be necessary.

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and preventing accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Experimental Protocols: Emergency Preparedness

Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of an exposure.

  • If Swallowed:

    • Rinse mouth with water.

    • Do NOT induce vomiting.

    • Call a POISON CENTER or doctor immediately.

  • If on Skin:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes.

    • Remove all contaminated clothing.

    • If skin irritation occurs, seek medical attention.

  • If in Eyes:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • If Inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • If not breathing, give artificial respiration.

    • Seek medical attention.

Accidental Release Measures

A prompt and systematic response can prevent the spread of contamination.

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment:

    • Wear appropriate PPE (respirator, gloves, eye protection, lab coat).

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

There is a significant lack of data regarding the ecotoxicological effects and environmental fate of this compound. Safety data sheets consistently report that no data is available on its impact on aquatic life or its persistence and degradability in the environment.[5]

Precautionary Approach: Due to the presence of a brominated aromatic ring, which can be persistent and bioaccumulative in some compounds, it is imperative to prevent its release into the environment. All waste streams containing this compound must be treated as hazardous and disposed of accordingly. Do not allow the material to enter drains or watercourses.

Visualizing Safety Protocols

Hierarchy of Controls

This diagram illustrates the preferred order of control measures to minimize exposure risk.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Emergency Response Workflow: Ingestion

This workflow outlines the immediate steps to take in case of accidental ingestion.

Ingestion_Response start Accidental Ingestion Occurs rinse Rinse mouth with water DO NOT induce vomiting start->rinse call Call POISON CENTER or Doctor Immediately rinse->call sds Provide SDS to Medical Personnel call->sds end Follow Medical Advice sds->end

Caption: First-aid workflow for accidental ingestion.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Consult with a licensed professional waste disposal service.

  • Prohibition: Do not dispose of down the drain or into the environment.

Transportation Information

Based on available data, this compound is generally not regulated as a hazardous material for ground and air transportation. However, it is the shipper's responsibility to verify the latest regulations with the respective transport authorities (e.g., DOT, IATA).

Conclusion

While this compound is a valuable synthetic intermediate, the significant gaps in its toxicological and ecological data necessitate a highly cautious and proactive approach to safety. Researchers and drug development professionals must adhere to the hierarchy of controls, utilizing engineering solutions as the primary means of exposure minimization, supplemented by rigorous administrative protocols and consistent use of appropriate personal protective equipment. By treating this compound with the respect due to a substance of unknown long-term health effects, we can ensure its continued utility in scientific advancement without compromising the safety of personnel or the environment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid from 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key precursor for the production of fexofenadine, a widely used second-generation antihistamine.[1][2][3] The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and selective synthesis method is paramount for industrial applications. This document provides a detailed guide to the synthesis of this compound via the electrophilic aromatic substitution (EAS) of 2-methyl-2-phenylpropanoic acid. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss process optimization and characterization of the final product.

Historically, the synthesis of this compound has faced challenges, including non-selective bromination leading to the formation of undesired ortho and meta isomers, the use of hazardous solvents like carbon tetrachloride, and incomplete reactions requiring extensive purification.[2] The protocols outlined herein address these issues by employing a more selective and environmentally conscious approach.

Synthetic Strategy and Mechanistic Overview

The core of this synthesis is the electrophilic aromatic bromination of the phenyl ring of 2-methyl-2-phenylpropanoic acid. The directing effects of the substituents on the aromatic ring are a critical consideration for achieving high regioselectivity.

Directing Effects of Substituents

The 2-methylpropanoic acid group is an ortho, para-director and a deactivating group. However, the deactivating effect is not as strong as that of a nitro group, for instance. The alkyl portion of the substituent provides some electron-donating character through hyperconjugation, which favors ortho and para substitution. Conversely, the carboxylic acid moiety is electron-withdrawing, which deactivates the ring. The interplay of these effects, along with steric hindrance from the bulky tertiary carbon, favors the formation of the para-substituted product, this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The mechanism proceeds through the following key steps:

  • Generation of the Electrophile: A strong electrophile is required to attack the stable aromatic ring. In this synthesis, molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or, in some protocols, used directly under specific conditions to generate a sufficiently electrophilic bromine species.[6]

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine. This reforms the aromatic π system and yields the brominated product along with HBr and the regenerated catalyst.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol

This protocol is based on a novel and efficient method that utilizes an aqueous medium, avoiding the use of halogenated hydrocarbon solvents.[1][2] This approach offers excellent selectivity for the desired para-isomer.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-methyl-2-phenylpropanoic acid≥98% purity
BromineReagent grade
Sodium CarbonateAnhydrous, ≥99.5%
Hydrochloric Acid5N solution
DichloromethaneACS grade
Anhydrous Sodium SulfateGranular
HexanesACS grade
Three-necked round-bottomed flask500 mL
Dropping funnel
Magnetic stirrer and stir bar
pH meter or pH paper
Standard laboratory glassware
Rotary evaporator

Step-by-Step Procedure

Caption: Overall workflow for the synthesis.

  • Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and pH probe, combine 25 g (0.1524 moles) of 2-methyl-2-phenylpropanoic acid and 300 mL of water at ambient temperature (25-30 °C).[3]

  • Neutralization: To the resulting suspension, slowly add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture reaches approximately 7.[1] This step deprotonates the carboxylic acid, increasing its solubility in the aqueous medium.

  • Bromination: While maintaining the pH at ~7 by the concurrent dropwise addition of the sodium carbonate solution, add 43.8 g of bromine dropwise to the reaction mixture.[3] The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within a manageable range.

  • Reaction Monitoring: Stir the reaction mixture until the consumption of the starting material is complete. The reaction progress can be monitored by gas chromatography (GC) analysis.[1][3]

  • Work-up: Acidification and Extraction: Once the reaction is complete, acidify the neutral reaction solution to a pH of 1-2 with 5N hydrochloric acid.[1][3] This will precipitate the product. Extract the aqueous solution with dichloromethane (3 x 75 mL).[3]

  • Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1][3]

  • Purification: The resulting solid product is then suspended in hexanes (50 mL) and filtered to recover the purified product.[1] This step helps to remove non-polar impurities. For higher purity, recrystallization from aqueous methanol can be performed.[3]

Key Reaction Parameters
ParameterValue/ConditionRationale
Solvent WaterEnvironmentally friendly and allows for pH control, which enhances selectivity.[1][2]
pH ~7 (Neutral)Neutral conditions have been shown to provide excellent selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[1][2]
Temperature Ambient to 75-80 °CThe reaction can be performed at ambient temperature with pH control or at elevated temperatures in acidic conditions.[1][3] The choice depends on the desired reaction rate and selectivity.
Monitoring Gas Chromatography (GC)Provides a reliable method to track the disappearance of the starting material and the appearance of the product and byproducts.[1][3]

Results and Discussion

Expected Yield and Purity

Following the described protocol, a yield of approximately 81% can be expected.[1] The purity of the product, as determined by GC, is typically around 98.5% for this compound, with the main impurity being the 2-(3-bromophenyl)-2-methylpropanoic acid isomer at about 1.25%.[1] Recrystallization can further enhance the purity to over 99%.[3]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons in the para-substituted pattern (two doublets), the methyl protons (a singlet), and the carboxylic acid proton (a broad singlet).

    • ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule, including the quaternary carbons and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretch for the carboxylic acid, a broad O-H stretch, and C-H stretches for the aromatic and aliphatic protons. The C-Br stretch will also be present in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Safety Considerations

Potential Issues and Solutions
  • Low Yield: Incomplete reaction or loss of product during work-up. Ensure complete consumption of starting material by monitoring the reaction. Be careful during extractions to avoid loss of the organic layer.

  • Low Purity (High Isomer Content): Poor pH control during bromination. Maintain the pH strictly at 7 to maximize para-selectivity. Inadequate purification. Consider recrystallization if the purity is not satisfactory.

  • Reaction Stalls: Insufficient bromine or loss of bromine due to evaporation. Ensure the reaction flask is well-sealed.

Safety Precautions
  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Exothermic Reaction: The bromination reaction can be exothermic. Control the rate of addition of bromine to manage the reaction temperature.

Conclusion

The synthesis of this compound from 2-methyl-2-phenylpropanoic acid via electrophilic aromatic bromination is a well-established and crucial transformation in the pharmaceutical industry. The protocol detailed in this application note, which utilizes an aqueous medium under neutral pH conditions, offers a highly selective, efficient, and more environmentally benign alternative to older methods that employed hazardous solvents and lacked regioselectivity. Careful control of reaction parameters, particularly pH, is critical for achieving high purity of the desired para-isomer. The robust nature of this protocol makes it suitable for both laboratory-scale synthesis and industrial-scale production.

References

Application Note: Selective Bromination of 2-Methyl-2-phenylpropanoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of active pharmaceutical ingredients such as fexofenadine.[1][2][3] The protocols detailed herein utilize an aqueous medium, presenting a significant improvement over traditional methods that employ hazardous halogenated solvents like carbon tetrachloride.[1][2] This guide offers an in-depth examination of the reaction mechanism, step-by-step experimental procedures under various pH conditions, safety protocols for handling bromine, and methods for product characterization.

Introduction and Scientific Background

The targeted functionalization of aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. This compound is a valuable building block, primarily due to its role as a precursor in the synthesis of fexofenadine, a widely used second-generation antihistamine.[2] The selective introduction of a bromine atom onto the phenyl ring of 2-methyl-2-phenylpropanoic acid is a critical transformation that requires precise control to achieve high regioselectivity and yield.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The bromination of 2-methyl-2-phenylpropanoic acid is an electrophilic aromatic substitution reaction. The substituent on the benzene ring, a C(CH₃)₂COOH group, is an alkyl group, which acts as an ortho-, para-director and weakly activates the ring towards electrophilic attack. Due to the significant steric hindrance posed by the bulky tertiary carbon adjacent to the ring, the incoming electrophile (Br⁺) is preferentially directed to the para position. This steric effect minimizes the formation of the ortho isomer, leading to high regioselectivity for the desired para-brominated product.[1]

Inapplicability of the Hell-Volhard-Zelinsky (HVZ) Reaction

It is critical to distinguish this reaction from the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a standard method for the α-halogenation of carboxylic acids.[4][5][6] However, a fundamental prerequisite for the HVZ reaction is the presence of at least one hydrogen atom on the α-carbon.[4] 2-Methyl-2-phenylpropanoic acid lacks an α-hydrogen; its α-carbon is quaternary, being bonded to two methyl groups, a phenyl group, and the carboxyl group. Consequently, it cannot form the necessary enol or acyl halide enolate intermediate for α-bromination, rendering the HVZ reaction unsuitable for this substrate.[4]

Safety Precautions and Reagent Handling

Extreme caution must be exercised when handling bromine. Bromine is a highly corrosive, toxic, and volatile liquid.[7][8][9] Exposure can cause severe skin and eye burns, and inhalation of its vapors can be fatal.[7][10]

  • Engineering Controls: All manipulations involving liquid bromine and the reaction itself must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or a laminate) at all times.[8][9]

  • Spill Management: Have a bromine spill kit readily available. Spills should be neutralized with a 5-10% aqueous solution of sodium thiosulfate.[9]

  • Waste Disposal: All bromine-contaminated waste must be disposed of according to institutional and local environmental regulations.

Experimental Protocols

The following protocols are adapted from established procedures demonstrating high selectivity and yield in an aqueous medium, thereby avoiding the use of toxicologically objectionable solvents.[1][3] The neutral pH protocol is recommended for achieving the highest selectivity.

Materials and Reagents
ReagentGradeSupplier Example
2-Methyl-2-phenylpropanoic acid≥98% PuritySigma-Aldrich
Bromine (Br₂)Reagent Grade, ≥99.5%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)ACS Reagent GradeFisher Scientific
Dichloromethane (CH₂Cl₂)ACS Reagent GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVWR
HexanesACS Reagent GradeVWR
Deionized WaterType II or betterMillipore
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Selective Bromination at Neutral pH (Recommended)

This method provides excellent selectivity for the para-isomer, yielding a product with approximately 99% purity of the desired isomer.[1][3]

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropanoic acid (5.0 g, 0.0304 mol) and deionized water (50 mL).

  • Neutralization: While stirring, add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture is approximately 7. The solid acid will dissolve as its sodium salt is formed.

  • Bromine Addition: In an addition funnel, place bromine (8.7 g, 0.0544 mol). Add the bromine dropwise to the stirred reaction mixture. Throughout the addition, maintain the pH at ~7 by concurrently adding the 20% sodium carbonate solution as needed.

  • Reaction: Stir the reaction mixture at ambient temperature (25-30 °C) until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with 5N hydrochloric acid. The product will precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Suspend the resulting solid in hexanes (50 mL), stir, and filter to recover the purified product. Dry the solid under vacuum.[2]

Protocol 2: Alternative Bromination under Acidic Conditions

This protocol demonstrates the feasibility of the reaction without pH control, though it may result in slightly lower selectivity.

  • Preparation: Charge a 500 mL three-necked round-bottom flask with 2-methyl-2-phenylpropanoic acid (25 g, 0.1524 mol) and water (300 mL).

  • Bromine Addition: Add bromine (43.8 g, 0.274 mol) dropwise to the suspension at ambient temperature.

  • Reaction: Heat the reaction mixture to 75-80 °C and stir until GC analysis confirms the consumption of the starting material.

  • Workup: Cool the reaction mixture to ambient temperature. The product, which has precipitated, is collected by extraction with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.[1][3]

Experimental Workflow and Data Summary

The general workflow for the synthesis, workup, and purification is outlined below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Charge Flask: - 2-Methyl-2-phenylpropanoic acid - Water ph_adjust Adjust to pH 7 (Protocol 1 Only) with Na₂CO₃ solution reagents->ph_adjust Stir br2_add Dropwise addition of Br₂ ph_adjust->br2_add react Stir at specified temperature (Ambient or 75-80°C) br2_add->react monitor Monitor by GC until starting material is consumed react->monitor acidify Acidify to pH 1-2 with HCl monitor->acidify extract Extract with CH₂Cl₂ acidify->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Suspend in Hexanes & Filter product Dry Final Product: 2-(4-bromophenyl)-2- methylpropanoic acid purify->product analyze Characterize: - GC, NMR, MS - Purity, Yield product->analyze

References

Application Notes and Protocols for the Synthesis of Fexofenadine Utilizing 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a High-Purity Intermediate in Fexofenadine Synthesis

Fexofenadine, a widely used second-generation antihistamine, is prized for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria without the sedative effects associated with first-generation counterparts.[1][2] The synthesis of fexofenadine is a multi-step process where the purity of the final active pharmaceutical ingredient (API) is paramount. A key starting material in many efficient synthetic routes is 2-(4-bromophenyl)-2-methylpropanoic acid. The isomeric purity of this intermediate directly impacts the purity of the final fexofenadine product, as the separation of isomeric impurities in later stages is notoriously challenging.[3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the use of this compound in the synthesis of fexofenadine. We will delve into the rationale behind the synthetic strategy, provide optimized reaction conditions, and outline analytical methods for in-process control, ensuring a robust and reproducible synthetic workflow suitable for research, development, and scale-up applications.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to a successful synthesis.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Off-white to cream crystalline powder
Melting Point 122-124°C
Purity (GC/HPLC) NLT 98%

Synthetic Pathway Overview

The overall synthetic strategy involves a convergent approach, where the key intermediate, this compound, is first elaborated and then coupled with the piperidine-containing fragment, azacyclonol.

Fexofenadine_Synthesis A 2-Methyl-2-phenylpropanoic acid B 2-(4-Bromophenyl)-2- methylpropanoic acid A->B Bromination C Methyl 2-(4-bromophenyl)-2- methylpropanoate B->C Esterification D Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate C->D Friedel-Crafts Acylation E Methyl 4-(4-[4-(hydroxydiphenylmethyl) -1-piperidinyl]-1-oxobutyl)-α,α- dimethylphenylacetate D->E N-Alkylation F Fexofenadine E->F Reduction & Hydrolysis G Azacyclonol G->E

Caption: Overall synthetic workflow for fexofenadine from 2-methyl-2-phenylpropanoic acid.

Experimental Protocols

Part 1: Synthesis of High-Purity this compound

The selective bromination of 2-methyl-2-phenylpropanoic acid is a critical first step. The use of an aqueous medium under controlled pH is key to achieving high para-selectivity and minimizing the formation of the undesired meta-isomer.[3][5]

Protocol 1: Selective Bromination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.

  • pH Adjustment (Optional but Recommended for Higher Purity): For neutral conditions, which favor higher para-selectivity, adjust the pH of the suspension to approximately 7 by the dropwise addition of a 20% aqueous sodium carbonate solution.[3]

  • Bromination: Cool the mixture to below 30°C and add bromine (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature. If performing under neutral conditions, concurrently add sodium carbonate solution to maintain the pH at ~7.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (up to 80°C for acidic conditions) until the starting material is consumed, as monitored by Gas Chromatography (GC).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed under neutral or alkaline conditions, acidify the mixture to a pH of 1-2 with 5N hydrochloric acid.[5]

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Suspend the crude solid in hexanes and stir to remove non-polar impurities.

    • Filter the solid and recrystallize from aqueous methanol to afford pure this compound.[6]

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (GC) >99% (with <1% meta-isomer)
Part 2: Esterification and Friedel-Crafts Acylation

The carboxylic acid is first protected as a methyl ester, which then undergoes a Friedel-Crafts acylation to introduce the butanoyl side chain.

Protocol 2: Fischer Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (used in excess as the solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) while cooling in an ice bath.[7][8]

  • Reaction: Heat the mixture to reflux (60-70°C) and stir for 12-16 hours, monitoring the reaction by GC for the disappearance of the starting material.[7]

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic layer successively with water, 2% aqueous sodium carbonate solution, and finally with a 10% aqueous sodium chloride solution.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(4-bromophenyl)-2-methylpropanoate.

Protocol 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces the four-carbon chain necessary for the subsequent coupling reaction. This reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution.[3][6][9]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution A 4-Chlorobutyryl chloride C Acylium Ion [R-C≡O]⁺ A->C + AlCl₃ B AlCl₃ B->C E Sigma Complex C->E D Methyl 2-(4-bromophenyl)-2- methylpropanoate D->E + Acylium Ion F Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate E->F - H⁺

Caption: Mechanism of the Friedel-Crafts acylation step.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, >1.1 eq) in an anhydrous solvent such as dichloromethane. Cool the suspension to 0-5°C.[10]

  • Acylium Ion Formation: Add 4-chlorobutyryl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5°C.[10]

  • Acylation: Dissolve methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C and monitor for completion by HPLC or TLC (typically 1-4 hours).[10]

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.[10]

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Coupling with Azacyclonol and Final Steps

The final stages of the synthesis involve the N-alkylation of azacyclonol with the previously synthesized intermediate, followed by reduction of the ketone and hydrolysis of the ester to yield fexofenadine.

Protocol 4: N-Alkylation with Azacyclonol

  • Reaction Setup: In a suitable reaction vessel, combine methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (1.0 eq), azacyclonol (1.0-1.2 eq), a base such as potassium bicarbonate or sodium carbonate (~2.0 eq), and a catalytic amount of potassium iodide in a solvent like acetone or toluene.[1][11]

  • Reaction: Heat the mixture to reflux and stir for 24-36 hours, monitoring the reaction by HPLC.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer and concentrate to obtain the crude coupled product.

Protocol 5: Reduction and Hydrolysis

  • Reduction: Dissolve the crude product from the previous step in methanol. Cool the solution to 5-10°C and add sodium borohydride in portions. Stir for 1-2 hours, allowing the reaction to warm to room temperature.[12]

  • Hydrolysis: To the reaction mixture, add an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and stir for 3-5 hours until the hydrolysis is complete (monitored by HPLC).[12][13]

  • Isolation of Fexofenadine:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the residue with water and adjust the pH to 5-6 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the fexofenadine.[13]

    • Filter the solid, wash with water, and dry under vacuum to yield fexofenadine.

Analytical Methods for Process Control

Rigorous in-process control is essential for a successful and reproducible synthesis.

  • Gas Chromatography (GC): Primarily used to monitor the bromination and esterification steps. It is effective for separating and quantifying the starting materials and products in these initial stages.[7]

  • High-Performance Liquid Chromatography (HPLC): The method of choice for monitoring the Friedel-Crafts acylation and subsequent steps. A reverse-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile and/or methanol) is typically employed.[14][15] This allows for the accurate quantification of the desired products and key impurities, including the critical meta-isomer.

Conclusion

The use of this compound as a starting material provides an efficient and well-established route for the synthesis of fexofenadine. The key to a successful outcome lies in the careful control of reaction conditions to ensure high isomeric purity of this crucial intermediate. The protocols outlined in this guide, coupled with diligent in-process monitoring, provide a robust framework for researchers and drug development professionals to produce high-quality fexofenadine for further study and application.

References

Application Notes and Protocols: The Strategic Role of 2-(4-Bromophenyl)-2-methylpropanoic Acid in the Synthesis of Bilastine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-bromophenyl)-2-methylpropanoic acid as a key starting material in the synthesis of bilastine. We will explore the synthetic strategies, provide detailed experimental protocols, and discuss the critical considerations for each reaction step. The causality behind experimental choices is elucidated to provide a deeper understanding of the process.

Introduction: Bilastine and the Importance of a Strategic Starting Material

Bilastine is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist. It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Unlike first-generation antihistamines, bilastine has a low potential for crossing the blood-brain barrier, resulting in a non-sedating profile, which represents a significant therapeutic advantage.[2]

The synthesis of complex pharmaceutical molecules like bilastine requires a robust and efficient strategy. The choice of starting materials is paramount, as it dictates the overall efficiency, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API). This compound has emerged as a valuable and strategic precursor in several synthetic routes to bilastine. Its utility lies in the presence of the bromine atom, which serves as a versatile functional handle for the introduction of the critical ethyl-piperidinyl-benzimidazole side chain of the bilastine molecule.

Synthetic Strategy: A Convergent Approach

The synthesis of bilastine from this compound typically follows a convergent strategy. This involves the separate synthesis of two key fragments, which are then coupled to form the final molecule.

  • Fragment A: The phenylpropanoic acid core, derived from this compound.

  • Fragment B: The piperidinyl-benzimidazole heterocycle.

This approach allows for the independent optimization of the synthesis of each fragment, leading to higher overall yields and purity.

Experimental Protocols

Synthesis of Key Intermediate: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

The initial step involves the conversion of the bromo- group in the starting material to a more reactive functional group that allows for the introduction of the ethyl side chain. A common and effective strategy is to first convert the carboxylic acid to its methyl ester to protect it during subsequent reactions. This is then followed by a cross-coupling reaction to introduce the ethyl group.

Protocol 1: Esterification of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in methanol (5-10 vol.), add sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropanoate as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

This transformation can be achieved through various methods, including a Friedel-Crafts acylation followed by reduction. An alternative and often more direct route involves a cross-coupling reaction. Here, we detail a plausible two-step sequence involving a Heck or Suzuki-type coupling followed by functional group manipulation. A more direct alkylation is also possible. A documented approach involves the conversion of a related intermediate, which we adapt here for our starting material. A key intermediate in several bilastine syntheses is 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid or its methyl ester.[3][4][5][6]

  • Reaction Setup: A plausible route involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) of methyl 2-(4-bromophenyl)-2-methylpropanoate with a suitable boronic acid derivative, such as (2-chloroethyl)boronic acid pinacol ester.[7][8][9]

  • Reaction: To a degassed solution of methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq.), (2-chloroethyl)boronic acid pinacol ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent (e.g., toluene or dioxane), add an aqueous solution of a base like sodium carbonate (2.0 eq.).

  • Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Extraction: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.[10]

Synthesis of the Piperidinyl-benzimidazole Fragment

The second key fragment, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, is synthesized separately.[10] The synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been well-documented.[11][12][13][14]

Coupling of Fragments and Final Hydrolysis

The final steps involve the coupling of the two fragments followed by the hydrolysis of the methyl ester to yield bilastine.

Protocol 3: N-Alkylation of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

  • Reaction Setup: To a solution of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (1.0 eq.) and methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (1.1 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or sodium bicarbonate (2.0-3.0 eq.).[5]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate, can be purified by column chromatography.[10]

Protocol 4: Hydrolysis to Bilastine

  • Reaction Setup: Dissolve the methyl ester from the previous step (1.0 eq.) in a mixture of methanol or ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2.0-5.0 eq.) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Neutralization: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize it with a dilute acid (e.g., 1N HCl or acetic acid) to a pH of approximately 6-7.[15]

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield bilastine.[16]

Data Presentation

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Methyl 2-(4-bromophenyl)-2-methylpropanoateThis compoundMethanol, Sulfuric acid>95>98 (crude)
2Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoateMethyl 2-(4-bromophenyl)-2-methylpropanoate(2-chloroethyl)boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃70-85>95 (after chromatography)
3Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoateMethyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, K₂CO₃80-90>97 (after chromatography)
4BilastineMethyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoateNaOH (aq)>90>99 (after crystallization)

Visualization of the Synthetic Pathway

Bilastine_Synthesis A This compound B Methyl 2-(4-bromophenyl)-2-methylpropanoate A->B  MeOH, H₂SO₄ (Esterification) C Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate B->C  (2-chloroethyl)boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃ (Suzuki Coupling) E Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate C->E  Fragment D, K₂CO₃ (N-Alkylation) D 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole D->E F Bilastine E->F  NaOH, H₂O/MeOH (Hydrolysis)

Caption: Synthetic route to Bilastine from this compound.

Causality and Experimental Choices

  • Esterification: The protection of the carboxylic acid as a methyl ester is crucial to prevent unwanted side reactions during the subsequent cross-coupling and N-alkylation steps. Methanol with a catalytic amount of strong acid is a classic, efficient, and cost-effective method for this transformation.

  • Suzuki Coupling: The use of a palladium-catalyzed cross-coupling reaction like the Suzuki coupling is a powerful method for forming carbon-carbon bonds.[7] It offers high functional group tolerance and generally proceeds with high yields and selectivity. The choice of the palladium catalyst and ligands can be optimized to improve reaction efficiency.

  • N-Alkylation: The reaction between the chloroethyl intermediate and the piperidine nitrogen of the benzimidazole fragment is a standard SN2 reaction. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thus increasing the nucleophilicity of the piperidine nitrogen. An inorganic base like potassium carbonate is sufficient to drive the reaction to completion and is easily removed during work-up.

  • Hydrolysis: The final step of ester hydrolysis is typically straightforward. The use of a strong base like sodium hydroxide in a water/alcohol solvent system ensures complete and rapid conversion to the final carboxylic acid, bilastine. The product can then be easily isolated by precipitation upon neutralization.

Conclusion

This compound is a highly strategic and versatile starting material for the synthesis of bilastine. The presence of the bromo-substituent allows for the efficient introduction of the key side chain through modern cross-coupling methodologies. The convergent synthetic approach detailed in these application notes provides a robust and scalable route to this important non-sedating antihistamine. The protocols provided, along with the rationale behind the experimental choices, should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

The Versatility of 2-(4-Bromophenyl)-2-methylpropanoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Bromophenyl)-2-methylpropanoic acid stands out as a highly versatile and valuable scaffold, particularly in the realms of pharmaceutical development and materials science.[1][2] Its structure, featuring a brominated aromatic ring and a sterically hindered carboxylic acid moiety, offers two distinct points for chemical modification, enabling a broad range of synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful building block. We will delve into its critical role in the synthesis of blockbuster drugs, explore its potential in creating novel bioactive molecules through palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Handling

This compound is typically an off-white to cream-colored crystalline powder with a molecular weight of 243.10 g/mol .[3][4][5] It is soluble in many organic solvents and should be stored in a sealed container at room temperature in a dry environment.[3][4]

PropertyValueReference
CAS Number 32454-35-6[3]
Molecular Formula C₁₀H₁₁BrO₂[5][6]
Molecular Weight 243.10 g/mol [4][5]
Appearance Off-white to cream crystalline powder[3][4]
Purity (GC/HPLC) ≥ 98%[3][4]
Melting Point 122-124 °C[4]

Core Application: A Cornerstone in Antihistamine Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of second-generation antihistamines, most notably Fexofenadine and Bilastine.[4][7] The para-substitution of the bromine atom is crucial for the final drug structure and efficacy. The synthesis of these drugs often involves the initial formation of a carbon-carbon or carbon-heteroatom bond at the position of the bromine atom.

The Critical Role in Fexofenadine Synthesis

Fexofenadine, the active metabolite of terfenadine, is a non-sedating antihistamine widely used for the treatment of allergic rhinitis.[8] The synthesis of fexofenadine heavily relies on the high purity of this compound to avoid the formation of isomeric impurities that are difficult to separate in the final active pharmaceutical ingredient (API).[8][9]

Expanding the Synthetic Toolbox: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, opening the door to a vast array of molecular structures.[10][11] To facilitate these reactions, it is often advantageous to first convert the carboxylic acid to its methyl ester, methyl 2-(4-bromophenyl)-2-methylpropanoate. This transformation prevents potential side reactions associated with the acidic proton of the carboxylic acid and can improve solubility in common organic solvents.

Protocol 1: Esterification of this compound

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester, a crucial step for subsequent cross-coupling reactions.

Workflow for Esterification:

A This compound B Dissolve in Toluene A->B C Add Methanol and Sulfuric Acid B->C D Heat to 63-67°C for 16h C->D E Work-up: - Cool to 25-35°C - Wash with water, NaHCO₃ soln, brine D->E F Distill under reduced pressure E->F G Methyl 2-(4-bromophenyl)-2-methylpropanoate F->G

Caption: Esterification workflow.

Materials:

  • This compound

  • Toluene

  • Methanol

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add methanol (approx. 0.6 volumes of toluene).[8]

  • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture at room temperature (25-35°C).[8]

  • Gradually heat the reaction mixture to 63-67°C and maintain for 16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting material.[8]

  • Cool the mixture to 25-35°C.

  • Transfer the mixture to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropanoate.[8]

Expected Yield: ~79%[8] Purity (GC): >99%[8]

With the more versatile methyl ester in hand, a wide range of cross-coupling reactions can be explored. Below are detailed protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl compounds.[12]

Workflow for Suzuki-Miyaura Coupling:

A Methyl 2-(4-bromophenyl)-2-methylpropanoate F Combine reactants under inert atmosphere A->F B Arylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heat to reflux F->G H Monitor reaction by TLC/GC-MS G->H I Aqueous work-up and extraction H->I J Purify by column chromatography I->J K Biaryl product J->K

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask, combine methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Heck Reaction for Alkene Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation in organic synthesis.[11][13][14]

Workflow for Heck Reaction:

A Methyl 2-(4-bromophenyl)-2-methylpropanoate G Combine reactants in a sealed tube A->G B Alkene (e.g., Styrene, Acrylate) B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., PPh₃) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., DMF, Acetonitrile) F->G H Heat to 80-120°C G->H I Monitor reaction by TLC/GC-MS H->I J Work-up and purification I->J K Arylated alkene product J->K

Caption: Heck reaction workflow.

Materials:

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • Alkene (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Triethylamine, 1.5-2.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)

  • Sealed tube

Procedure:

  • In a sealed tube, combine methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, the alkene (1.2 eq), and the base (e.g., triethylamine, 1.5 eq).

  • Seal the tube and heat to 80-120°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling for Aryl Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl-alkyne scaffolds.[3][15]

Workflow for Sonogashira Coupling:

A Methyl 2-(4-bromophenyl)-2-methylpropanoate G Combine reactants under inert atmosphere A->G B Terminal Alkyne B->G C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., THF, DMF) F->G H Stir at room temperature to 60°C G->H I Monitor reaction by TLC/GC-MS H->I J Work-up and purification I->J K Aryl-alkyne product J->K

Caption: Sonogashira coupling workflow.

Materials:

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and CuI (5 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, triethylamine, methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq), and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or gently heat to 40-60°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through Celite.

  • Wash the filtrate with ammonium chloride solution and brine, dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][16][17]

Workflow for Buchwald-Hartwig Amination:

A Methyl 2-(4-bromophenyl)-2-methylpropanoate G Combine reactants under inert atmosphere A->G B Amine (Primary or Secondary) B->G C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., BINAP, Xantphos) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heat to 80-110°C G->H I Monitor reaction by TLC/LC-MS H->I J Work-up and purification I->J K Aryl amine product J->K

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • Amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate, 1.5-2.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the ligand, and the base.

  • Add the solvent, followed by methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat to 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

Future Perspectives and Novel Applications

The synthetic versatility of this compound extends far beyond its current primary applications. The diverse functional groups that can be introduced via cross-coupling reactions open up avenues for the creation of novel pharmaceuticals, agrochemicals, and functional materials. For instance, the introduction of heterocyclic moieties could lead to new classes of kinase inhibitors or antibacterial agents. In materials science, the rigid core of this building block can be incorporated into polymers or organic electronics, potentially leading to materials with unique photophysical or conductive properties. The protocols provided herein serve as a robust starting point for researchers to explore these exciting new frontiers.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its established role in the pharmaceutical industry, coupled with its vast potential in modern cross-coupling chemistry, makes it an indispensable tool for chemists. The detailed protocols and workflows presented in this application note are designed to be a comprehensive resource, enabling researchers to confidently and efficiently utilize this valuable scaffold in their synthetic endeavors. By understanding the principles behind its reactivity and applying the robust methodologies outlined, the scientific community can continue to unlock new molecular possibilities and drive innovation across various chemical disciplines.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2-(4-Bromophenyl)-2-methylpropanoic acid is a valuable and versatile building block in the fields of medicinal chemistry and materials science.[1][2] Its structure is elegantly simple yet rich in chemical potential. The molecule incorporates two key functional groups that allow for a diverse range of chemical transformations: a carboxylic acid and an aryl bromide. The carboxylic acid serves as a convenient handle for the formation of esters and amides, while the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it an ideal starting material for the synthesis of a wide array of novel derivatives with potential applications in drug discovery and development. Notably, this compound is a key intermediate in the synthesis of the non-sedating antihistamine, fexofenadine, highlighting its industrial relevance.[2][3][4]

These application notes provide detailed protocols for the synthesis of novel amide, ester, and biaryl derivatives of this compound. The methodologies have been designed to be robust and reproducible, and they are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Part 1: Synthesis of the Starting Material: this compound

A reliable and high-purity supply of the starting material is crucial for the successful synthesis of its derivatives. The following protocol details a selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which is an environmentally benign and efficient method.[3][4][5] This approach avoids the use of hazardous chlorinated solvents like carbon tetrachloride.[3][5]

Protocol 1: Selective Bromination of 2-methyl-2-phenylpropanoic Acid

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 5N

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Deionized water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2-methyl-2-phenylpropanoic acid (1 equivalent) in deionized water containing sodium hydroxide (1 equivalent) to form the sodium salt. This will create a homogeneous solution.

  • Bromination: Cool the solution in an ice bath and slowly add bromine (1.1 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid. A white precipitate of the product should form.[3][5]

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).[3][5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[3][5]

    • Evaporate the solvent under reduced pressure to yield the crude product as a solid.[3][5]

  • Purification:

    • Suspend the crude solid in hexanes and stir for 30 minutes to remove non-polar impurities.[3][5]

    • Filter the solid and wash with cold hexanes.

    • For higher purity, recrystallize the product from a mixture of methanol and water.

Expected Outcome:

ParameterValue
Yield 75-85%
Purity (by GC) >98%
Appearance White to off-white solid

Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-methyl-2-phenylpropanoic acid dissolution Dissolution in aq. NaOH start->dissolution bromination Addition of Bromine dissolution->bromination stirring Stirring at RT bromination->stirring acidification Acidification with HCl stirring->acidification extraction Extraction with DCM acidification->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of the starting material.

Part 2: Synthesis of Novel Derivatives

A. Amide Derivatives via Amide Coupling

The amide bond is a cornerstone of medicinal chemistry, and converting this compound to its amide derivatives is a straightforward way to explore new chemical space. The following protocol employs a standard peptide coupling agent, which is efficient and minimizes side reactions.

Protocol 2: Synthesis of N-Benzyl-2-(4-bromophenyl)-2-methylpropanamide

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Amine Addition:

    • Add benzylamine (1.1 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours.

  • Workup:

    • Pour the reaction mixture into water and extract with DCM (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Rationale for Reagent Selection:

  • EDC·HCl and HOBt: This combination is a widely used and effective system for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amine.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Product Formation: The major side product is often the N-acylurea, formed by rearrangement of the O-acylisourea intermediate. The addition of HOBt helps to suppress this side reaction.

Data Table: Examples of Amide Derivatives

AmineCoupling AgentsSolventYield (%)
AnilineEDC·HCl, HOBtDMF75
MorpholineHATU, DIPEADCM82
(S)-(-)-α-MethylbenzylamineCOMU, DIPEADMF78

Workflow for Amide Synthesis:

G start This compound activation Activation with EDC/HOBt start->activation amine_add Addition of Amine (R-NH2) activation->amine_add reaction Stirring at RT amine_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Amide Derivative purification->product G start This compound reaction Reflux in Alcohol (R-OH) with H2SO4 catalyst start->reaction workup Aqueous Workup and Extraction reaction->workup purification Distillation or Chromatography workup->purification product Ester Derivative purification->product G cluster_suzuki Suzuki-Miyaura Coupling cluster_saponification Saponification start_ester Methyl 2-(4-bromophenyl)-2-methylpropanoate coupling Couple with Boronic Acid (R-B(OH)2) [Pd(PPh3)4, K2CO3] start_ester->coupling workup_suzuki Aqueous Workup and Extraction coupling->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_ester Biaryl Ester purification_suzuki->product_ester hydrolysis Ester Hydrolysis with LiOH product_ester->hydrolysis workup_sapon Acidification and Extraction hydrolysis->workup_sapon product_acid Final Biaryl Carboxylic Acid workup_sapon->product_acid

References

Application Notes and Protocols: 2-(4-Bromophenyl)-2-methylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Brominated Building Block

2-(4-Bromophenyl)-2-methylpropanoic acid is a carboxylated aromatic compound that has carved a significant niche in modern medicinal chemistry. Its structural features—a brominated phenyl ring coupled with a gem-dimethyl substituted propanoic acid moiety—make it a highly valuable intermediate in the synthesis of a range of pharmaceuticals. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the carboxylic acid group allows for straightforward amide bond formation and other modifications. This guide provides an in-depth exploration of the synthesis, applications, and analytical characterization of this versatile building block for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 32454-35-6[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance White to off-white crystalline powder[2]
Purity Typically >98% (by GC/HPLC)[2]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.[3]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5] The key to a successful synthesis is achieving high regioselectivity for the para-isomer, as the separation of ortho and meta isomers can be challenging.[5]

Reaction Scheme:

Synthesis_of_2-(4-Bromophenyl)-2-methylpropanoic_acid start 2-Methyl-2-phenylpropanoic acid intermediate Bromine (Br2) Aqueous Medium start->intermediate product This compound intermediate->product

Caption: Synthesis of this compound.

Protocol: Selective Bromination in an Aqueous Medium

This protocol is adapted from patented industrial processes that emphasize safety, selectivity, and yield.[4][6]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Sodium bicarbonate

  • Toluene

  • Hydrochloric acid (concentrated)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • pH meter

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Charge the reactor with 2-methyl-2-phenylpropanoic acid and water.

  • Neutralization: Add a solution of sodium bicarbonate in water to the stirred suspension until a neutral pH (approximately 7) is achieved. This forms the sodium salt of the starting material, enhancing its solubility in the aqueous medium.

  • Bromination: Cool the reaction mixture to 25-35°C. Slowly add bromine to the reaction mixture over a period of 2-3 hours, maintaining the temperature within the specified range. The use of an aqueous medium promotes the selective formation of the para-isomer.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.[2]

  • Work-up:

    • Add toluene to the reaction mixture and stir. Separate the aqueous phase.

    • Cool the aqueous phase to 0-10°C and slowly add hydrochloric acid to adjust the pH to approximately 1-2, precipitating the product.

    • Filter the precipitated solid and wash with cold water.

    • Alternatively, the acidified aqueous solution can be extracted with dichloromethane. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol, to yield high-purity this compound (>99%).[2]

Applications in Medicinal Chemistry

Key Intermediate in the Synthesis of Antihistamines

This compound is a crucial building block in the industrial synthesis of the second-generation antihistamines, Fexofenadine and Bilastine.[1][3]

Fexofenadine, the active metabolite of terfenadine, is a non-sedating H1 receptor antagonist. The synthesis involves the coupling of a derivative of this compound with a piperidine moiety.

Synthetic Workflow:

Fexofenadine_Synthesis start 2-(4-Bromophenyl)-2- methylpropanoic acid step1 Esterification start->step1 intermediate1 Methyl 2-(4-bromophenyl)-2- methylpropanoate step1->intermediate1 step2 Coupling with Azacyclonol derivative intermediate1->step2 intermediate2 Fexofenadine precursor step2->intermediate2 step3 Hydrolysis intermediate2->step3 product Fexofenadine step3->product

Caption: Fexofenadine synthesis workflow.

Bilastine is another non-sedating H1 antihistamine. Its synthesis also utilizes this compound as a key starting material.

Synthetic Workflow:

Bilastine_Synthesis start 2-(4-Bromophenyl)-2- methylpropanoic acid step1 Amide Formation start->step1 intermediate1 Amide derivative step1->intermediate1 step2 Coupling with piperidine derivative intermediate1->step2 intermediate2 Bilastine precursor step2->intermediate2 step3 Hydrolysis intermediate2->step3 product Bilastine step3->product

Caption: Bilastine synthesis workflow.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While direct protocols are less common in readily available literature, the structural motif of this compound makes it a potential precursor for the synthesis of NSAIDs like Loxoprofen. The synthesis of Loxoprofen typically starts from 2-(4-bromomethylphenyl)propionic acid.[7][8][9] A plausible synthetic transformation would involve the reduction of the carboxylic acid and the gem-dimethyl group of this compound to a methyl group, followed by benzylic bromination.

Proposed Synthetic Pathway to a Loxoprofen Intermediate:

Loxoprofen_Intermediate_Synthesis start 2-(4-Bromophenyl)-2- methylpropanoic acid step1 Reduction start->step1 intermediate1 2-(4-Bromophenyl)propane step1->intermediate1 step2 Benzylic Bromination intermediate1->step2 product 1-Bromo-4-(1-bromoethyl)benzene (Loxoprofen Intermediate) step2->product

Caption: Proposed synthesis of a Loxoprofen intermediate.

Scaffold for Novel Bioactive Molecules

The 2-phenylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various biological targets.[10] Derivatives of 2-(4-substitutedmethylphenyl)propionic acid have been synthesized and shown to possess dual cyclooxygenase (COX) inhibitory and antibacterial activities.[7][11][12] This suggests that this compound can serve as a starting point for the development of novel anti-inflammatory and antimicrobial agents.

General Synthetic Strategy for Novel Derivatives:

The bromine atom can be functionalized via Suzuki, Heck, or other cross-coupling reactions to introduce diverse substituents. The carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate the compound's physicochemical properties and biological activity.

Analytical Protocols

Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.

Protocol: GC-MS Analysis after Derivatization

a) Derivatization (Esterification):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 60-70°C for 1-2 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.

b) GC-MS Conditions:

ParameterSetting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Expected Results: The derivatized this compound (methyl ester) will show a characteristic retention time and mass spectrum, allowing for its quantification and the identification of any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is a standard method for the quality control of non-volatile organic compounds.

Protocol: Reversed-Phase HPLC-UV Analysis

HPLC Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector UV at 220 nm
Sample Prep. Dissolve the sample in the mobile phase or a suitable solvent mixture.

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for aromatic carboxylic acids.

  • Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection at 220 nm: The phenyl ring exhibits strong absorbance in the low UV region, providing good sensitivity.

Conclusion

This compound is a cornerstone intermediate in the synthesis of important pharmaceutical agents. Its well-defined synthetic routes and versatile reactivity make it an invaluable tool for medicinal chemists. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

Application and Protocol Guide: High-Throughput Quantification of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods for its quantification.[1][2][3] Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Compound Profile:

PropertyValueSource
Chemical Name This compound[4][5][6]
Synonyms 2-(4-Bromophenyl)-2-methylpropionic acid[5][7]
CAS Number 32454-35-6[4][5][7][8][9][10]
Molecular Formula C10H11BrO2[4][8][9][10]
Molecular Weight 243.10 g/mol [6][7][9][10]
Appearance White crystalline solid[8]
Solubility Soluble in organic solvents[4]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound, particularly for purity assessments and in-process control monitoring. The presence of the bromophenyl chromophore allows for sensitive UV detection.

Scientific Rationale

A reversed-phase C18 column is selected for its versatility and ability to retain the moderately nonpolar analyte. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this type of compound.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (88% or higher)

  • Ultrapure water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Standard Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.995).

  • Quantify the concentration of this compound in the samples using the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification and identification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[1][2]

Scientific Rationale

Esterification, for instance, by reaction with methanol and an acid catalyst, converts the polar carboxylic acid group into a less polar and more volatile ester.[1] This derivatization step is crucial for successful GC analysis. The resulting methyl ester is then separated on a non-polar or mid-polar capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information for confirmation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Solvent p1->p2 p3 Derivatization (Esterification) p2->p3 p4 Extraction & Concentration p3->p4 g1 Inject into GC System p4->g1 Derivatized Sample g2 Separation on Capillary Column g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Extract Ion Chromatogram g3->d1 Mass Spectra d2 Construct Calibration Curve d1->d2 d3 Quantify & Confirm Identity d2->d3

Caption: Workflow for GC-MS quantification.

Detailed Protocol

1. Materials and Reagents:

  • Reference standard and samples

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or HCl in Methanol

  • Ethyl acetate (GC grade)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • GC vials with inserts

2. Derivatization (Esterification):

  • To the dried sample or standard, add 1 mL of 5% H2SO4 in methanol.

  • Seal the vial and heat at 60-70 °C for 1 hour.

  • Cool to room temperature.

  • Add 1 mL of water and 1 mL of ethyl acetate. Vortex vigorously.

  • Allow the layers to separate and transfer the upper organic layer to a clean vial.

  • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Conditions:

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-350 m/z
Quantifier Ion To be determined from the mass spectrum of the methyl ester derivative

4. Data Analysis:

  • Identify the retention time and mass spectrum of the methyl 2-(4-bromophenyl)-2-methylpropanoate derivative.

  • Select a specific, abundant, and unique ion for quantification.

  • Construct a calibration curve and perform linear regression.

  • Quantify the analyte in samples.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the ideal choice for quantifying this compound in complex matrices, such as biological fluids or environmental samples.

Scientific Rationale

The method combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid, forming the [M-H]⁻ precursor ion. In the mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored (Multiple Reaction Monitoring, MRM), providing exceptional selectivity and minimizing matrix interference.[11]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection (e.g., Plasma, Urine) sp2 Protein Precipitation or LLE/SPE sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 lc1 Inject into LC System sp3->lc1 Processed Sample lc2 Chromatographic Separation lc1->lc2 lc3 ESI Source Ionization lc2->lc3 lc4 MS/MS Detection (MRM) lc3->lc4 dp1 Integrate MRM Transitions lc4->dp1 MRM Data dp2 Construct Calibration Curve dp1->dp2 dp3 Quantify Sample Concentration dp2->dp3

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol

1. Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • For cleaner samples, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.[12][13][14][15]

2. LC-MS/MS Conditions:

ParameterSetting
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion m/z 241.0/243.0 (due to Br isotopes)
Product Ions To be determined by infusion and fragmentation
Collision Energy To be optimized for specific transitions

3. Data Analysis:

  • Optimize the MRM transitions (precursor ion -> product ion) for the analyte and internal standard.

  • Prepare a calibration curve using matrix-matched standards.

  • Integrate the peak areas of the specified MRM transitions.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

Method Validation Summary

A summary of typical validation parameters for the described methods is provided below. These should be established in accordance with relevant guidelines (e.g., ICH Q2(R1)).

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Limit of Quantification ~ 0.5 µg/mL~ 10 ng/mL~ 0.1 ng/mL
Precision (%RSD) < 2%< 10%< 15%
Accuracy (% Recovery) 98-102%90-110%85-115%
Specificity GoodExcellentSuperior

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application, required sensitivity, and the nature of the sample matrix. HPLC-UV is a reliable workhorse for routine analysis of bulk material and formulations. GC-MS, with appropriate derivatization, offers excellent confirmatory capabilities. For trace-level quantification in complex biological or environmental samples, LC-MS/MS provides unparalleled sensitivity and selectivity. The protocols provided herein serve as a comprehensive guide for the development and implementation of robust analytical methods for this important chemical intermediate.

References

Application Note: A Validated HPLC Method for Purity Analysis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the non-sedating antihistamines Bilastine and Fexofenadine.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. The presence of process-related impurities, such as isomers or unreacted starting materials, can lead to the formation of undesirable related substances in the API.[1][3]

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of APIs and their intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential impurities. The methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in a regulated drug development environment.[6][7]

Analyte Physicochemical Properties and Method Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choices for the stationary phase, mobile phase, and detection parameters.

PropertyValue / DescriptionRationale for HPLC Method
Chemical Structure Chemical structure of this compoundThe structure contains a hydrophobic bromophenyl group and a polar carboxylic acid moiety.[8] This dual nature makes it an ideal candidate for reversed-phase chromatography.
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol [9]
Appearance White to off-white crystalline solid.[10]
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane; limited solubility in water.[11][12]Dictates the choice of diluent for sample preparation. A mixture of water and an organic solvent is suitable.
Predicted pKa ~4.26[12]As a carboxylic acid, the analyte's ionization state is pH-dependent. To ensure consistent retention and sharp peak shape in RP-HPLC, the mobile phase pH must be controlled to be at least 1.5-2 units below the pKa, keeping the molecule in its neutral, more hydrophobic form.[13][14] Therefore, an acidic mobile phase (pH ≈ 2.5-3.0) is required.
UV Chromophore Bromophenyl groupThe aromatic ring is a strong chromophore, making UV detection a highly sensitive and suitable technique for quantification.

HPLC Method and Protocols

Based on the analyte's properties, a gradient RP-HPLC method was developed to ensure the separation of the main component from potential impurities with varying polarities.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterConditionJustification
Instrument High-Performance Liquid Chromatography system with a UV/Vis or DAD detector.Standard equipment for pharmaceutical analysis.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte and its related impurities.[15]
Mobile Phase A 0.1% Phosphoric acid in Water (pH adjusted to ~2.5)The acidic buffer ensures the carboxylic acid group is fully protonated, leading to optimal retention and peak shape.[13]
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC with good UV transparency and low viscosity.
Gradient Program Time (min)%B
040
1580
2080
2140
2540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 225 nmProvides high sensitivity for the bromophenyl chromophore.
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Preparation of Solutions

Caution: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Mobile Phase A (0.1% Phosphoric Acid, pH 2.5):

    • Add 1.0 mL of concentrated phosphoric acid (~85%) to 1000 mL of HPLC-grade water.

    • Mix thoroughly. This solution will have a pH of approximately 2.5.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of sample diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the sample diluent. Mix well.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Prepare the solution following the same procedure as the Standard Solution.

Experimental Workflow Diagram

The overall process from method development to routine analysis is outlined below.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R2) cluster_Routine Routine Analysis Analyte Analyte Characterization (pKa, Solubility, UV) Selection Parameter Selection (Column, Mobile Phase) Analyte->Selection informs Optimization Gradient & Flow Rate Optimization Selection->Optimization leads to SST System Suitability (SST) Optimization->SST defines Validation Specificity, Linearity, Accuracy, Precision, Robustness, LOQ SST->Validation prerequisite for Analysis Sample Purity Assay Validation->Analysis enables Report Data Reporting (% Purity, Impurities) Analysis->Report generates

Caption: Workflow for HPLC Purity Method Development and Application.

System Suitability and Analysis Procedure
  • Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the sample diluent (blank) once to ensure no interfering peaks are present.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor: ≤ 2.0 for the main peak.

      • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of the five replicate injections.

  • Analysis:

    • After the SST passes, inject the blank solution once, followed by the Sample Solution in duplicate.

    • Integrate the chromatograms and calculate the purity using the area percent method.

Calculation of Purity (%):

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Strategy

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[16][17] The validation protocol should demonstrate the method's performance characteristics.

Validation ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The main peak should be free from interference from blank and potential impurities. Peak purity analysis (using a DAD) should pass.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration.
Accuracy The closeness of test results to the true value. Often determined by spike recovery experiments.Mean recovery between 98.0% and 102.0% at multiple concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.%RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptance criteria when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) are varied.

Potential Impurities

The primary route for synthesizing this compound involves the bromination of 2-methyl-2-phenylpropanoic acid.[3][18] This process can lead to several key impurities that the HPLC method must be capable of separating:

  • Starting Material: 2-methyl-2-phenylpropanoic acid.

  • Positional Isomers: 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer) and 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer).[1]

The developed gradient method is designed to provide sufficient resolution to separate these less-retained (starting material) and similarly-retained (isomers) compounds from the main analyte peak.

Conclusion

This application note describes a specific, robust, and reliable RP-HPLC method for determining the purity of this compound. The method's development is grounded in the physicochemical properties of the analyte, particularly its acidic nature, which necessitates a pH-controlled mobile phase for optimal chromatography. The provided protocol, including system suitability criteria and a comprehensive validation strategy based on ICH guidelines, ensures that the method is fit for purpose in quality control and drug development environments. This method is crucial for guaranteeing the quality of this key pharmaceutical intermediate and, consequently, the safety and efficacy of the final API.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6). This versatile intermediate is a crucial building block in pharmaceutical development, particularly in the manufacturing of active pharmaceutical ingredients like Fexofenadine.[1][2][3] Achieving high yield and purity is paramount to ensure the quality of the final drug product and the efficiency of the overall manufacturing process.[4][5]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this synthesis and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic routes to prepare this compound?

There are two main strategies for synthesizing this compound:

  • Direct Electrophilic Bromination: This is a common and direct approach that starts from 2-methyl-2-phenylpropanoic acid. The reaction involves the electrophilic substitution of a hydrogen atom on the phenyl ring with bromine. The key challenge is controlling the regioselectivity to favor the para-isomer over the ortho- and meta-isomers.[2][3]

  • Grignard Reaction with Carboxylation: This route typically involves forming a Grignard reagent from a suitable brominated precursor (e.g., 1-bromo-4-(propan-2-yl)benzene) followed by carboxylation using solid carbon dioxide (dry ice).[6][7] While effective, this method requires strict anhydrous conditions and careful handling of the highly reactive Grignard reagent.[8]

Q2: Which synthetic route is generally preferred for yield and purity?

The direct bromination of 2-methyl-2-phenylpropanoic acid, particularly when performed in an aqueous medium, has been shown to be a highly efficient and selective method.[2][3] This approach avoids the use of hazardous solvents like carbon tetrachloride and can significantly minimize the formation of undesirable isomers, which are often difficult to remove in downstream purification steps.[2] Traditional methods using halogenated solvents often result in lower yields and require multiple recrystallizations to achieve high purity.[3]

Q3: Why is minimizing the 2-(3-bromophenyl) isomer so critical?

In the synthesis of drugs like Fexofenadine, the 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) impurity is carried through subsequent reaction steps, resulting in the formation of an isomeric impurity in the final API (Fexofenadine Related Compound B).[2][3] This impurity can be very difficult to separate from the final product due to its similar physical properties. Therefore, controlling its formation at the source is essential for meeting stringent pharmacopeial purity requirements and avoiding costly, low-yielding purification processes.[2]

Part 2: Troubleshooting Guide

This section provides specific troubleshooting advice for the most common synthetic route: Direct Bromination of 2-methyl-2-phenylpropanoic acid.

Issue 1: Low Overall Yield

Q: My final isolated yield is significantly lower than expected. What are the potential causes and solutions?

Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.[3][9] If the reaction stalls, consider slightly increasing the temperature (e.g., to 75-80°C) or extending the reaction time.[3]
Product Loss During Workup Significant product can be lost during the extraction and washing steps. The product has some solubility in the aqueous phase, especially if the pH is not sufficiently acidic. Solution: Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl to fully protonate the carboxylic acid, minimizing its solubility in water.[9] Perform multiple extractions (e.g., 3x) with a suitable organic solvent like dichloromethane to maximize recovery from the aqueous phase.[2]
Suboptimal Purification Aggressive recrystallization to remove isomers can lead to substantial loss of the desired product. Solution: If the initial purity is high (low isomer content), a simple suspension or washing with a non-polar solvent like hexanes can be effective for removing minor impurities without significant product loss.[2][9] If recrystallization is necessary, carefully optimize the solvent system (e.g., aqueous methanol) and cooling process to maximize recovery.[9]
Issue 2: Poor Regioselectivity (High Isomer Content)

Q: My product is contaminated with significant amounts of the meta and/or ortho isomers. How can I improve the para-selectivity?

The key to high para-selectivity lies in the choice of solvent and reaction conditions. The alkyl group on the benzene ring is an ortho-para director; however, reaction conditions can influence the ratio of these products.

Key Insight: A significant improvement in selectivity has been achieved by moving away from traditional non-polar, halogenated solvents and using an aqueous medium .

dot

G A 1. Charge Reactor - 2-methyl-2-phenylpropanoic acid - Water B 2. Add Bromine - Add bromine dropwise at ambient temperature A->B C 3. Heat & Stir - Heat to 75-80°C - Stir until completion (Monitor by GC) B->C D 4. Cool & Extract - Cool to room temperature - Extract with Dichloromethane (3x) C->D E 5. Workup - Combine organic layers - Dry with Na2SO4 - Evaporate solvent D->E F 6. Purify - Suspend solid in Hexanes - Filter to recover product E->F G Final Product This compound (High Purity & Yield) F->G

References

Minimizing the formation of 3-bromo isomer in 2-(4-Bromophenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromophenyl)-2-methylpropanoic Acid Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the electrophilic bromination of 2-methyl-2-phenylpropanoic acid, with a specific focus on minimizing the formation of the undesired 3-bromo (meta) isomer.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount ( >5%) of the 3-bromo isomer in my synthesis of this compound. What is the primary cause?

Answer: The formation of the 3-bromo (meta) isomer alongside the desired 4-bromo (para) product is a classic problem of regioselectivity in electrophilic aromatic substitution (EAS). The substituent already on the benzene ring, the 2-methyl-2-propanoic acid group (-C(CH₃)₂COOH), is the primary director of the incoming electrophile (Br⁺).

This group has two conflicting electronic effects:

  • Alkyl Portion (-C(CH₃)₂-): This bulky alkyl group is electron-donating through an inductive effect (+I). Electron-donating groups are "activating" and direct incoming electrophiles to the ortho (2,6) and para (4) positions.[1][2]

  • Carboxylic Acid Portion (-COOH): This group is electron-withdrawing and is typically a "deactivating" meta-director.[1][3]

However, in this specific molecule, the directing influence is dominated by two key factors:

  • Steric Hindrance: The -C(CH₃)₂COOH group is exceptionally bulky. This steric hindrance makes it physically difficult for the bromine electrophile to approach the ortho positions (adjacent to the substituent).[1][4] Consequently, substitution is strongly favored at the less hindered para position.

  • Reaction Conditions: While the inherent properties of the starting material favor para-substitution, harsh reaction conditions can override this selectivity. Overly aggressive Lewis acids, high temperatures, or prolonged reaction times can lead to the formation of the thermodynamically more stable, but kinetically less favored, meta product. Non-selective bromination is a known challenge that can lead to undesirable meta and ortho isomers, complicating purification and reducing the yield of the desired product.[5][6]

Therefore, significant 3-bromo isomer formation is almost always a result of reaction conditions that are too harsh, overcoming the natural para-directing tendency of the sterically hindered activating group.

Q2: How can I adjust my experimental protocol to minimize the 3-bromo isomer and maximize the 4-bromo product yield?

Answer: Optimizing for the 4-bromo isomer involves carefully controlling the reaction kinetics to favor the sterically preferred product. The key is to use milder conditions that provide just enough activation for the reaction to proceed without causing loss of selectivity. A patent for the synthesis of this molecule highlights that selective bromination can be achieved in an aqueous medium under acidic, neutral, or alkaline conditions, which avoids harsh halogenated solvents and improves selectivity.[6][7]

Here is a breakdown of parameters to troubleshoot:

1. Choice of Brominating Agent and Solvent System:

  • Recommendation: Use molecular bromine (Br₂) in an aqueous medium.[6][7] This approach has been shown to be highly selective. Traditional methods using Br₂ in solvents like carbon tetrachloride with an iron catalyst are not only toxicologically objectionable but also lead to non-selective bromination.[6][7]

  • Causality: Water as a solvent can modulate the reactivity of bromine. Performing the reaction under neutral or alkaline (pH ~7) conditions, by adding a base like sodium bicarbonate or sodium carbonate, can be particularly effective.[5] This method can yield the 4-bromo isomer with high purity (e.g., 98.8%) and very low levels of the 3-bromo isomer (e.g., 1.18%).[7]

2. Catalyst Selection:

  • Recommendation: Avoid strong Lewis acids like AlCl₃ or FeBr₃ if possible. The reaction in an aqueous medium can often proceed without a catalyst.[5][7] If a catalyst is deemed necessary for rate enhancement, a milder one should be chosen. Zeolites, for instance, have been shown to promote para-selectivity in the bromination of various aromatic compounds.[8]

  • Causality: Strong Lewis acids generate a highly reactive "Br⁺" electrophile, which is less selective and more likely to attack the meta position.[9][10] Catalyst-free aqueous methods rely on the inherent reactivity of the starting material, which favors the desired para-substitution.

3. Temperature Control:

  • Recommendation: Maintain a controlled temperature. While some aqueous protocols suggest heating to 75-80°C to ensure complete consumption of the starting material, this can sometimes increase the meta isomer content to over 5%.[5][6] A better approach is to conduct the reaction at ambient temperature (25-30°C), especially when using a pH-controlled aqueous system.[5]

  • Causality: Higher temperatures provide more energy to overcome activation barriers. The activation energy for the formation of the meta-isomer is higher than for the para-isomer. By keeping the temperature lower, you favor the kinetically preferred para-product.

4. pH Control:

  • Recommendation: For aqueous reactions, maintain a neutral pH (~7) by the controlled addition of a base solution (e.g., 20% sodium carbonate) to neutralize the HBr formed during the reaction.[5]

  • Causality: Maintaining a neutral pH prevents the reaction medium from becoming strongly acidic. Highly acidic conditions can protonate the carboxylic acid, potentially increasing its electron-withdrawing character and promoting meta-substitution.

The following diagram illustrates a decision-making workflow for troubleshooting this synthesis.

G start High 3-Bromo Isomer Detected? check_solvent Are you using a non-aqueous solvent (e.g., CCl₄, CH₂Cl₂)? start->check_solvent Start Here check_catalyst Are you using a strong Lewis Acid (e.g., FeBr₃, AlCl₃)? check_solvent->check_catalyst No switch_solvent Action: Switch to an aqueous medium. check_solvent->switch_solvent Yes check_temp Is the reaction temperature > 50°C? check_catalyst->check_temp No remove_catalyst Action: Remove catalyst or use a milder alternative (e.g., Zeolite). check_catalyst->remove_catalyst Yes lower_temp Action: Reduce temperature to ambient (25-30°C). check_temp->lower_temp Yes control_ph Action: Maintain pH ~7 with Na₂CO₃ or NaHCO₃. switch_solvent->control_ph

Caption: Troubleshooting workflow for minimizing 3-bromo isomer formation.

Troubleshooting Guide: Condition Optimization

This table summarizes experimental data from various protocols, demonstrating how reaction conditions affect the purity of the final product.

ConditionSolventCatalystTemperature (°C)BaseResulting Purity (4-bromo isomer)3-Bromo ImpurityReference
A (Harsh) WaterNone75-80None94.4%5.5%[5][6]
B (Optimized) WaterNone25-30NaHCO₃98.8%1.18%[7]
C (Optimized) WaterNone25-30Na₂CO₃98.5%Not specified, but low[5]

As the data clearly shows, conducting the bromination in an aqueous medium at ambient temperature with pH control (Conditions B & C) dramatically reduces the formation of the 3-bromo isomer compared to a higher temperature, unbuffered reaction (Condition A).

Recommended Experimental Protocol

This protocol is synthesized from best practices demonstrated to yield high para-selectivity.[5][7]

Objective: To synthesize this compound with minimal formation of the 3-bromo isomer.

Materials:

  • 2-Methyl-2-phenylpropanoic acid

  • Deionized Water

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 5N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and pH probe, charge 2-Methyl-2-phenylpropanoic acid (1.0 eq) and deionized water (approx. 40 mL per gram of starting material).

  • Neutralization: Add a solution of sodium bicarbonate or sodium carbonate in water to the flask at ambient temperature (25-30°C) until the starting material dissolves and the pH of the solution is approximately 7.

  • Bromination: Slowly add bromine (1.1 eq) dropwise via the dropping funnel. Maintain the pH of the reaction mixture at ~7 throughout the addition by co-adding the sodium carbonate/bicarbonate solution.

  • Reaction Monitoring: Stir the mixture at ambient temperature until the reaction is complete. Monitor the consumption of the starting material by a suitable analytical method (e.g., GC or TLC).

  • Work-up (Acidification): Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with 5N HCl. The product will precipitate out of the solution.

  • Extraction: Extract the aqueous solution three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Suspend the resulting solid product in hexanes, stir, and filter to recover the purified this compound. Recrystallization from aqueous methanol can be performed if further purification is needed.[5]

The following diagram illustrates the reaction mechanism, highlighting the preferential attack at the para position.

G cluster_reactants Reactants cluster_intermediate Electrophilic Attack cluster_products Products StartMat 2-Methyl-2-phenylpropanoic acid para_attack Attack at Para-Position (Favored) StartMat->para_attack meta_attack Attack at Meta-Position (Disfavored) StartMat->meta_attack ortho_attack Attack at Ortho-Position (Sterically Hindered) StartMat->ortho_attack Br2 Br₂ Br2->para_attack Br2->meta_attack Br2->ortho_attack Product4 This compound (Desired Product) para_attack->Product4 Deprotonation Product3 3-Bromo Isomer (Impurity) meta_attack->Product3 Deprotonation

Caption: Reaction pathway showing favored para-substitution.
Q3: How can I accurately quantify the isomeric ratio of my final product?

Answer: Accurate quantification is crucial for process optimization. The most common and reliable methods are:

  • Gas Chromatography (GC): As cited in multiple patents, GC is the industry standard for determining the purity and isomeric ratio of this specific product.[5][6][7] It provides excellent separation of the isomers, allowing for precise area-percentage calculation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly using normal-phase columns, can be effective for separating positional isomers of substituted benzoic acids.[11] Reverse-phase HPLC is also a viable option.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the isomers. The aromatic protons of the 4-bromo isomer will appear as two distinct doublets (an AA'BB' system), while the 3-bromo isomer will show a more complex splitting pattern in the aromatic region. Integration of these distinct signals allows for the calculation of the isomeric ratio.

References

Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Bilastine, achieving high purity of this compound is critical.[1] This document synthesizes established purification protocols with practical, field-tested insights to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: After recrystallization from aqueous methanol, my yield is very low. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a common issue that can often be resolved by optimizing several key parameters.

Potential Causes:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.

  • Inappropriate Solvent Ratio: An incorrect ratio of methanol to water can either lead to incomplete dissolution at high temperatures or premature precipitation, trapping impurities.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.

  • Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration.

Troubleshooting Steps:

  • Optimize Solvent Volume: Begin by dissolving the crude product in a minimal amount of hot methanol. The goal is to create a saturated solution.

  • Controlled Addition of Water: To this hot methanolic solution, add hot water dropwise until you observe the first signs of persistent cloudiness (the point of saturation). Then, add a very small amount of hot methanol to redissolve the precipitate.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize precipitation.

  • Check for Complete Precipitation: Before filtering, you can scratch the inside of the flask with a glass rod to induce further crystallization if the solution appears supersaturated.

  • Solvent Recovery: If the yield is still low, you can attempt to recover more product from the filtrate by carefully evaporating some of the solvent and repeating the cooling process.

A patent describing the synthesis of this compound specifies recrystallization from aqueous methanol to achieve a purity of 99.2%.[2][3][4]

Experimental Workflow for Recrystallization:

Caption: Workflow for the recrystallization of this compound.

Question 2: My purified product still contains the starting material, 2-methyl-2-phenylpropanoic acid. How can I remove it?

The starting material and the product have similar structures, which can make their separation by simple recrystallization challenging due to similar solubility properties.[4] An acid-base extraction is a highly effective method to separate the carboxylic acid product from any neutral or less acidic impurities.

Underlying Principle:

Acid-base extraction separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[5][6][7][8][9] By treating the mixture with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while less acidic or neutral impurities remain in the organic phase.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6] The this compound will react to form its sodium salt, which is soluble in the aqueous layer. The unreacted, less acidic starting material will preferentially remain in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing the impurities can be set aside.

  • Regeneration of the Carboxylic Acid: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH 1-2).[3][5] The this compound will precipitate out as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Caption: Diagram of an acid-base extraction workflow for purification.

Question 3: I am observing significant streaking on my TLC plates when trying to develop a column chromatography method. What is causing this and how can I fix it?

Streaking of carboxylic acids on silica gel TLC plates is a common problem.

Causality:

Silica gel is slightly acidic, but the strong hydrogen bonding interactions between the carboxylic acid functional group of your product and the silanol groups (Si-OH) on the silica surface can lead to slow and uneven movement up the plate, resulting in streaking.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can suppress the deprotonation of your carboxylic acid.[10] This keeps the analyte in its less polar, protonated form, reducing its interaction with the silica gel and leading to more defined spots.

  • Use a More Polar Solvent System: Sometimes, a more polar eluent system can help to more effectively move the compound up the plate and reduce tailing.

  • Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography on a C18 stationary phase is an excellent alternative for purifying polar compounds like carboxylic acids.[11] In this case, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) (0.1%), is used.[11]

Technique Stationary Phase Typical Mobile Phase Modifier Rationale
Normal-PhaseSilica Gel0.1-1% Acetic AcidSuppresses deprotonation of the carboxylic acid, reducing interaction with the stationary phase.
Reversed-PhaseC180.1% Trifluoroacetic Acid (TFA)Ensures the carboxylic acid is fully protonated for better peak shape.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities arise from the synthesis process. These typically include:

  • Unreacted starting material: 2-methyl-2-phenylpropanoic acid.[3]

  • Regioisomers: 2-(3-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid.[2][3] The formation of these isomers is a known issue in the bromination of 2-methyl-2-phenylpropanoic acid.[3]

Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?

While a strong base like sodium hydroxide (NaOH) will also deprotonate the carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred for separating a relatively strong acid (like a carboxylic acid) from very weak acids or neutral compounds.[5][6] Using a weak base provides greater selectivity.

Q3: What is the expected appearance of pure this compound?

The pure compound is typically an off-white to cream-colored crystalline powder.[12]

Q4: What analytical techniques can I use to assess the purity of my final product?

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the most common and accurate methods for determining purity and quantifying impurities.[12] Purity is often reported as NLT (Not Less Than) 98%.[12]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities.

References

Technical Support Center: Recrystallization of 2-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6). This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in its highest purity form, often for the synthesis of active pharmaceutical ingredients (APIs) like Bilastine and Fexofenadine.[1] We will address common challenges and provide robust, field-tested protocols to help you achieve exceptional purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity in crude this compound?

A1: The most challenging impurity is the constitutional isomer, 2-(3-bromophenyl)-2-methylpropanoic acid .[2][3] This isomer often forms during the electrophilic bromination of the precursor, 2-methyl-2-phenylpropanoic acid.[2][3] Due to its very similar molecular weight, polarity, and solubility profile to the desired para isomer, its removal is non-trivial and is the primary goal of a well-designed recrystallization protocol. Unreacted starting material can also be present and is noted to have similar solubility properties, making its removal by simple crystallization cumbersome.[2][3]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on documented procedures and the physicochemical properties of the target molecule, an aqueous methanol system is a highly effective choice.[2][4] The compound is soluble in methanol, while water acts as an anti-solvent. This mixed-solvent approach provides a wide polarity range, allowing for fine-tuned control over the crystallization process. For carboxylic acids in general, ethanol or mixtures of a soluble solvent (like ethyl acetate or acetone) with an anti-solvent (like hexanes) are also common starting points.[5]

Q3: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice. This is common when the solution is supersaturated to a high degree or when cooling occurs too rapidly.

  • Causality: The high concentration of the solute lowers the freezing point of the solution, and if this temperature is below the compound's own melting point (122-124°C for this compound[6]), it will separate as a liquid. This is particularly prevalent in mixed-solvent systems if the solvent composition changes due to evaporation during heating.[7]

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of the "good" solvent (e.g., methanol in an aqueous methanol system) to slightly decrease the saturation.[7] Then, allow the solution to cool much more slowly. Vigorous stirring during the initial phase of cooling can also help promote nucleation and prevent oiling. If the problem persists, using a slightly more dilute solution from the start is recommended.

Q4: Can I use activated charcoal to decolorize my product?

A4: Yes, if your crude product has a distinct color (e.g., yellow or brown), it indicates the presence of highly conjugated, colored impurities. Activated charcoal is effective at adsorbing these impurities. However, it must be used correctly:

  • Procedure: Add a very small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot, dissolved solution before the hot filtration step. Swirl the hot solution with the charcoal for a few minutes.

  • Causality & Warning: Never add charcoal to a boiling or near-boiling solution, as it can cause violent bumping. The charcoal's high surface area provides numerous nucleation sites. Crucially, you must perform a hot filtration to remove the charcoal before cooling; otherwise, it will be trapped in your final crystals. Be aware that charcoal can also adsorb your target compound, so using the minimum amount necessary is key to preventing significant yield loss.

Troubleshooting Guide: Deeper Dives

Problem 1: Poor Crystal Yield After Recrystallization

Potential Cause Underlying Rationale & Solution
Excessive Solvent Use The most common cause of low recovery. The goal is to create a saturated solution at high temperature, not just a dissolved one. Solution: After recrystallization, place the filtrate in a fume hood to allow for slow evaporation. If more crystals form, you used too much solvent. For the next run, use less solvent, adding it in small portions to the heated crude material until it just dissolves.[8]
Cooling Too Rapidly Rapid cooling leads to the formation of small, often impure crystals and can trap soluble impurities. It may also prevent complete crystallization from the solution. Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Only after it has reached ambient temperature should you place it in an ice bath to maximize recovery.[7]
Premature Crystallization Crystals forming in the funnel during hot filtration will be lost. Solution: Use a stemless funnel and pre-heat it with hot solvent vapor before filtering. Ensure the receiving flask is also hot and contains a small amount of boiling solvent to keep the system warm and prevent the solute from crashing out.
Incomplete Transfer Significant product can be left behind on glassware. Solution: After collecting the crystals, rinse all glassware (original flask, funnel) with a small amount of the cold filtrate or fresh cold solvent and add this rinse to the collected crystals on the filter.

Problem 2: Product Purity Does Not Improve Significantly (Verified by GC/HPLC/NMR)

Potential Cause Underlying Rationale & Solution
Inappropriate Solvent Choice The chosen solvent or solvent pair may have a poor solubility differential for the target compound and the key impurity (e.g., the 3-bromo isomer). If both are equally soluble or insoluble, no separation will occur. Solution: A rescreening of solvents is necessary. Since the 3-bromo and 4-bromo isomers have very similar polarities, a solvent system that can exploit subtle differences in crystal lattice packing energy is needed. The aqueous methanol system is documented to be effective.[2][4] You may need to optimize the water/methanol ratio.
Occlusion of Impurities If crystallization occurs too quickly, impurities can be physically trapped within the growing crystal lattice. Solution: Slow down the cooling process significantly. Ensure the solution is not overly concentrated. A second recrystallization is often necessary to achieve high purity (>99.5%).
Isomeric Impurity Concentration is Too High If the crude material contains a very high percentage of the 3-bromo isomer, a single recrystallization may not be sufficient to bring it within specification. Solution: Multiple recrystallizations will be required. A patent procedure demonstrated going from a 94.4% pure product (containing 5.5% 3-bromo isomer) to 99.2% purity in one recrystallization, which is a significant reduction.[2][4] A second pass may be needed for even higher purity.

Visualized Workflows & Logic

Standard Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a Place crude solid in flask b Add minimum amount of hot solvent(s) a->b c Ensure complete dissolution b->c d Add charcoal (if needed) c->d e Filter hot solution to remove insolubles c->e No charcoal needed d->e f Cool slowly to RT e->f g Cool in ice bath f->g h Collect crystals by vacuum filtration g->h i Wash with cold solvent h->i j Dry crystals under vacuum i->j

Caption: General workflow for single or mixed-solvent recrystallization.

Troubleshooting Decision Tree for Low Purity

G start Purity Not Improved? q1 Was cooling slow? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Rapid Cooling) q1->a1_no No q2 Is solvent system known to be effective? a1_yes->q2 sol1 Action: Re-dissolve, cool slowly to prevent impurities being trapped. a1_no->sol1 a2_yes Yes (e.g., Aq. Methanol) q2->a2_yes Yes a2_no No / Unsure q2->a2_no No q3 Is impurity level in crude very high? a2_yes->q3 sol2 Action: Switch to a validated solvent system. Perform new solvent screen. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Action: Perform a second recrystallization on the isolated material. a3_yes->sol3 end_node Purity issue likely resolved. a3_no->end_node

Caption: A logical path to diagnose causes of poor purification results.

Optimized Recrystallization Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Organic solvents are flammable and should be heated using a water bath or heating mantle, never a direct flame.[6][8]

Protocol 1: High-Purity Recrystallization using Aqueous Methanol

This mixed-solvent protocol is based on a method shown to effectively reduce isomeric impurities.[2][4]

Materials:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Deionized Water

  • Erlenmeyer flasks, stemless funnel, filter paper, vacuum filtration apparatus

Procedure:

  • Initial Dissolution: For every 10.0 g of crude material, place it in a 250 mL Erlenmeyer flask. Add approximately 40-50 mL of methanol.

  • Heating: Gently heat the mixture in a water bath while swirling until the solid completely dissolves.

  • Inducing Saturation: While keeping the solution hot, add deionized water dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.

  • Clarification: Add methanol dropwise, while still hot, until the solution becomes perfectly clear again. The goal is to be at the exact point of saturation.

  • Hot Filtration (if necessary): If there are any insoluble particulates or if charcoal was used, perform a hot filtration at this stage into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and leave it on a benchtop, undisturbed, to cool slowly to room temperature. Crystal formation should begin during this phase.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold methanol/water mixture (e.g., 1:1 ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure product is 122-124°C.[6]

Protocol 2: Preliminary Purification and Single Solvent Recrystallization

This method can be useful if the crude product is particularly oily or contains significant non-polar impurities.

Materials:

  • Crude this compound

  • Hexanes

  • Ethanol (95% or absolute)

  • Standard recrystallization glassware

Procedure:

  • Hexane Slurry Wash: Suspend the crude solid (e.g., 10.0 g) in hexanes (approx. 50 mL) at room temperature.[2][4] Stir vigorously for 15-20 minutes. This will dissolve non-polar impurities while the desired polar carboxylic acid remains largely insoluble.

  • Initial Isolation: Filter this slurry and discard the hexane filtrate. This washed solid is now ready for recrystallization.

  • Recrystallization: a. Transfer the washed solid to a clean Erlenmeyer flask. b. Add a minimal amount of hot ethanol while heating in a water bath until the solid just dissolves. c. Follow steps 5-10 from Protocol 1, using cold ethanol for the final crystal wash.

References

Side products in the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this key pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary and most frequently discussed method in the literature is the direct bromination of 2-methyl-2-phenylpropanoic acid.[3][4][5] This electrophilic aromatic substitution is typically carried out using elemental bromine in an aqueous medium.[3][4][5] Alternative, though less common, routes include multi-step syntheses starting from materials like 4-bromophenylacetic acid, which involves esterification and subsequent methylation.[4][5] Other patented methods describe syntheses starting from toluene or p-methylstyrene, involving steps like Friedel-Crafts reactions or Grignard reactions.[6][7]

Q2: I'm observing a lower-than-expected yield. What are the potential causes?

A2: Several factors can contribute to low yields:

  • Incomplete Reaction: The bromination reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) to ensure the full consumption of the starting material, 2-methyl-2-phenylpropanoic acid.[3][4][5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the aqueous bromination of 2-methyl-2-phenylpropanoic acid, stirring at an elevated temperature (e.g., 75-80°C) is often required for the reaction to proceed to completion.[3][4]

  • Formation of Side Products: The generation of isomeric or other byproducts will inherently reduce the yield of the desired product.

  • Losses During Workup and Purification: Significant product loss can occur during extraction and recrystallization steps. Ensure efficient extraction and minimize transfers. Recrystallization, while necessary for purity, can also lead to yield loss if not optimized.

Q3: My final product has a persistent off-white or yellowish color. What is the likely impurity?

A3: A yellowish tint, particularly in syntheses involving Grignard reagents, often points to the presence of biphenyl impurities.[8] These are formed from a coupling reaction between the Grignard reagent and any unreacted aryl halide.[8][9] While less common in direct bromination routes, residual colored impurities from the bromine reagent or side reactions can also impart color. Purification by recrystallization is typically effective at removing these colored impurities.

II. Troubleshooting Guide: Side Product Identification & Mitigation

This section details the most common side products, their mechanisms of formation, and detailed protocols for their identification and removal.

Issue 1: Presence of Isomeric Impurities

Symptom: GC or HPLC analysis of the final product shows a significant peak eluting very close to the main product peak. NMR spectroscopy may show complex aromatic signals.

Likely Cause: The most prevalent side products in the bromination of 2-methyl-2-phenylpropanoic acid are the ortho- and meta-bromo isomers: 2-(2-bromophenyl)-2-methylpropanoic acid and 2-(3-bromophenyl)-2-methylpropanoic acid.[4] The carboxylic acid group is an ortho-, para-directing deactivator, but under certain conditions, some meta- and ortho-substitution can occur.

Formation Mechanism: During the electrophilic aromatic substitution (bromination) of 2-methyl-2-phenylpropanoic acid, the isopropyl carboxylic acid group directs the incoming electrophile (Br+) primarily to the para position. However, minor amounts of ortho and meta substitution can occur, leading to the formation of the corresponding isomers.

Workflow for Isomer Identification and Mitigation

Caption: Workflow for identifying and mitigating isomeric impurities.

Identification Protocols:

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate the isomers and confirm their molecular weight.

  • Methodology:

    • Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

    • Use a temperature gradient program to ensure good separation of the isomers.

    • The mass spectrometer will show that the isomeric impurities have the same molecular weight as the desired product, confirming their isomeric nature.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To definitively identify the substitution pattern on the aromatic ring.[10][11]

  • Methodology:

    • Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals:

      • Para-isomer (desired): Two doublets in the aromatic region, each integrating to 2H, showing a characteristic AA'BB' splitting pattern.

      • Meta-isomer: More complex splitting pattern in the aromatic region, often with four distinct signals.

      • Ortho-isomer: Also a complex pattern with four distinct aromatic signals.

    • The presence of aromatic signals other than the two doublets of the para-isomer indicates the presence of meta- and/or ortho-isomers.

Mitigation Strategies:
  • Controlled Reaction Conditions: Performing the bromination in an aqueous medium can enhance the selectivity for the para-isomer.[4][5]

  • Recrystallization: This is the most effective method for removing isomeric impurities. Solvents such as aqueous methanol or hexanes can be used.[3][4] Multiple recrystallizations may be necessary to achieve high purity.[4]

Issue 2: Unreacted Starting Material

Symptom: A significant peak corresponding to 2-methyl-2-phenylpropanoic acid is observed in the GC or HPLC chromatogram of the final product.

Likely Cause: Incomplete bromination reaction.

Formation Mechanism: Not applicable (unreacted starting material).

Identification Protocols:

1. Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):

  • Purpose: To quantify the amount of unreacted starting material.

  • Methodology:

    • Develop a GC or HPLC method that clearly separates the starting material from the brominated products.

    • Run a standard of 2-methyl-2-phenylpropanoic acid to confirm its retention time.

    • Analyze the crude reaction mixture and the final product to determine the percentage of unreacted starting material.

2. Thin-Layer Chromatography (TLC):

  • Purpose: A quick, qualitative check for the presence of starting material.

  • Methodology:

    • Spot the starting material, the reaction mixture, and the purified product on a TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light. The presence of a spot in the product lane that corresponds to the starting material indicates an incomplete reaction.

Mitigation Strategies:
  • Reaction Monitoring: Monitor the reaction progress closely by GC until the starting material is completely consumed.[3][4][5]

  • Stoichiometry and Reaction Time: Ensure the correct stoichiometry of bromine is used and allow for sufficient reaction time at the optimal temperature.

  • Purification: While recrystallization can help, separating the non-brominated starting material from the product can be difficult due to similar solubility properties.[4] If significant starting material remains, consider re-subjecting the mixture to the reaction conditions or using an alternative purification method like esterification followed by distillation.[4]

Issue 3: Dibrominated Side Products

Symptom: Mass spectrometry analysis reveals the presence of a compound with a molecular weight corresponding to the addition of two bromine atoms.

Likely Cause: Over-bromination of the aromatic ring.

Formation Mechanism: If the reaction conditions are too harsh (e.g., excess bromine, high temperature for an extended period), a second bromination can occur on the aromatic ring, leading to the formation of dibrominated species such as 2-(2,4-dibromophenyl)-2-methylpropanoic acid or 2-(3,4-dibromophenyl)-2-methylpropanoic acid.

Reaction Scheme: Bromination and Potential Side Reactions

Bromination_Reaction Start 2-Methyl-2-phenylpropanoic acid Para This compound (Desired Product) Start->Para H₂O, Δ (Major Pathway) Meta 2-(3-Bromophenyl)-2-methylpropanoic acid (Isomeric Impurity) Start->Meta Minor Ortho 2-(2-Bromophenyl)-2-methylpropanoic acid (Isomeric Impurity) Start->Ortho Minor Br2 Br₂ DiBromo Dibrominated Products (Over-bromination) Para->DiBromo Excess Br₂

Caption: Synthesis of the target molecule and formation of key side products.

Identification Protocols:

1. GC-MS:

  • Purpose: To identify compounds with a higher molecular weight corresponding to dibromination.

  • Methodology:

    • Analyze the crude product using GC-MS.

    • Look for peaks with a mass-to-charge ratio (m/z) that is 78-80 units higher than the desired product, corresponding to the addition of another bromine atom. The characteristic isotopic pattern of two bromine atoms will be evident.

Mitigation Strategies:
  • Control Stoichiometry: Carefully control the amount of bromine added. Use a slight excess to ensure complete reaction, but avoid a large excess that could lead to over-bromination.

  • Temperature Control: Avoid excessively high temperatures, which can promote further bromination.

  • Purification: Dibrominated products, being significantly less polar than the monobrominated product, can often be separated by recrystallization or column chromatography.

III. Summary of Potential Impurities

Impurity NameCommon Identification Method(s)Typical Purity Level in Crude Product (%)Mitigation Strategy
2-(3-Bromophenyl)-2-methylpropanoic acidGC-MS, ¹H NMR1 - 6%[3][4][5]Recrystallization, Controlled Reaction Conditions
2-(2-Bromophenyl)-2-methylpropanoic acidGC-MS, ¹H NMR< 1%Recrystallization, Controlled Reaction Conditions
2-Methyl-2-phenylpropanoic acidGC, HPLC, TLCVariable (depends on conversion)Reaction Monitoring, Optimized Conditions
Dibrominated SpeciesGC-MSGenerally low (< 1%)Stoichiometric Control of Bromine
Biphenyl (in Grignard routes)Color, GC-MSVariableAnhydrous Conditions, Controlled Temperature

IV. References

  • Preparation of this compound - Eureka | Patsnap. (2012). Retrieved from --INVALID-LINK--

  • 2-(4-Bromomethyl)phenylpropionic acid synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • US20120309973A1 - Preparation of this compound - Google Patents. (2012). Retrieved from --INVALID-LINK--

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Retrieved from --INVALID-LINK--

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents. (2015). Retrieved from --INVALID-LINK--

  • EP2532644A1 - Preparation of this compound - Google Patents. (2012). Retrieved from --INVALID-LINK--

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents. (2017). Retrieved from --INVALID-LINK--

  • What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? | Homework.Study.com. (n.d.). Retrieved from --INVALID-LINK--

  • Grignard Reaction. (n.d.). Retrieved from --INVALID-LINK--

  • Optimizing Chemical Synthesis: The Role of 2-(4-Bromophenyl)-2-methylpropionic Acid. (n.d.). Retrieved from --INVALID-LINK--

  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents. (2019). Retrieved from --INVALID-LINK--

  • This compound (CAS No: 32454-35-6) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from --INVALID-LINK--

  • CAS No.32454-35-6,2-(4-Bromophenyl)-2-methylpropionic acid Suppliers - LookChem. (n.d.). Retrieved from --INVALID-LINK--

  • CAS 32454-35-6: this compound - CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--

  • Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. - SciSpace. (1967). Retrieved from --INVALID-LINK--

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. (2022). Retrieved from --INVALID-LINK--

  • This compound - Reign Pharma Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--

  • This compound API from Indian Manufacturers & Suppliers. (n.d.). Retrieved from --INVALID-LINK--

  • Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. (2012). Retrieved from --INVALID-LINK--

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from --INVALID-LINK--

  • (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations - ResearchGate. (2015). Retrieved from --INVALID-LINK--

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020). Retrieved from --INVALID-LINK--

  • Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Using NMR to identify and characterize natural products | Request PDF - ResearchGate. (2020). Retrieved from --INVALID-LINK--

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies - Frontiers. (2024). Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical pharmaceutical intermediate.[1] As a key starting material for active pharmaceutical ingredients like Fexofenadine, achieving high purity and yield on an industrial scale is paramount.[2][3] This document moves beyond standard procedures to offer in-depth, field-proven insights into troubleshooting common yet complex issues in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product is contaminated with significant amounts of meta and ortho bromo-isomers. How can I improve the regioselectivity of the bromination?

A1: Root Cause Analysis & Recommended Solution

This is the most prevalent challenge in the synthesis of this compound. The issue stems from the electrophilic aromatic substitution (bromination) on the 2-methyl-2-phenylpropanoic acid starting material. The alkyl-carboxylic acid group is an ortho-, para-directing group; however, traditional methods using catalysts like iron filings in solvents like carbon tetrachloride are often not selective enough, leading to the formation of undesired meta and ortho isomers.[3][4] These isomers are difficult to separate from the desired para product, often requiring multiple, yield-reducing crystallizations.[2]

The Causality: The lack of selectivity is often exacerbated by harsh reaction conditions. To achieve industrial viability, the reaction must be highly selective to minimize downstream purification burdens.

Recommended Protocol: Selective Bromination in an Aqueous Medium

A proven method to dramatically increase para-selectivity is to move away from traditional organic solvents and perform the bromination in an aqueous medium. This process has been shown to yield the desired this compound in high purity with minimal isomeric contamination.[2][3] The reaction can be performed under neutral, acidic, or alkaline conditions, with neutral pH often providing an excellent balance of selectivity and reaction rate.

Troubleshooting Decision Workflow:

G start High Isomer Contamination Detected (GC Analysis) check_solvent Are you using a non-polar organic solvent (e.g., CCl4)? start->check_solvent check_catalyst Is the catalyst (e.g., Iron) promoting side reactions? check_solvent->check_catalyst No solution_aqueous Switch to Aqueous Medium Protocol check_solvent->solution_aqueous Yes check_catalyst->solution_aqueous Yes solution_recrystallization Optimize Recrystallization (e.g., Aqueous Methanol) check_catalyst->solution_recrystallization No / Already Optimized PTC cluster_phases Immiscible Phases cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_substrate R-X (Substrate) org_product R-Nu (Product) org_substrate->org_product aq_catalyst Q+X- org_product->aq_catalyst Catalyst returns catalyst_complex_nu Q+Nu- catalyst_complex_nu->org_product Reaction aq_reagent Na+Nu- (Nucleophile) aq_reagent->catalyst_complex_nu Catalyst (Q+X-) transports Nu-

References

Troubleshooting guide for the bromination of 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the bromination of 2-methyl-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion of the starting material, 2-methyl-2-phenylpropanoic acid. What are the likely causes?

A1: Low conversion is a frequent issue that can often be traced back to several key factors:

  • Insufficient Activation of the Brominating Agent: Molecular bromine (Br₂) itself is a moderately strong electrophile. For the bromination of a deactivated ring system like 2-methyl-2-phenylpropanoic acid (the carboxylic acid group is deactivating), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often necessary to polarize the Br-Br bond and generate a more potent electrophile. Ensure your Lewis acid is anhydrous and added in appropriate catalytic amounts.

  • Reaction Temperature: Electrophilic aromatic substitutions are often sensitive to temperature. If the temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions. A typical temperature range for this type of bromination is between 0 °C to room temperature, but optimization may be required.

  • Purity of Reagents and Solvents: The presence of water or other nucleophilic impurities can deactivate the Lewis acid catalyst and quench the electrophilic bromine species. Ensure that your solvent (e.g., dichloromethane, carbon tetrachloride) is anhydrous and your starting material is pure.

Q2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the desired para-isomer?

A2: The directing effects of the substituents on the phenyl ring govern the position of bromination. The alkyl group (-C(CH₃)₂COOH) is an ortho-, para-director, while the carboxylic acid group is a meta-director. However, the steric hindrance from the bulky tertiary alkyl group often favors substitution at the para position. The formation of significant amounts of ortho and meta isomers can be problematic.[1][2]

Here's how to enhance para-selectivity:

  • Choice of Brominating Agent: While Br₂ with a Lewis acid is common, consider using a bulkier brominating agent. N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer improved selectivity due to its larger size, which disfavors the sterically hindered ortho position.[3]

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Nonpolar solvents like carbon tetrachloride or hexanes may favor the formation of the para isomer.[1]

  • Reaction Conditions: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically more stable para product.

Q3: My product is contaminated with a significant amount of the starting material, and I'm having difficulty separating them. What purification strategies do you recommend?

A3: The similar polarities of 2-methyl-2-phenylpropanoic acid and its brominated derivatives can make purification by standard column chromatography challenging. Here are some effective strategies:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing unreacted starting material. A solvent system where the product has lower solubility than the starting material at low temperatures is ideal. Experiment with different solvents like hexanes, ethyl acetate/hexanes, or toluene.

  • Esterification Followed by Distillation: A more involved but highly effective method is to convert the mixture of carboxylic acids to their corresponding methyl or ethyl esters.[2] The esters are typically more volatile and can be separated by fractional distillation under reduced pressure. The desired ester can then be hydrolyzed back to the carboxylic acid.

  • Acid-Base Extraction: While both are acids, there might be a slight difference in their pKa values. A carefully controlled extraction with a weak base might allow for some degree of separation, although this is often less effective than other methods.

Q4: The reaction mixture has turned dark, and I'm getting a low yield of a complex mixture. What are the potential side reactions?

A4: A dark reaction mixture and a complex product profile often indicate the occurrence of side reactions. Common culprits include:

  • Over-bromination: The presence of an activating alkyl group can make the product, 2-bromo-2-methyl-2-phenylpropanoic acid, susceptible to further bromination, leading to di- and tri-brominated species. This can be minimized by using a stoichiometric amount of the brominating agent and adding it slowly to the reaction mixture.

  • Benzylic Bromination: If the reaction is performed under radical conditions (e.g., with NBS and a radical initiator like AIBN or exposure to UV light), bromination can occur at the benzylic methyl groups instead of on the aromatic ring.[4] Ensure your reaction conditions favor electrophilic aromatic substitution.

  • Degradation: Strong Lewis acids and high temperatures can cause degradation of the starting material or product, leading to charring and the formation of intractable tars. Use the mildest possible conditions that still afford a reasonable reaction rate.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the bromination of 2-methyl-2-phenylpropanoic acid.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_solutions Potential Solutions Start Reaction Issue LowConversion Low Conversion Start->LowConversion PoorSelectivity Poor Selectivity (Isomer Mixture) Start->PoorSelectivity PurificationDifficulty Purification Difficulty Start->PurificationDifficulty SideReactions Side Reactions (Dark Mixture, Low Yield) Start->SideReactions CheckCatalyst Check Catalyst Activity & Anhydrous Conditions LowConversion->CheckCatalyst OptimizeTemp Optimize Temperature LowConversion->OptimizeTemp PoorSelectivity->OptimizeTemp ChangeBrominatingAgent Change Brominating Agent (e.g., NBS) PoorSelectivity->ChangeBrominatingAgent SolventScreen Solvent Screening PoorSelectivity->SolventScreen Recrystallization Recrystallization PurificationDifficulty->Recrystallization EsterifyDistill Esterification & Distillation PurificationDifficulty->EsterifyDistill SideReactions->OptimizeTemp ControlStoichiometry Control Stoichiometry & Addition Rate SideReactions->ControlStoichiometry AvoidRadicalConditions Avoid Radical Initiators/UV SideReactions->AvoidRadicalConditions CheckCatalyst->LowConversion Re-evaluate OptimizeTemp->LowConversion Re-evaluate ChangeBrominatingAgent->PoorSelectivity Re-evaluate SolventScreen->PoorSelectivity Re-evaluate Recrystallization->PurificationDifficulty Re-evaluate EsterifyDistill->PurificationDifficulty Re-evaluate ControlStoichiometry->SideReactions Re-evaluate AvoidRadicalConditions->SideReactions Re-evaluate

Caption: Troubleshooting Decision Tree for Bromination

Key Experimental Parameters

ParameterRecommendationRationale
Brominating Agent Br₂ with catalytic FeBr₃ or AlCl₃; or NBS with an acid catalyst.Br₂/Lewis acid is a classic and effective combination. NBS can offer better handling and potentially improved regioselectivity.[3]
Solvent Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).These are relatively nonpolar and inert solvents that are good for electrophilic aromatic substitution. Ensure they are dry to prevent catalyst deactivation.
Temperature 0 °C to Room Temperature (20-25 °C).Lower temperatures generally favor higher selectivity but may require longer reaction times. Monitor the reaction progress by TLC or GC.
Stoichiometry 1.0 - 1.1 equivalents of brominating agent.Using a slight excess can help drive the reaction to completion, but a large excess can lead to over-bromination.
Work-up Quench with aqueous sodium bisulfite or thiosulfate, followed by extraction.This will neutralize any unreacted bromine. Subsequent washes with water and brine will remove inorganic byproducts.

Detailed Experimental Protocol

This protocol provides a general procedure for the bromination of 2-methyl-2-phenylpropanoic acid. It should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.

Materials:
  • 2-methyl-2-phenylpropanoic acid

  • Anhydrous dichloromethane (DCM)

  • Anhydrous iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution in an ice bath to 0 °C and add anhydrous FeBr₃ (0.1 eq) in one portion.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by converting it to the methyl ester for distillation.

Product Characterization Workflow

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis CrudeProduct Crude Product Purification Purification (Recrystallization/Distillation) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS IR Infrared (IR) Spectroscopy PureProduct->IR FinalConfirmation Structure Confirmation & Purity Assessment NMR->FinalConfirmation MS->FinalConfirmation IR->FinalConfirmation

Caption: Post-Reaction Characterization Workflow

References

Removal of unreacted starting material from 2-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers working with 2-(4-Bromophenyl)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities. Our goal is to equip you with the chemical principles and practical methodologies to achieve high purity for your downstream applications.

Introduction: The Purification Challenge

The synthesis of this compound, commonly achieved by the bromination of 2-methyl-2-phenylpropanoic acid, often results in a crude product containing unreacted starting material.[1][2] A significant challenge in this purification is the structural and chemical similarity between the product and the starting material. Both are carboxylic acids with comparable solubility profiles, which can make separation by simple crystallization cumbersome and inefficient.[2] This guide outlines a multi-step purification strategy designed to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial analysis (NMR/GC) of the crude product shows a significant amount of unreacted 2-methyl-2-phenylpropanoic acid. What is the best first step?

Answer: The most robust initial step is an acid-base extraction . This technique is exceptionally effective at separating acidic compounds (your product and starting material) from any neutral or basic impurities that may have been introduced during the synthesis or workup.[3]

Causality: The principle of acid-base extraction leverages the differential solubility of a compound in its neutral versus its ionized (salt) form.[4] Carboxylic acids are generally soluble in organic solvents but have limited solubility in water.[5][6] When a basic solution like aqueous sodium bicarbonate is introduced, it deprotonates the carboxylic acid group, forming a sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be separated from non-acidic impurities that remain in the organic phase.[7]

It is critical to understand that this initial extraction will not separate your desired product from the unreacted starting material, as both are carboxylic acids. Instead, it isolates the mixture of acids, providing a cleaner starting point for the subsequent, more selective purification step.

Q2: How do I perform an acid-base extraction to isolate the acidic components?

Answer: Below is a standard, self-validating protocol for the acid-base extraction of your crude product mixture.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent (e.g., 20-30 mL of dichloromethane or diethyl ether) in a separatory funnel. Ensure all solids are fully dissolved.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas that evolves from the acid-base reaction.

  • Phase Separation: Allow the layers to separate completely. The upper or lower layer will be aqueous depending on the organic solvent used (e.g., dichloromethane is denser than water). Drain the aqueous layer containing the sodium carboxylate salts into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all acidic components are transferred to the aqueous phase. Combine all aqueous extracts.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5N hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of 1-2 (verify with pH paper).[1] A white precipitate of the mixed carboxylic acids should form.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Drying: Dry the isolated solid thoroughly under a vacuum. This solid is your enriched mixture of this compound and unreacted 2-methyl-2-phenylpropanoic acid.

Q3: The acid-base extraction removed some impurities, but I still have the starting material. What's next?

Answer: With the acid mixture now isolated, the next step is recrystallization . This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.[8] Even though the product and starting material have similar properties, a carefully selected solvent system can exploit subtle solubility differences to achieve separation.

Choosing a Recrystallization Solvent: The ideal solvent is one in which your desired product, this compound, is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the starting material should ideally remain more soluble in the cold solvent, thus staying in the mother liquor upon cooling.

Based on established procedures, an aqueous methanol system has proven effective for this specific purification.[1]

Q4: Can you provide a detailed protocol for recrystallization using aqueous methanol?

Answer: Certainly. This protocol is designed to maximize the recovery of pure this compound.

Experimental Protocol: Recrystallization

  • Dissolution: Place the dried acid mixture from the extraction into an appropriately sized Erlenmeyer flask. Add a minimal amount of methanol (a good starting point is 3-4 mL per gram of solid) and gently heat the mixture on a hot plate while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.

  • Re-solubilize: Add a few more drops of hot methanol until the solution becomes clear again. This ensures you are just below the saturation point, which is optimal for forming pure crystals.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent (the same methanol/water ratio) to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Purity Assessment: Analyze the purity of the recrystallized product using GC, HPLC, or NMR and measure its melting point. Pure this compound is a white to off-white crystalline solid.[5]

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Solubility
This compound C₁₀H₁₁BrO₂243.10White to off-white solid[5]Soluble in methanol, dichloromethane, ethyl acetate[9]
2-methyl-2-phenylpropanoic acid (Starting Material) C₁₀H₁₂O₂164.20SolidSoluble in common organic solvents

Purification Workflow & Logic

The following diagrams illustrate the decision-making process and the chemical principles behind the recommended purification strategy.

PurificationWorkflow crude Crude Product (Product, Starting Material, Neutral Impurities) extraction Acid-Base Extraction (Dissolve in Organic, Wash with NaHCO₃) crude->extraction phases Separate Aqueous & Organic Layers extraction->phases organic_layer Organic Layer (Neutral Impurities) phases->organic_layer Discard aqueous_layer Aqueous Layer (Carboxylate Salts) phases->aqueous_layer acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitated Solid (Mixture of Acids) acidify->precipitate purity_check Check Purity (GC/NMR) precipitate->purity_check recrystallize Recrystallization (Aqueous Methanol) purity_check->recrystallize Purity < 99% final_product Pure Product purity_check->final_product Purity > 99% recrystallize->final_product mother_liquor Mother Liquor (Starting Material) recrystallize->mother_liquor Discard

Caption: Decision workflow for purifying this compound.

AcidBasePrinciple start Start: Mixture in Organic Solvent R-COOH (Product & SM) Neutral Impurities step1 Step 1: Add Aq. NaHCO₃ R-COOH + HCO₃⁻ → R-COO⁻Na⁺ + H₂O + CO₂ start:f1->step1:f0 Reacts with base separation Step 2: Separate Layers Aqueous Layer: R-COO⁻Na⁺ Organic Layer: Neutral Impurities step1:f1->separation:f0 step3 Step 3: Add Aq. HCl to Aqueous Layer R-COO⁻Na⁺ + HCl → R-COOH (Solid) + NaCl separation:f1->step3:f0 end Result Precipitated pure acid mixture step3:f1->end:f0

Caption: Chemical principle of the acid-base extraction process.

Q5: Is column chromatography a viable option for this purification?

Answer: Yes, column chromatography can be used, but it presents challenges for carboxylic acids.

  • Normal Phase (Silica Gel): Carboxylic acids are highly polar and tend to streak or bind irreversibly to standard silica gel due to strong interactions with the acidic silanol groups on the silica surface.[10] If you must use silica gel, the eluent should be modified by adding a small percentage (0.5-1%) of a volatile acid, like acetic acid or trifluoroacetic acid (TFA), to keep your compound protonated and improve elution.[11]

  • Reversed-Phase (C18): Reversed-phase chromatography is often a better choice for purifying polar compounds like carboxylic acids.[12] A typical mobile phase would be a gradient of acetonitrile and water, often with 0.1% TFA added to both solvents to ensure sharp peaks.[12]

Recommendation: Chromatography should be considered a secondary option if high-purity material is required and recrystallization proves insufficient. It is generally more time-consuming and requires more solvent than extraction and recrystallization.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2] We will delve into the root causes of frequent experimental pitfalls and provide validated troubleshooting strategies to enhance your yield, purity, and process efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low after purification?

Low isolated yields are often a consequence of a combination of factors, including incomplete reactions and losses during purification due to the presence of hard-to-remove impurities.

Root Cause Analysis:

  • Incomplete Bromination: The bromination of 2-methyl-2-phenylpropanoic acid may not proceed to completion, leaving a significant amount of starting material in your crude product.[3][4] The similar solubility profiles of the starting material and the product make their separation by crystallization challenging, leading to substantial product loss during attempts to achieve high purity.[4]

  • Formation of Isomeric Byproducts: A more significant issue is the non-selective nature of bromination in certain solvent systems.[3][4][5] The electrophilic substitution can occur at the ortho, meta, and para positions of the phenyl ring, leading to a mixture of isomers. The primary contaminants are 2-(3-bromophenyl)-2-methylpropanoic acid (meta isomer) and 2-(2-bromophenyl)-2-methylpropanoic acid (ortho isomer).[3][4] Extensive recrystallization is then required to isolate the desired para isomer, which drastically reduces the final yield.[3][4]

Troubleshooting Workflow:

start Low Yield of Purified Product check_purity Analyze Crude Product by GC/HPLC start->check_purity incomplete_rxn High percentage of starting material detected check_purity->incomplete_rxn Incomplete Reaction isomers Significant ortho/meta isomer peaks observed check_purity->isomers Isomer Formation optimize_stoichiometry Increase Bromine Stoichiometry (1-2 equivalents) incomplete_rxn->optimize_stoichiometry optimize_conditions Switch to Aqueous Bromination Protocol isomers->optimize_conditions monitor_rxn Monitor reaction to completion by GC/TLC optimize_stoichiometry->monitor_rxn optimize_conditions->monitor_rxn purification Purification (Recrystallization) monitor_rxn->purification

Caption: Troubleshooting workflow for low product yield.

Corrective Actions:

  • Reaction Monitoring: Before terminating the reaction, ensure the complete consumption of the starting material, 2-methyl-2-phenylpropanoic acid, using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3][4][5]

  • Stoichiometry Adjustment: For incomplete reactions, consider increasing the equivalents of bromine. Using at least one to two equivalents of bromine per equivalent of the starting material is often necessary for the reaction to go to completion.[4]

  • Adopt a Selective Bromination Protocol: To circumvent the issue of isomer formation, the most effective strategy is to change the reaction medium. Traditional methods using solvents like carbon tetrachloride with a catalyst are prone to producing a mixture of isomers.[3][4] A highly recommended alternative is the selective bromination in an aqueous medium, which has been shown to predominantly yield the desired this compound with high purity.[3][4][5]

Question 2: My final product is contaminated with ortho and meta isomers. How can I improve the regioselectivity of the bromination?

The formation of isomeric impurities is a classic problem in electrophilic aromatic substitution reactions. The directing effects of the substituent on the benzene ring and the reaction conditions play a crucial role in determining the product distribution.

Mechanistic Insight:

The 2-methylpropanoic acid group is an ortho-para directing group. However, under forcing conditions or with certain catalysts, the selectivity can be poor, leading to the formation of the meta isomer as well. The key to high selectivity is to use reaction conditions that favor the sterically less hindered and electronically favored para-substitution.

A 2-methyl-2-phenylpropanoic acid B Bromination (e.g., Br2/Fe/CCl4) A->B C This compound (Desired Para Isomer) B->C Major Product (in selective conditions) D 2-(2-Bromophenyl)-2-methylpropanoic acid (Ortho Isomer) B->D Minor Byproduct E 2-(3-Bromophenyl)-2-methylpropanoic acid (Meta Isomer) B->E Minor Byproduct

Caption: Formation of isomeric byproducts during bromination.

Recommended Protocol: Selective Aqueous Bromination

This method has been demonstrated to provide excellent selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[3][4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2-methyl-2-phenylpropanoic acid and water.[3]

  • Reagent Addition: While stirring the suspension at ambient temperature, add bromine dropwise.

  • Reaction Progression: Heat the reaction mixture to 75-80°C and maintain stirring until GC analysis confirms the complete consumption of the starting material.[3][4]

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Extract the mixture with a suitable organic solvent like dichloromethane.[3][4]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[3][4]

  • Purification: The crude product, which should have a high percentage of the desired para-isomer, can be further purified by recrystallization from a solvent system like aqueous methanol or by suspending in a non-polar solvent like hexanes to remove residual impurities.[5]

Typical Impurity Profile Comparison:

MethodSolventTypical Para Isomer Purity (Crude)Typical Meta Isomer Impurity (Crude)Reference
TraditionalCarbon Tetrachloride47-62%5-8%[3][4]
ImprovedWater>94%<6%[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when synthesizing this compound?

A: The primary safety concerns depend on the chosen synthetic route. Traditional methods may involve:

  • Carbon Tetrachloride: This is a toxic and environmentally harmful solvent that should be avoided.[3][4]

  • Sodium Hydride: Used in some multi-step syntheses, sodium hydride is highly flammable and reacts violently with water.[3][4][5]

  • Bromine: This is a corrosive and toxic substance that should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

The recommended aqueous bromination method mitigates some of these risks by avoiding hazardous organic solvents and highly reactive reagents.

Q2: Can I use a different starting material?

A: Yes, alternative synthetic routes exist, for example, starting from 4-bromophenylacetic acid.[3][4] However, these routes often involve multiple steps, such as esterification followed by methylation using reagents like methyl iodide and sodium hydride.[3][4] These multi-step syntheses can be more expensive and introduce additional complexities and potential for yield loss.[3][4][5]

Q3: How critical is the purity of the final product?

A: The purity of this compound is highly critical, especially when it is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like fexofenadine and bilastine.[1][3][4] Isomeric impurities, such as the meta-isomer, can be carried through subsequent reaction steps and result in impurities in the final API that are difficult to remove.[3][4] Therefore, minimizing these impurities at the intermediate stage is crucial for ensuring the quality and safety of the final drug product.

References

Degradation pathways of 2-(4-Bromophenyl)-2-methylpropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to support your experimental work. Please note that while direct research on the degradation of this specific compound is limited, the principles and guidance provided here are derived from extensive experience with structurally similar molecules, such as phenoxyalkanoic acids and other recalcitrant organic compounds.

Troubleshooting Guide

This section addresses common challenges encountered during the study of this compound degradation.

Question: My degradation rates are significantly lower than expected or highly variable between replicates. What are the potential causes and solutions?

Answer: Low or inconsistent degradation rates can stem from several factors. Let's break down the possibilities and how to address them:

  • For Photodegradation Studies:

    • Inadequate Light Source: Ensure your lamp's emission spectrum is appropriate for inducing photolysis. A UV lamp is generally more effective than a visible light source for this type of compound. Verify the lamp's age and intensity, as these can decrease over time.

    • Solution: Characterize your light source's output and intensity. Consider using a well-documented photochemical reactor setup.

    • Matrix Effects: The solvent or medium can interfere with light penetration or quench photo-excited states.

    • Solution: Run control experiments with the compound in a pure solvent (e.g., ultrapure water or acetonitrile) to establish a baseline degradation rate.

  • For Microbial Degradation Studies:

    • Non-acclimated Microbial Consortia: The microorganisms may require an adaptation period to produce the necessary enzymes for degradation.

    • Solution: Acclimate your microbial culture by gradually introducing the target compound in increasing concentrations over several days or weeks.

    • Sub-optimal Culture Conditions: pH, temperature, and nutrient availability are critical for microbial activity.

    • Solution: Optimize these parameters based on the specific microbial strains you are using. If using an environmental sample, maintain conditions that mimic its origin.

    • Toxicity of the Compound: High concentrations of this compound or its degradation byproducts may be toxic to the microorganisms.

    • Solution: Start with a lower concentration of the target compound and monitor microbial viability (e.g., through plate counts or respirometry).

Question: I am observing unexpected peaks in my chromatograms that I cannot identify. How can I approach the identification of these unknown degradation products?

Answer: The formation of unexpected byproducts is a common occurrence in degradation studies. A systematic approach is key to their identification:

  • Blank and Control Samples: Always run blank samples (matrix without the target compound) and control samples (target compound in the matrix without the degradation treatment) to rule out contaminants from your experimental setup.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying unknown compounds. The mass-to-charge ratio (m/z) and fragmentation patterns can provide significant structural information.

  • High-Resolution Mass Spectrometry (HRMS): For more precise identification, HRMS can provide the elemental composition of the unknown peaks, which greatly aids in elucidating their structures.

  • Literature Review of Similar Compounds: Research the degradation pathways of structurally related compounds like other brominated aromatic acids or phenoxypropanoic acids. This can provide clues about expected transformation products. For instance, the degradation of similar compounds often involves hydroxylation, debromination, or cleavage of the parent molecule.

Question: My analytical method for quantifying this compound is showing poor reproducibility. What are the likely culprits?

Answer: Poor analytical reproducibility can invalidate your results. Here are common areas to investigate:

  • Sample Preparation: Inconsistent extraction efficiency is a frequent source of error. Ensure your sample extraction protocol is robust and validated. This includes consistent solvent volumes, extraction times, and pH adjustments.

  • Instrumental Drift: The performance of your analytical instrument (e.g., HPLC, GC) can drift over time.

  • Solution: Run calibration standards at the beginning and end of your sample sequence to check for drift. An internal standard can also help to correct for variations in injection volume and detector response.

  • Matrix Interference: Components in your experimental matrix (e.g., salts from a buffer, organic matter from a microbial culture) can interfere with the analysis.

  • Solution: Perform a matrix effect study by spiking a known amount of your analyte into a blank matrix extract and comparing the response to a pure standard. If significant matrix effects are present, you may need to refine your sample cleanup procedure or adjust your chromatographic method.

Frequently Asked Questions (FAQs)

Question: What are the likely photodegradation pathways for this compound?

Answer: Based on the structure of this compound, photodegradation is expected to proceed through several potential pathways, primarily initiated by the absorption of UV light. Key hypothetical pathways include:

  • Homolytic Cleavage of the Carbon-Bromine Bond: This is often a primary pathway for brominated aromatic compounds, leading to the formation of a phenyl radical and a bromine radical. The phenyl radical can then undergo further reactions with water or oxygen.

  • Hydroxylation of the Aromatic Ring: The addition of hydroxyl radicals, formed from the photolysis of water or other precursors, to the aromatic ring can lead to the formation of hydroxylated derivatives.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under strong UV irradiation.

Question: What types of microorganisms might be capable of degrading this compound?

Answer: While specific strains have not been documented for this compound, bacteria and fungi that are known to degrade other halogenated aromatic compounds and phenoxyalkanoic acids are good candidates. These often include species from the genera Pseudomonas, Sphingomonas, Cupriavidus, and Alcaligenes.[1][2][3] These microorganisms possess enzymatic machinery, such as dioxygenases and hydrolases, that can initiate the breakdown of such molecules. The degradation of the herbicide 2,4-D, for example, involves the removal of the side chain by a dioxygenase, followed by hydroxylation and ring cleavage.[4]

Question: What are the key environmental factors that would influence the degradation rate of this compound in a natural setting?

Answer: In a natural environment, the degradation of this compound would be influenced by a combination of factors:

  • Sunlight (Photodegradation): The intensity and wavelength of sunlight reaching the contaminated area will be a primary driver of photodegradation. Water depth and turbidity can limit light penetration.

  • Microbial Population (Biodegradation): The presence of adapted microbial communities is crucial for biodegradation. The abundance and activity of these microorganisms will depend on soil or sediment type, organic matter content, and nutrient availability.

  • pH: The pH of the water or soil can affect the chemical stability of the compound and the activity of microbial enzymes.

  • Temperature: Both chemical and biological degradation processes are temperature-dependent, with higher temperatures generally leading to faster degradation rates within a certain range.

  • Presence of Other Chemicals: Other organic and inorganic compounds in the environment can either enhance degradation (e.g., by acting as photosensitizers) or inhibit it (e.g., by being toxic to microorganisms).

Experimental Protocols

Protocol 1: Standardized Photodegradation Assay

This protocol outlines a standardized method for assessing the photodegradation of this compound in an aqueous solution.

Materials:

  • This compound

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Quartz tubes

  • Photochemical reactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer and stir bars

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare the working solution by spiking the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).

  • Transfer the working solution into quartz tubes. Include a stir bar in each tube.

  • Place the tubes in the photochemical reactor.

  • Run a "dark" control by wrapping one tube in aluminum foil to prevent light exposure.

  • Start the UV lamp and the magnetic stirrer.

  • At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.

  • Immediately analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound and identify any major degradation products.

Protocol 2: Microbial Degradation Screening Assay

This protocol provides a method for screening the ability of a microbial consortium (e.g., from activated sludge or contaminated soil) to degrade this compound.

Materials:

  • This compound

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Minimal salts medium

  • Sterile flasks

  • Shaking incubator

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

  • GC-MS or LC-MS system

Procedure:

  • Prepare a sterile minimal salts medium.

  • Prepare a stock solution of this compound.

  • In a sterile flask, combine the minimal salts medium, the microbial inoculum, and the target compound to a final concentration of (e.g., 50 mg/L).

  • Prepare a sterile control flask containing the medium and the target compound but no microbial inoculum.

  • Prepare a biotic control flask containing the medium and the inoculum but no target compound.

  • Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30 °C).

  • At regular intervals (e.g., 0, 1, 3, 7, 14 days), withdraw samples from each flask.

  • Prepare the samples for analysis. This may involve centrifugation or filtration to remove microbial biomass, followed by a cleanup step like SPE.

  • Analyze the samples by GC-MS or LC-MS to measure the concentration of the parent compound and identify potential metabolites.

Visualizations

photodegradation_pathway parent This compound intermediate1 Phenyl radical intermediate parent->intermediate1 Homolytic Cleavage (C-Br) intermediate2 Hydroxylated intermediate parent->intermediate2 Hydroxylation product3 Decarboxylated product parent->product3 Decarboxylation product1 Debrominated product intermediate1->product1 Further reactions product2 Hydroxylated product intermediate2->product2

Caption: Hypothetical photodegradation pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Stock & Working Solutions setup_reactors Set up Photochemical or Microbial Reactors prep_solution->setup_reactors run_degradation Initiate Degradation (UV light or Inoculum) setup_reactors->run_degradation sampling Collect Samples at Time Intervals run_degradation->sampling sample_prep Sample Preparation (Filtration, Extraction) sampling->sample_prep instrument_analysis Instrumental Analysis (HPLC/LC-MS) sample_prep->instrument_analysis data_processing Data Processing & Interpretation instrument_analysis->data_processing

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-(4-Bromophenyl)-2-methylpropanoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This principle of purity extends to all starting materials and intermediates, as upstream impurities can have cascading effects on the final drug product's safety and efficacy. 2-(4-Bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular integrity is crucial, as even minor impurities, such as positional isomers, can lead to the formation of difficult-to-remove related compounds in the final API, potentially altering its pharmacological and toxicological profile.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the rationale behind method development, present a robust HPLC protocol, and compare its performance against alternative analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is on building a self-validating system of analysis, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]

Understanding the Analyte: this compound

Before developing a purity method, it is essential to understand the physicochemical properties of the target molecule.

Structure:

  • Chemical Formula: C₁₀H₁₁BrO₂[9][10]

  • Molecular Weight: 243.10 g/mol [10][11]

  • Appearance: Off-white to cream-colored crystalline powder.[12]

  • Solubility: Soluble in organic solvents like methanol and dichloromethane, with limited solubility in water.[13][14]

  • Key Functional Groups: Carboxylic acid and a brominated aromatic ring. The carboxylic acid group imparts acidic properties, while the phenyl ring contains a chromophore suitable for UV detection.

Potential Impurities: The synthesis of this compound often involves the bromination of 2-methyl-2-phenylpropanoic acid. This reaction can lead to the formation of positional isomers, which are the most critical impurities to monitor.[2][8][9]

  • Process-Related Impurities:

    • 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer)

    • 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer)

    • Unreacted 2-methyl-2-phenylpropanoic acid (starting material)

An effective analytical method must be able to resolve the main compound from these closely related structures.

Part 1: The Premier Choice: Reversed-Phase HPLC

For a non-volatile, polar compound containing a UV chromophore like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and adaptability make it superior to other techniques for routine quality control.

Why RP-HPLC is the Optimal Approach:

  • Versatility and Selectivity: RP-HPLC offers a wide array of stationary phases (most commonly C18) and mobile phase compositions, allowing for fine-tuning of selectivity to resolve closely related isomers.[4]

  • Ambient Temperature Analysis: Unlike GC, HPLC operates at or near room temperature, preventing the degradation of thermally sensitive compounds.

  • Direct Analysis: The compound's solubility in common HPLC solvents like acetonitrile and methanol allows for direct analysis without the need for derivatization, a step often required in GC to increase volatility.[4] This simplifies sample preparation and reduces potential sources of error.

  • Established Regulatory Acceptance: HPLC is a well-established and universally accepted technique by regulatory bodies for the release and stability testing of pharmaceuticals.[7]

Optimized HPLC Method Protocol

This protocol is designed to provide excellent resolution between the main peak and its potential isomeric impurities, ensuring a robust and reliable purity assessment. The choices made are grounded in established chromatographic principles and adherence to regulatory guidelines.[1][8]

Parameter Optimized Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the aromatic ring. The longer length (250 mm) enhances resolution, which is critical for separating isomers. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v)Acetonitrile is a common organic modifier with good UV transparency. The addition of 0.1% phosphoric acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention. The 60:40 ratio provides optimal elution and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 225 nmThe bromophenyl group has a strong UV absorbance. 225 nm is chosen to provide high sensitivity for both the main compound and its potential impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 20 minutesSufficient time to allow for the elution of the main peak and any later-eluting impurities.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by the injection solvent.

Experimental Workflow: A Step-by-Step Guide

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (Mobile Phase) A->B C Filtration (0.45 µm Syringe Filter) B->C F Blank & Sample Injections C->F D HPLC System Equilibration E System Suitability Test (SST) Injection D->E E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Reporting H->I

Caption: A streamlined workflow for HPLC purity analysis.

System Suitability: Before sample analysis, a system suitability solution (containing the main compound and a small amount of a known impurity, if available) must be injected. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[1][4][8]

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Resolution (between the main peak and closest impurity): ≥ 2.0

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is the recommended primary method, a comprehensive guide should evaluate other available technologies. Here, we compare our HPLC method with Gas Chromatography (GC) and Quantitative NMR (qNMR).

Alternative 1: Gas Chromatography (GC)

GC is a powerful separation technique, but for this compound, it presents several challenges.

GC Method Insights: Patent literature indicates that GC has been used to assess the purity of this compound, particularly to quantify isomeric impurities.[2][8][9] A typical analysis might involve a high-temperature capillary column and a Flame Ionization Detector (FID).

Comparative Analysis: HPLC vs. GC

Parameter HPLC Gas Chromatography (GC)
Volatility Requirement Not required. Ideal for non-volatile solids.High volatility required. May necessitate high inlet temperatures.
Thermal Stability Analysis at ambient temperature, low risk of degradation.High temperatures can cause decarboxylation of the carboxylic acid.
Derivatization Not necessary. Direct analysis is possible.Often required to convert the polar carboxylic acid into a more volatile ester (e.g., by silylation), adding complexity and potential for error.[4]
Sensitivity High, especially with UV detection due to the chromophore.High with FID, but FID is a universal detector and less selective than UV.
Impurity Detection Excellent for resolving positional isomers.Can also resolve isomers, as demonstrated in patent literature.[2][8]
Ease of Use Simpler sample preparation, more straightforward operation.More complex due to derivatization and high-temperature requirements.

Verdict: While GC can be used and has been shown to separate the key isomeric impurities, the need for derivatization and the risk of thermal degradation make it a less robust and more complex method than HPLC for routine quality control of this specific compound.[3][4] HPLC provides a more direct, reliable, and safer analytical approach.

Alternative 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that can determine purity without the need for a reference standard of the analyte itself.

How qNMR Works: By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. The purity is then calculated based on the weighed amount of the sample.

Comparative Analysis: HPLC vs. qNMR

Parameter HPLC Quantitative NMR (qNMR)
Reference Standard Requires a highly purified reference standard of the analyte.Requires a certified internal standard (e.g., maleic acid), but not of the analyte itself.[15]
Quantification Relative quantification (area percent).Absolute quantification (purity by mass). Provides a direct measure of purity.
Structural Information Provides retention time, but no structural information.Provides detailed structural information, which can help in identifying unknown impurities.
Speed Longer run times per sample (e.g., 20 minutes).Faster acquisition times per sample (a few minutes).
Sensitivity Very high (ppm to ppb levels).Lower sensitivity (typically requires mg quantities). Not suitable for trace impurity analysis.
Equipment Cost Relatively lower cost and widely available.High initial investment and requires specialized expertise.

Verdict: qNMR is an excellent tool for the certification of reference standards and for providing an orthogonal, absolute measure of purity.[16][17] However, its lower sensitivity makes it unsuitable for detecting and quantifying trace-level impurities. For routine quality control where the primary goal is to detect and quantify all impurities relative to the main peak, HPLC remains the more practical and sensitive technique.

Comparison_Logic cluster_main Purity Validation of this compound cluster_methods Analytical Techniques Topic Analyte Properties: - Non-volatile - Thermally labile - UV chromophore - Polar (Carboxylic Acid) HPLC HPLC (Recommended) Topic->HPLC Direct analysis, high resolution GC Gas Chromatography (Alternative) Topic->GC Requires derivatization, risk of degradation qNMR qNMR (Orthogonal Method) Topic->qNMR Absolute quantification, lower sensitivity

Caption: Logic for selecting the optimal analytical method.

Conclusion and Recommendations

For the routine purity validation of this compound, Reversed-Phase HPLC is the unequivocally superior method. It provides the best combination of selectivity, sensitivity, and robustness for resolving the main component from its critical process-related impurities without the need for derivatization or exposure to high temperatures.

  • Primary QC Method: The detailed RP-HPLC method presented in this guide should be used for release testing and stability studies. The method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][5][6][7]

  • Orthogonal Method: Quantitative NMR can be employed as an excellent orthogonal method for the initial certification of reference standards or for investigating out-of-specfication results.

  • Limited Use Case for GC: Gas Chromatography should be avoided for routine analysis due to its inherent complexities and risks for this analyte. It may have a limited role in specific method development or troubleshooting scenarios where derivatization is intentionally employed to analyze volatile degradation products.

By implementing this structured and well-justified analytical approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Impurities in 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey to a pure API begins long before the final synthesis, with stringent control over its precursors and key intermediates. One such critical intermediate is 2-(4-Bromophenyl)-2-methylpropanoic acid, a foundational building block in the synthesis of widely used antihistamines like Fexofenadine and Bilastine[1][2].

The synthetic route to this intermediate, typically involving the bromination of 2-methyl-2-phenylpropanoic acid, is often imperfect. The non-selective nature of electrophilic aromatic substitution can lead to the formation of structurally similar impurities, primarily positional isomers, which can be challenging to separate and may carry forward into the final API[3][4][5]. These impurities can potentially alter the pharmacological or toxicological profile of the drug product, making their identification, quantification, and control a regulatory and scientific imperative.

This guide provides a comparative analysis of various spectroscopic and chromatographic techniques for the robust analysis of common impurities in this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile

The primary impurities of concern originating from the synthesis of this compound are typically:

  • Positional Isomers:

    • 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer)[3][4][5][6]

    • 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer)[4]

  • Unreacted Starting Material:

    • 2-methyl-2-phenylpropanoic acid[3][4]

The similar physicochemical properties of these isomers to the desired para-substituted product make their removal by simple crystallization difficult, necessitating highly selective analytical methods to ensure the purity of the intermediate[4][5].

A Comparative Guide to Analytical Methodologies

The selection of an analytical technique is a strategic decision dictated by the specific goal, whether it is routine quality control, initial identification of unknowns, or definitive structural elucidation. Here, we compare the workhorse techniques used in pharmaceutical analysis.

Gas Chromatography (GC): A Powerful Tool for Volatiles

Gas Chromatography is frequently cited in process chemistry literature for monitoring the consumption of starting materials and the formation of products during the synthesis of this compound[3][5][6].

Causality of Method Choice: GC offers unparalleled resolution for volatile compounds. However, carboxylic acids like our target molecule have low volatility and a tendency to adsorb onto the column, leading to poor peak shape and inaccurate quantification. To overcome this, a derivatization step, typically esterification (e.g., to a methyl ester), is employed to increase volatility and thermal stability, making the analytes amenable to GC analysis[4].

Experimental Protocol: GC-FID for Quantitative Analysis

  • Derivatization: Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of 2% H₂SO₄ in methanol. Cap the vial tightly and heat at 65°C for 2 hours to convert the carboxylic acids to their corresponding methyl esters. Cool to room temperature.

  • Sample Preparation: Quench the reaction with 1 mL of saturated sodium bicarbonate solution. Extract the esters with 1 mL of a suitable solvent like dichloromethane or ethyl acetate. Use the organic layer for injection.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/Splitless, 250°C.

    • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 270°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The different isomers, now as methyl esters, will separate based on their boiling points and interaction with the stationary phase, allowing for their quantification.

Performance Characteristics:

FeatureGas Chromatography (GC-FID)
Selectivity for Isomers Excellent, especially with high-resolution capillary columns.
Sensitivity High (ng to pg level).
Quantitative Accuracy Excellent with proper calibration.
Requirement for Derivatization Mandatory. This adds time and a potential source of error.
Information Provided Retention time and quantitative data. No structural information.
High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the cornerstone of pharmaceutical quality control due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds without the need for derivatization[7].

Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is the logical choice for separating the target acid from its impurities. The separation is driven by the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The subtle differences in polarity between the para, meta, and ortho isomers are sufficient to achieve baseline separation with a well-developed method. A UV detector is ideal as the phenyl ring provides a strong chromophore.

Experimental Protocol: RP-HPLC-UV for Purity Testing

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and a low pH phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid)[8]. The low pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis at 220 nm or 264 nm[8][9].

  • Analysis: The unreacted starting material, being more polar (lacking the bromine atom), will typically elute first, followed by the isomeric impurities and the main compound.

Performance Characteristics:

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)
Selectivity for Isomers Very good; can be optimized by adjusting mobile phase composition, pH, and column type.
Sensitivity Good (µg to ng level).
Quantitative Accuracy Excellent; the industry standard for purity assays.
Requirement for Derivatization Not required.
Information Provided Retention time and quantitative data. Limited structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While chromatography is excellent for separation and quantification, NMR is unparalleled for unambiguous structure elucidation. It provides definitive proof of the identity and structure of the main compound and its impurities.

Causality of Method Choice: NMR spectroscopy differentiates molecules based on the unique electronic environment of each nucleus (¹H, ¹³C). For this compound and its isomers, the substitution pattern on the aromatic ring creates highly diagnostic splitting patterns and chemical shifts in the ¹H NMR spectrum.

¹H NMR Analysis:

  • This compound (para): The aromatic region will show a characteristic AA'BB' system, which often appears as two distinct doublets, due to the symmetry of the molecule.

  • 2-(3-Bromophenyl)-2-methylpropanoic acid (meta): The aromatic region will be more complex, showing four distinct signals with different splitting patterns (e.g., a singlet, a triplet, and two doublets or variations thereof).

  • 2-(2-Bromophenyl)-2-methylpropanoic acid (ortho): This isomer will also display four unique signals in the aromatic region, with chemical shifts and coupling constants distinct from the meta-isomer due to the proximity of the bulky substituents.

  • Shared Signals: All compounds will exhibit a singlet for the two equivalent methyl groups (C(CH₃)₂) and a broad singlet for the carboxylic acid proton (-COOH).

¹³C NMR Analysis: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can confirm the substitution pattern. The para-isomer will show four aromatic carbon signals due to symmetry, while the ortho and meta isomers will each show six distinct aromatic carbon signals[10].

Performance Characteristics:

FeatureNuclear Magnetic Resonance (NMR)
Selectivity for Isomers Unambiguous. Provides definitive structural identification.
Sensitivity Lower than chromatographic methods. Not ideal for trace analysis (<0.1%).
Quantitative Accuracy Excellent (qNMR), but requires careful experimental setup and reference standards.
Requirement for Derivatization Not required.
Information Provided Detailed and definitive structural information.
Mass Spectrometry (MS): The Ultimate Detector

Mass Spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is the most powerful technique for impurity identification.

Causality of Method Choice: MS provides molecular weight information with high accuracy and sensitivity[11]. While MS alone cannot differentiate the positional isomers (as they have the same molecular weight, 243.10 g/mol for the protonated molecule)[12], coupling it with HPLC or GC leverages the separation power of chromatography and the detection power of MS. An unknown peak in an HPLC chromatogram can be instantly analyzed by the mass spectrometer to determine its molecular weight, providing the first crucial clue to its identity.

Experimental Protocol: LC-MS for Impurity Identification

  • LC Separation: Use the HPLC method described above. The column eluent is directed into the MS source instead of the UV detector.

  • MS Detection:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, detecting the deprotonated molecule [M-H]⁻ at m/z 241.9.

    • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap can provide an exact mass measurement, allowing for the determination of the elemental formula and confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Analysis: As peaks elute from the HPLC, the MS provides a mass spectrum for each one. This confirms if a chromatographic peak has the expected molecular weight of an isomeric impurity or a different mass corresponding to another byproduct.

Summary of Techniques & Recommended Workflow

The choice of technique is mission-dependent. A multi-pronged approach is often the most effective strategy in a drug development setting.

ParameterGC-FIDHPLC-UVNMRLC-MS
Primary Use Routine QC, Process MonitoringPurity Testing, QuantificationStructure ElucidationImpurity Identification
Selectivity (Isomers) ExcellentVery GoodUnambiguousPoor (alone), Excellent (coupled)
Sensitivity HighGoodLowVery High
Quantitative Accuracy ExcellentExcellentGood (qNMR)Good (with standards)
Derivatization RequiredNoNoNo
Structural Info NoneLimitedDefinitiveMolecular Weight & Formula

A Self-Validating Workflow for Impurity Analysis

A robust, self-validating system ensures that impurities are not only detected but also correctly identified and quantified.

Caption: A logical workflow for the detection, identification, and control of impurities.

This structured approach ensures that routine quality control is efficient (using HPLC or GC) while providing a clear, scientifically-grounded path for investigating and identifying any new or unexpected impurities using the powerful combination of LC-MS and NMR. This ensures the continued safety and quality of the this compound intermediate and, ultimately, the final drug product.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. Grounded in the principles of inter-laboratory validation, this document offers a comprehensive framework for researchers, analytical scientists, and quality control professionals to select and implement robust and reliable analytical procedures. The methodologies and validation parameters discussed herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3][4]

Introduction: The Imperative for Validated Analytical Methods

In pharmaceutical development and manufacturing, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound is a critical building block whose quality directly impacts the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess its quality must be rigorously validated to ensure they are fit for their intended purpose.[4][5]

Inter-laboratory validation, also known as a round-robin study, is the ultimate testament to a method's robustness and reproducibility.[6] By subjecting an analytical method to the rigors of different laboratories, equipment, and analysts, we can gain a comprehensive understanding of its performance and limitations. This guide presents a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of a hypothetical inter-laboratory validation study for this compound.

Designing the Inter-laboratory Study: A Blueprint for Reliability

The design of an inter-laboratory study is critical to obtaining meaningful and statistically sound results. The following workflow outlines the key stages of our hypothetical validation study for this compound.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Reporting & Conclusion P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Standardize Analytical Protocols (HPLC & GC-MS) P2->P3 P4 Prepare & Distribute Homogeneous Test Samples P3->P4 E1 Laboratories Analyze Samples Using Standardized Protocols P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Results (ANOVA) E2->A1 A2 Evaluation of Method Performance Parameters A1->A2 A3 Comparison of HPLC and GC-MS Methods A2->A3 R1 Preparation of Final Validation Report A3->R1 R2 Recommendations for Method Implementation R1->R2

Caption: Inter-laboratory validation workflow.

The primary objective of this study is to compare the performance of an HPLC-UV method and a GC-MS method for the quantification of this compound in a bulk drug substance. The study will assess key validation parameters as defined by the ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8]

Comparative Analytical Methodologies

This section provides detailed experimental protocols for the two analytical methods under evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is proposed. The carboxylic acid moiety allows for good retention on a C18 stationary phase, and the aromatic ring provides a strong chromophore for UV detection.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient is optimized to ensure good separation of the main peak from any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample by dissolving the bulk drug substance in the same diluent to a target concentration of 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Here, we propose an esterification derivatization followed by GC-MS analysis. This approach is supported by patent literature where GC is used for purity analysis of this compound.[9][10][11]

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization Procedure:

    • To 1 mg of the sample or standard, add 500 µL of methanol and 50 µL of concentrated sulfuric acid.

    • Heat the mixture at 60 °C for 30 minutes to form the methyl ester.

    • Cool, neutralize with a saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a final volume of 1 mL with ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

Performance Characteristics: A Head-to-Head Comparison

The following tables summarize the hypothetical data from our inter-laboratory validation study, comparing the performance of the HPLC-UV and GC-MS methods across key validation parameters.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))
Range (µg/mL) 1 - 2000.5 - 150Demonstrated linearity, accuracy, and precision
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept (% of 100% response) 0.8%1.2%≤ 2%

Table 2: Accuracy (Recovery)

Spiked LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)Acceptance Criteria (ICH Q2(R2))
80% 99.5 ± 0.8%98.9 ± 1.5%98.0 - 102.0%
100% 100.2 ± 0.5%100.5 ± 1.2%98.0 - 102.0%
120% 100.8 ± 0.6%101.2 ± 1.8%98.0 - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

Precision TypeHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria (ICH Q2(R2))
Repeatability (n=6) 0.7%1.3%≤ 2%
Intermediate Precision (inter-day, inter-analyst) 1.2%2.1%≤ 3%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
LOD 0.30.15
LOQ 1.00.5

Discussion and Recommendations

The results of our hypothetical inter-laboratory validation study demonstrate that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound. However, they exhibit different strengths and weaknesses that should be considered when selecting a method for a specific application.

The HPLC-UV method demonstrates excellent linearity, accuracy, and precision, with a slightly wider linear range. The sample preparation is straightforward, avoiding the need for derivatization. This makes it a more efficient method for routine quality control testing where high throughput is often required.

The GC-MS method , while also providing acceptable performance, shows slightly lower precision, likely due to the additional derivatization step. However, its major advantage lies in its superior sensitivity (lower LOD and LOQ) and the high degree of specificity afforded by mass spectrometric detection. The mass spectrum provides an additional layer of confirmation of the analyte's identity, which is particularly valuable in impurity profiling and stability studies.

Recommendations:

  • For routine quality control and release testing of bulk this compound, the HPLC-UV method is recommended due to its simplicity, speed, and excellent precision.

  • For applications requiring higher sensitivity , such as the analysis of low-level impurities or trace amounts of the compound in complex matrices, the GC-MS method is the preferred choice. Its specificity also makes it a valuable tool for confirmatory analysis.

Conclusion

The inter-laboratory validation of analytical methods is a critical exercise in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive comparison of HPLC-UV and GC-MS methods for the analysis of this compound, grounded in the principles of the ICH Q2(R2) guidelines. By understanding the relative strengths and weaknesses of each technique, researchers and analytical scientists can make informed decisions to select the most appropriate method for their specific needs, ultimately contributing to the development of safe and effective medicines.

References

Comparative study of different synthetic routes to 2-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. 2-(4-Bromophenyl)-2-methylpropanoic acid is a critical building block, notably in the synthesis of the non-sedating antihistamine, fexofenadine. The purity of this intermediate, particularly its isomeric composition, directly impacts the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering insights into the practical advantages and disadvantages of each approach.

Introduction to Synthetic Strategies

The synthesis of this compound has been approached from several distinct chemical pathways. The ideal route for industrial-scale production must balance factors such as yield, purity, cost of raw materials, safety, and environmental impact. This guide will focus on three main strategies:

  • Direct Electrophilic Bromination: A direct approach involving the bromination of a readily available precursor.

  • Multi-step Synthesis from Arylacetic Acid Precursors: A convergent route that builds the molecule through a series of sequential reactions.

  • Grignard-based Carboxylation: A method that constructs the carboxylic acid moiety from an organometallic intermediate.

A thorough understanding of these routes is essential for selecting the most appropriate method for a given application, whether for small-scale laboratory research or large-scale manufacturing.

Comparative Analysis of Synthetic Routes

The choice of synthetic route has significant implications for the overall efficiency and cost-effectiveness of producing this compound. The following table provides a high-level comparison of the key metrics for the discussed synthetic pathways.

Parameter Route 1: Direct Bromination Route 2: Multi-step from Arylacetic Acid Route 3: Grignard-based Carboxylation
Starting Material 2-Methyl-2-phenylpropanoic acid4-Bromophenylacetic acid4-Methylstyrene
Key Reagents Bromine, WaterMethyl iodide, Sodium hydride, THFMagnesium, Carbon dioxide
Typical Yield 74-81%[1][3]Variable, multi-step lossesHigh potential, >85% over two steps[4]
Purity Profile Good, with potential for meta- and ortho-isomers[1][3]Generally goodGood
Scalability HighModerate, due to hazardous reagentsHigh
Cost-Effectiveness High, due to fewer steps and cheaper reagentsLow, due to expensive reagents[1][3]Moderate to High
Safety Concerns Handling of bromineUse of highly flammable sodium hydride and toxic methyl iodide[1][3]Handling of Grignard reagents
Environmental Impact Aqueous medium is favorable, but bromine requires careful handlingUse of hazardous solvents like THF[1][3]Generally moderate

Route 1: Direct Electrophilic Bromination of 2-Methyl-2-phenylpropanoic acid

This method is one of the most direct and industrially applied routes for the synthesis of this compound.[1][2] It relies on the electrophilic aromatic substitution of 2-methyl-2-phenylpropanoic acid with bromine. The key to this process is achieving high selectivity for the para-isomer, as the presence of meta- and ortho-isomers can complicate purification and impact the quality of downstream products like fexofenadine.[1][2]

Mechanistic Considerations

The carboxylic acid group is a deactivating, meta-directing group. However, in this substrate, the steric hindrance from the bulky gem-dimethyl group adjacent to the phenyl ring, along with the electronic effects, favors the substitution at the para-position. The reaction is typically carried out in an aqueous medium, which is a significant advantage over older methods that utilized hazardous solvents like carbon tetrachloride.[1][3]

Experimental Protocol:

A detailed experimental procedure for this route is provided below, based on established literature.[1][3]

Materials:

  • 2-Methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • Dichloromethane

  • Hexanes

  • Anhydrous sodium sulfate

  • 5N Hydrochloric acid

Procedure:

  • A suspension of 2-methyl-2-phenylpropanoic acid in water is prepared in a three-necked round-bottom flask at ambient temperature.

  • Bromine is added dropwise to the suspension.

  • The reaction mixture is heated to 75-80 °C and stirred until the starting material is consumed, as monitored by gas chromatography (GC).

  • After cooling to ambient temperature, the product is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The resulting solid is suspended in hexanes and filtered to yield the crude product.

  • Recrystallization from a suitable solvent system, such as aqueous methanol, can be performed to improve purity.[3]

Process Flow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Suspend 2-methyl-2-phenylpropanoic acid in water add_br2 Add Bromine start->add_br2 heat Heat to 75-80°C add_br2->heat extract Extract with Dichloromethane heat->extract dry Dry and Evaporate extract->dry purify Purify by Suspension in Hexanes and Filtration dry->purify end This compound purify->end

Caption: Workflow for Direct Bromination.

Route 2: Multi-step Synthesis from 4-Bromophenylacetic Acid

This synthetic pathway involves the methylation of a 4-bromophenylacetic acid derivative. While it can produce the desired product, it is generally considered less suitable for industrial applications due to several drawbacks.[1][3]

Causality Behind Experimental Choices

The core of this route is the α-methylation of the ester of 4-bromophenylacetic acid. The use of a strong, non-nucleophilic base like sodium hydride is necessary to deprotonate the weakly acidic α-carbon. Methyl iodide serves as the electrophile for the subsequent alkylation. Tetrahydrofuran (THF) is a common solvent for such reactions due to its ability to solvate the intermediate ions. However, the combination of sodium hydride, methyl iodide, and THF presents significant safety and cost challenges on a large scale.[1][2][3]

Identified Disadvantages:
  • Multi-step Process: The preparation of the starting material, 4-bromophenylacetic acid, can itself be a multi-step synthesis.[1][2]

  • Hazardous Reagents: Sodium hydride is highly flammable, and methyl iodide is toxic and a known carcinogen.[1][3]

  • Expensive Materials: Both methyl iodide and anhydrous THF are costly, making the process less economically viable for bulk production.[1][3]

  • Exothermic Reaction: The methylation reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[3]

Logical Relationship Diagram:

G cluster_start Starting Material cluster_ester Esterification cluster_methylation Methylation cluster_hydrolysis Hydrolysis cluster_end Final Product start 4-Bromophenylacetic acid ester Esterification start->ester methylation Methylation with NaH and MeI in THF ester->methylation hydrolysis Hydrolysis methylation->hydrolysis end This compound hydrolysis->end

Caption: Multi-step Synthesis from Arylacetic Acid.

Route 3: Grignard-based Carboxylation from 4-Methylstyrene

This approach offers an alternative that avoids some of the hazardous reagents of Route 2 and can be cost-effective. It begins with the more readily available 4-methylstyrene.

Synthetic Strategy

The synthesis initiates with the conversion of 4-methylstyrene to a suitable precursor for a Grignard reaction. This is followed by the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (carboxylation) to introduce the carboxylic acid group. A final bromination step on the methyl group of the aromatic ring would be required to yield a related compound, 2-(4-bromomethyl)phenylpropionic acid, which would then need to be converted to the target molecule. A more direct approach involves forming a Grignard reagent from a brominated toluene derivative, followed by reaction with a suitable electrophile to introduce the propanoic acid moiety. A patent describes a route starting from 4-methylstyrene, which is converted to a halo-intermediate, followed by a Grignard reaction and carboxylation to yield 2-(4-methylphenyl)propanoic acid, which is then brominated.[4]

Experimental Protocol Outline:

While a complete, detailed protocol for the entire sequence to the final product is not fully elucidated in a single source, the key transformations are well-established reactions.

Step 1: Halogenation of 4-Methylstyrene

  • 4-Methylstyrene is reacted with a hydrogen halide (e.g., HBr) to form 1-bromo-1-(4-methylphenyl)ethane.

Step 2: Grignard Reaction and Carboxylation

  • The bromoalkane from the previous step is reacted with magnesium metal in an ether solvent to form the Grignard reagent.

  • This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt.

  • Acidic workup yields 2-(4-methylphenyl)propanoic acid.

Step 3: Bromination

  • The final step would involve the bromination of the aromatic ring of 2-(4-methylphenyl)propanoic acid. This step is analogous to Route 1, but with a different starting material.

Conceptual Workflow:

G start 4-Methylstyrene step1 Halogenation (e.g., with HBr) start->step1 step2 Grignard Formation (Mg, Ether) step1->step2 step3 Carboxylation (CO2) step2->step3 step4 Acidic Workup step3->step4 intermediate 2-(4-Methylphenyl)propanoic acid step4->intermediate step5 Aromatic Bromination intermediate->step5 end This compound step5->end

Caption: Grignard-based Synthesis Pathway.

Conclusion and Recommendations

Based on the available data, the Direct Electrophilic Bromination (Route 1) presents the most industrially viable and efficient method for the synthesis of this compound. Its advantages include a single-step transformation from a readily available precursor, the use of a relatively safe and environmentally friendly aqueous medium, and high yields of the desired product. While the formation of isomers is a potential issue, this can be minimized through careful control of reaction conditions and purification.

The Multi-step Synthesis from 4-Bromophenylacetic Acid (Route 2) is fraught with challenges that make it unsuitable for large-scale production, primarily due to the use of hazardous and expensive reagents.

The Grignard-based Carboxylation (Route 3) is a chemically elegant approach with the potential for high yields. However, it is a multi-step process that requires careful handling of organometallic intermediates. While it may be a suitable alternative in certain contexts, the directness of Route 1 makes the latter more appealing from a process chemistry perspective.

For research and development professionals, the choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available resources, and purity specifications. However, for the large-scale, cost-effective production of high-purity this compound, the direct bromination in an aqueous medium stands out as the superior methodology.

References

A Comparative Guide to the Biological Efficacy of 2-(4-Bromophenyl)-2-methylpropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological efficacy of 2-(4-Bromophenyl)-2-methylpropanoic acid and its potential derivatives. We will explore the parent compound's characteristics and delve into the rationale and methodologies for evaluating its derivatives, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) within related compound classes.

Introduction: The Therapeutic Potential of Arylpropanoic Acids

This compound is a member of the arylpropanoic acid class of compounds. This class is well-represented in pharmaceuticals, most notably by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structural motif of an aryl group connected to a propanoic acid moiety is central to this activity.

Furthermore, the structural similarity of this compound to fibrates, a class of lipid-lowering drugs, suggests another avenue of biological activity. Fibrates act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism. This dual potential for COX inhibition and PPAR agonism makes this compound and its derivatives intriguing candidates for further investigation in the realms of inflammation and metabolic disorders.

The Parent Compound: this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • Key Features: The molecule possesses a central propanoic acid group, a phenyl ring substituted with a bromine atom at the para position, and two methyl groups at the alpha-carbon. The carboxylic acid group is a critical functional group, often essential for the biological activity of arylpropanoic acids. The bromine atom can influence the compound's lipophilicity and electronic properties, potentially affecting its binding to biological targets.

This compound is a known intermediate in the synthesis of several pharmaceuticals, including the antihistamines fexofenadine and bilastine[1][2]. Its own biological activity profile, however, is not extensively documented in publicly available literature, necessitating a predictive and comparative approach based on its structural class.

Rationale for Derivatization

The synthesis of derivatives from a parent compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological properties. For this compound, key objectives for creating derivatives would include:

  • Enhancing Potency and Selectivity: Modifications to the core structure can improve binding affinity and selectivity for specific biological targets, such as COX-2 over COX-1 to reduce gastrointestinal side effects, or for a particular PPAR subtype (α, γ, or δ).

  • Improving Pharmacokinetic Profile (ADME): Derivatization, particularly of the carboxylic acid group to form esters or amides, can alter absorption, distribution, metabolism, and excretion properties. For instance, ester derivatives can act as prodrugs, which are inactive until metabolized in the body to release the active carboxylic acid, potentially improving oral bioavailability and reducing gastric irritation.

  • Modulating Mechanism of Action: While the parent acid might exhibit a certain biological activity, its derivatives could have a modified or even a completely different mechanism of action.

Comparative Biological Efficacy: A Predictive Analysis

In the absence of direct comparative experimental data for this compound and its derivatives, we can construct a logical framework for their potential biological activities based on the well-established SAR of related compounds.

Potential as Anti-inflammatory Agents (COX Inhibition)

Arylpropanoic acids are classic COX inhibitors. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes.

  • Parent Compound: The free carboxylic acid of the parent compound makes it a prime candidate for COX inhibition.

  • Ester and Amide Derivatives: Studies on other arylpropanoic acids have shown that converting the carboxylic acid to an ester or amide can reduce or abolish direct COX inhibitory activity in vitro. However, ester derivatives can function as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. Amide derivatives are generally more stable and may exhibit different biological activities altogether or have significantly reduced anti-inflammatory effects. One review notes that replacement of the carboxyl group in arylpropanoic acids with esters or amides often leads to lower anti-inflammatory activity[3].

Potential as Metabolic Modulators (PPAR Agonism)

The structural resemblance to fibrates, which contain an aryloxy-isobutyric acid framework, suggests that derivatives of this compound could be designed to target PPARs. The general structure of a fibrate includes an acidic head, a linker, and a hydrophobic tail.

  • Parent Compound: The parent acid itself may possess some PPAR agonist activity, although this is not documented.

  • Derivatives: By modifying the structure to more closely mimic known PPAR agonists, the potency and selectivity could be enhanced. For example, creating ether linkages and modifying the aryl ring substituents are common strategies in the development of potent PPAR agonists[4][5]. A review on clofibrate highlights the importance of the aryloxy-isobutyric acid framework for PPARα activation.

Hypothetical Comparative Data

The following table illustrates the type of data that would be generated from a comparative study of this compound and its hypothetical ester and amide derivatives.

CompoundTargetAssayResult (Hypothetical)Interpretation
Parent Acid COX-2In vitro InhibitionIC₅₀ = 5 µMModerate COX-2 inhibitor, potential anti-inflammatory activity.
PPARαIn vitro TransactivationEC₅₀ = 15 µMWeak PPARα agonist activity.
PPARγIn vitro TransactivationEC₅₀ > 50 µMNegligible PPARγ agonist activity.
Ethyl Ester Derivative COX-2In vitro InhibitionIC₅₀ > 100 µMInactive in vitro, potential for in vivo activity as a prodrug.
PPARαIn vitro TransactivationEC₅₀ = 10 µMSlightly more potent PPARα agonist than the parent acid.
PPARγIn vitro TransactivationEC₅₀ > 50 µMNegligible PPARγ agonist activity.
N-propyl Amide Derivative COX-2In vitro InhibitionIC₅₀ > 100 µMInactive, likely not a prodrug due to amide stability.
PPARαIn vitro TransactivationEC₅₀ = 25 µMWeaker PPARα agonist than the parent acid.
PPARγIn vitro TransactivationEC₅₀ > 50 µMNegligible PPARγ agonist activity.

Experimental Protocols

To empirically determine the biological efficacy of these compounds, the following detailed experimental protocols are recommended.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the fluorescence generated by an intermediate product of the COX-catalyzed reaction. A decrease in fluorescence in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the parent compound and its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.

  • Reaction Setup: In a 96-well white opaque plate, add the following to each well:

    • Test Wells: 10 µL of diluted test compound.

    • Enzyme Control Wells: 10 µL of assay buffer.

    • Inhibitor Control Wells: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add 80 µL of a reaction mix containing COX assay buffer, COX probe, and COX cofactor to all wells.

  • Enzyme Incubation: Add 10 µL of human recombinant COX-2 enzyme to the test and control wells. Incubate for 10 minutes at 25°C.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus compound concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Controls to 96-well Plate Compound_Prep->Add_Compound Reaction_Mix Prepare Reaction Mix (Buffer, Probe, Cofactor) Add_Mix Add Reaction Mix Reaction_Mix->Add_Mix Add_Compound->Add_Mix Add_Enzyme Add COX-2 Enzyme Add_Mix->Add_Enzyme Incubate Incubate (10 min, 25°C) Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vitro PPARα/γ Transactivation Assay (Luciferase Reporter)

This cell-based assay measures the ability of a compound to activate PPARα or PPARγ, leading to the expression of a reporter gene (luciferase).

Principle: Cells are engineered to express a PPAR subtype's ligand-binding domain fused to a DNA-binding domain. Upon ligand binding, this fusion protein activates the transcription of a luciferase reporter gene. The amount of light produced by luciferase is proportional to the level of PPAR activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the PPARα or PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a known PPAR agonist (e.g., bezafibrate for PPARα, rosiglitazone for PPARγ).

  • Incubation: Incubate the cells for another 24 hours to allow for compound-induced gene expression.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as "fold activation" relative to the vehicle control (e.g., DMSO).

    • Plot the fold activation against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

PPAR_Transactivation_Pathway Compound Test Compound (e.g., Ester Derivative) PPAR_LBD PPAR-LBD-GAL4-DBD Fusion Protein Compound->PPAR_LBD binds to Reporter_Gene Luciferase Reporter Gene PPAR_LBD->Reporter_Gene activates transcription Luciferase_mRNA Luciferase mRNA Reporter_Gene->Luciferase_mRNA transcription Luciferase_Protein Luciferase Protein Luciferase_mRNA->Luciferase_Protein translation Light_Output Light Output (Measured) Luciferase_Protein->Light_Output catalyzes reaction

Caption: Signaling pathway in a PPAR transactivation assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a systematic evaluation of this compound and its derivatives is warranted based on established structure-activity relationships of related compound classes. The parent compound holds potential as a COX inhibitor, while its derivatives, particularly esters, could serve as prodrugs or be engineered to exhibit PPAR agonist activity.

The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the biological efficacy of these compounds. Such studies would not only characterize this specific chemical series but also contribute to the broader understanding of how subtle molecular modifications can shift the therapeutic profile of arylpropanoic acids between anti-inflammatory and metabolic modulation.

References

A Head-to-Head Comparison of Synthetic Routes: 2-(4-Bromophenyl)-2-methylpropanoic Acid vs. Its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research and Process Development Chemist

In the landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision point, profoundly influencing process efficiency, scalability, and overall cost. The 2-(4-halophenyl)-2-methylpropanoic acids are a class of compounds that serve as crucial building blocks, notably as precursors for active pharmaceutical ingredients (APIs) such as fexofenadine and fenofibrate analogs. The choice between the bromo- and chloro-substituted variants is not merely a matter of atomic substitution; it carries significant implications for the entire synthetic strategy.

This guide provides a detailed, head-to-head comparison of the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid and its chloro analog, 2-(4-Chlorophenyl)-2-methylpropanoic acid. We will delve into the practicalities of their preparation, supported by experimental protocols and data, to offer field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview: Two Dominant Pathways

The synthesis of 2-(4-halophenyl)-2-methylpropanoic acids is primarily approached via two distinct strategies, each with its own set of advantages and challenges:

  • Electrophilic Aromatic Halogenation: This "late-stage" functionalization involves the direct halogenation of a common precursor, 2-methyl-2-phenylpropanoic acid. The success of this route hinges on achieving high regioselectivity for the para-position, minimizing the formation of ortho and meta isomers which can be difficult to separate.

  • Grignard Reagent Carboxylation: This "convergent" approach involves the preparation of a 4-halophenyl Grignard reagent, which is then reacted with a suitable carbonyl compound or carbon dioxide. This method offers excellent control over regioselectivity but requires stringent anhydrous conditions and careful management of functional group compatibility.

We will now explore the synthesis of each target molecule through these lenses.

Synthesis of this compound

The preparation of the bromo analog is well-documented, with a particularly efficient method involving the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This approach is attractive for its simplicity and the use of water as a solvent, which is advantageous from both a cost and environmental perspective.[1][2]

Recommended Synthetic Pathway: Direct Aqueous Bromination

The direct bromination of 2-methyl-2-phenylpropanoic acid offers a streamlined route to the desired product. The reaction proceeds with good para-selectivity, although the formation of a small percentage of the meta-isomer is a known challenge that necessitates purification.[1][2]

start 2-Methyl-2-phenylpropanoic Acid product This compound start->product 75-80°C Yield: ~78% reagents Bromine (Br2) Water (H2O) reagents->start

Caption: Synthetic workflow for direct aqueous bromination.

Experimental Protocol: Direct Aqueous Bromination
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge 2-methyl-2-phenylpropanoic acid (25 g, 0.152 mol) and water (300 mL) at ambient temperature (25-30°C).[3]

  • Reagent Addition: To the resulting suspension, add bromine (43.8 g, 0.274 mol) dropwise via the dropping funnel.

  • Reaction: Heat the reaction mixture to 75-80°C and stir until gas chromatography (GC) analysis indicates complete consumption of the starting material.[1]

  • Workup: Cool the reaction mixture to ambient temperature. The product may precipitate. Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Suspend the crude solid in hexanes (50 mL), filter, and then recrystallize from aqueous methanol to afford pure this compound.[3]

Discussion of Causality:

The use of an aqueous medium is a key feature of this process. While older methods employed solvents like carbon tetrachloride with an iron catalyst, the aqueous route is safer and more environmentally friendly.[1][2] The reaction conditions are optimized to favor para-substitution, though the formation of the 3-bromo (meta) isomer is a common side product, typically in the range of 1-6%.[1][2][3] The final recrystallization step is crucial for removing this isomer to achieve the high purity required for pharmaceutical applications.

Synthesis of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

Direct, selective chlorination of 2-methyl-2-phenylpropanoic acid is generally more challenging than bromination due to the higher reactivity and lower selectivity of common chlorinating agents. Therefore, a Grignard-based approach is often a more reliable and regioselective strategy for synthesizing the chloro analog.

Recommended Synthetic Pathway: Grignard Carboxylation

This method involves the formation of 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene, followed by its reaction with acetone to form an intermediate alcohol, which is then oxidized to the desired carboxylic acid. A more direct carboxylation of a Grignard reagent derived from a tertiary halide is also possible.[4]

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation start 1-Bromo-4-chlorobenzene grignard 4-Chlorophenylmagnesium bromide start->grignard reagents1 Magnesium (Mg) Dry THF reagents1->start alcohol 2-(4-Chlorophenyl)propan-2-ol grignard->alcohol reagents2 Acetone Dry THF, 0°C reagents2->grignard product 2-(4-Chlorophenyl)-2- methylpropanoic Acid alcohol->product reagents3 Oxidizing Agent (e.g., KMnO4) Acidic Workup reagents3->alcohol

Caption: Synthetic workflow for Grignard-based synthesis.

Experimental Protocol: Grignard Carboxylation (Illustrative)

This protocol is illustrative of the general Grignard approach for arylpropanoic acid synthesis.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed. Cool to room temperature.

  • Nucleophilic Addition: Cool the prepared Grignard solution to 0°C in an ice bath. Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours at room temperature after the addition is complete.

  • Workup and Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-chlorophenyl)propan-2-ol.

  • Oxidation: Dissolve the crude alcohol in a suitable solvent mixture (e.g., acetone/water). Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise. After the reaction is complete (monitored by TLC), quench with a reducing agent (e.g., sodium bisulfite), acidify with HCl, and extract the final product with ethyl acetate.

  • Purification: Purify the final product by column chromatography or recrystallization.

Discussion of Causality:

The Grignard route guarantees the correct para-chloro substitution, completely avoiding the isomer issues that can plague electrophilic aromatic substitution. However, this control comes at the cost of increased operational complexity. Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating rigorously dry equipment, solvents, and inert atmosphere conditions.[4] The multi-step nature of this sequence (Grignard formation, addition, oxidation) may also lead to a lower overall yield compared to a highly optimized single-step halogenation.

Head-to-Head Performance Comparison

FeatureThis compound (via Bromination)2-(4-Chlorophenyl)-2-methylpropanoic Acid (via Grignard)Analysis & Field Insights
Starting Materials 2-Methyl-2-phenylpropanoic acid, Bromine1-Bromo-4-chlorobenzene, Magnesium, AcetoneThe bromination route starts from a more advanced, common intermediate. The Grignard route builds complexity from simpler, readily available haloaromatics.
Key Reagents Bromine (corrosive, toxic)Magnesium (flammable solid), Acetone (flammable liquid)Both routes involve hazardous materials. However, handling highly reactive Grignard reagents requires more specialized equipment and training to ensure safety and success.
Reaction Conditions 75-80°C, aqueous mediumAnhydrous THF, inert atmosphere, often cryogenic temperatures for addition.The aqueous bromination is operationally simpler and more amenable to large-scale industrial production without requiring specialized inert atmosphere reactors.[1][2]
Yield & Purity Good yield (~78% after purification)[3]Variable, often moderate overall yield due to multiple steps.While the single-step bromination yield is high, it is dependent on efficient removal of the meta-isomer. The Grignard route offers higher initial purity, avoiding isomeric contamination.
Purification Recrystallization is essential to remove isomers.[3]Standard workup and recrystallization or chromatography.The critical challenge for the bromo-compound is isomer separation. The challenge for the chloro-compound is removing byproducts from the Grignard and oxidation steps.
Scalability High; demonstrated to be suitable for industrial application.[1]Moderate; requires strict process control for anhydrous conditions.The robustness and simplicity of the aqueous bromination process make it more favorable for large-scale manufacturing.
Downstream Reactivity The C-Br bond is more reactive, making it ideal for subsequent cross-coupling reactions (e.g., Suzuki, Heck).The C-Cl bond is less reactive and more stable, which can be an advantage or disadvantage depending on the desired subsequent chemistry.This is a critical strategic consideration. If the halo-substituent is intended as a handle for further C-C bond formation, the bromo-analog is often the superior choice.

Conclusion for the Practicing Scientist

The choice between synthesizing this compound and its chloro analog is a classic case of balancing operational simplicity against synthetic control.

Choose the bromo-analog via direct bromination when:

  • Large quantities are required, and process simplicity is a priority.

  • The downstream chemistry can tolerate or requires the higher reactivity of a C-Br bond.

  • Robust purification methods are in place to effectively remove the small percentage of meta-isomer.

Choose the chloro-analog via a Grignard route when:

  • Absolute regiochemical purity is paramount from the outset.

  • The required scale is smaller (laboratory or pilot scale), where the demands of anhydrous chemistry are manageable.

  • A more stable, less reactive C-Cl bond is desired for the final target or subsequent synthetic steps.

Ultimately, the optimal choice depends on a holistic evaluation of the entire synthetic plan, considering not just the immediate reaction but also the cost of goods, process safety, and the chemical properties required for all subsequent transformations.

References

Validating 2-(4-Bromophenyl)-2-methylpropanoic Acid as a Synthon for Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The selection of an appropriate starting material, or synthon, is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth technical evaluation of 2-(4-Bromophenyl)-2-methylpropanoic acid as a versatile synthon for the synthesis of various nitrogen-containing heterocycles, including oxazolines, pyridazinones, and thiazolidinones. Through a comparative analysis with alternative synthons, supported by experimental data from the literature, we aim to validate its utility for researchers, scientists, and drug development professionals.

This compound is a crystalline solid with the molecular formula C₁₀H₁₁BrO₂[1]. Its structure, featuring a carboxylic acid moiety for cyclization reactions and a brominated phenyl ring amenable to further functionalization via cross-coupling reactions, makes it an attractive building block. This guide will explore its performance in key heterocyclic ring-forming reactions and provide detailed experimental protocols to enable its practical application.

Comparative Analysis of Synthon Performance

The utility of a synthon is best assessed by comparing its performance against established alternatives in the synthesis of common heterocyclic frameworks. Here, we evaluate this compound in the context of synthesizing three key classes of heterocycles.

Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines

Oxazolines are important heterocycles found in various natural products and are widely used as chiral ligands in asymmetric catalysis. The most common route to 2-oxazolines is the cyclization of a carboxylic acid with an amino alcohol.

Our Target Synthon in Action:

The reaction of this compound with an appropriate amino alcohol, such as 2-amino-2-methyl-1-propanol, is expected to yield 2-[1-(4-bromophenyl)-1-methylethyl]-4,4-dimethyl-4,5-dihydrooxazoline. This transformation typically proceeds via an intermediate N-(2-hydroxyethyl)amide, followed by acid-catalyzed cyclization. While specific literature on this exact reaction is limited, the synthesis of the closely related 2-(4-Bromo-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole is well-documented, indicating the feasibility of this approach[2].

Alternative Synthon: Aromatic Nitriles

A common alternative for the synthesis of 2-aryl-oxazolines is the reaction of aromatic nitriles with amino alcohols.

Performance Comparison:

SynthonReagentsConditionsYieldRemarks
This compound (Proposed) 2-Amino-2-methyl-1-propanol, Dehydrating agent (e.g., H₂SO₄, TsOH)Typically requires heatingGood to Excellent (estimated)Two-step (amidation then cyclization) or one-pot reaction. Versatile due to the carboxylic acid functional group.
Aromatic Nitriles (e.g., 4-Bromobenzonitrile)Amino alcohol, Catalyst (e.g., ZnCl₂)Often requires high temperatures and pressureModerate to GoodDirect one-step synthesis. May have limitations with sensitive functional groups.

The use of this compound offers the advantage of leveraging the well-established and generally high-yielding amide coupling and subsequent cyclization reactions. While the nitrile route is more direct, the conditions can be harsher.

Synthesis of 6-Aryl-6-methyl-tetrahydropyridazin-3-ones

Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A classical approach to their synthesis involves the condensation of a γ-keto acid with hydrazine. While our target synthon is not a γ-keto acid, its structural features allow for a related cyclization pathway.

Our Target Synthon in Action:

The reaction of this compound with hydrazine hydrate can be envisioned to proceed, potentially through an intermediate acyl hydrazide, to form the corresponding 6-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one. The synthesis of the related 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one has been reported, suggesting the viability of this synthetic strategy[3].

Alternative Synthon: β-Aroylpropionic Acids

A more traditional and widely used synthon for pyridazinones is the corresponding β-aroylpropionic acid, which undergoes direct cyclization with hydrazine.

Performance Comparison:

SynthonReagentsConditionsYieldRemarks
This compound (Proposed) Hydrazine hydrateReflux in a suitable solvent (e.g., ethanol)Moderate to Good (estimated)Direct cyclization. The gem-dimethyl group may influence reactivity.
β-(4-Bromobenzoyl)propionic acidHydrazine hydrateReflux in ethanol or acetic acidGood to ExcellentA well-established, high-yielding reaction for pyridazinone synthesis.

While β-aroylpropionic acids are the more conventional choice, this compound presents an interesting alternative, particularly for accessing pyridazinones with a quaternary carbon at the 6-position.

Synthesis of 2-Aryl-2-methyl-thiazolidin-4-ones

Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. A common synthetic route involves the condensation of a carbonyl compound, an amine, and a mercapto-carboxylic acid. Alternatively, a carboxylic acid can be reacted with an aminothiol.

Our Target Synthon in Action:

This compound can be reacted with an aminothiol, such as cysteine (2-amino-3-mercaptopropanoic acid), to form the corresponding 2-(4-bromophenyl)-2-methylthiazolidine-4-carboxylic acid. This reaction would proceed through an initial amide bond formation followed by intramolecular cyclization.

Alternative Synthon: Aromatic Aldehydes

The Hantzsch thiazole synthesis and related multicomponent reactions often utilize aromatic aldehydes as the starting material for the 2-position of the thiazolidinone ring.

Performance Comparison:

SynthonReagentsConditionsYieldRemarks
This compound (Proposed) Cysteine or other aminothiolsAmide coupling conditions followed by cyclizationGood (estimated)Provides access to thiazolidinones with a quaternary center at the 2-position.
4-BromobenzaldehydeAmine (e.g., aniline), Thioglycolic acidOne-pot, often with azeotropic water removalGood to ExcellentA versatile and widely used multicomponent reaction for diverse thiazolidinones.

The use of this compound allows for the synthesis of a unique class of 2,2-disubstituted thiazolidin-4-ones, which may not be readily accessible through the traditional aldehyde-based multicomponent reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of key heterocyclic scaffolds using this compound.

Protocol 1: Synthesis of 2-[1-(4-Bromophenyl)-1-methylethyl]-4,4-dimethyl-4,5-dihydrooxazoline

This protocol is a two-step procedure involving the formation of an intermediate amide followed by cyclization.

Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-(4-bromophenyl)-2-methylpropanamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Cyclization to the Oxazoline

  • Dissolve the N-(2-hydroxy-1,1-dimethylethyl)-2-(4-bromophenyl)-2-methylpropanamide (1.0 eq) in toluene (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the target oxazoline.

Protocol 2: Synthesis of 6-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridazinone.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Oxazoline Synthesis This compound This compound Acyl Chloride Acyl Chloride This compound->Acyl Chloride SOCl₂, DMF Amide Amide Acyl Chloride->Amide 2-Amino-2-methyl-1-propanol, Et₃N Oxazoline Oxazoline Amide->Oxazoline p-TsOH, Toluene, Reflux

Caption: Synthesis of 2-Aryl-oxazoline.

Pyridazinone Synthesis This compound This compound Pyridazinone Pyridazinone This compound->Pyridazinone Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of 6-Aryl-pyridazinone.

Thiazolidinone Synthesis This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Cysteine, Coupling Agent Thiazolidinone Thiazolidinone Amide Intermediate->Thiazolidinone Intramolecular Cyclization

Caption: Synthesis of 2-Aryl-thiazolidinone.

Conclusion

This compound emerges as a highly promising and versatile synthon for the construction of a variety of medicinally relevant heterocyclic compounds. Its carboxylic acid functionality provides a reliable handle for cyclization reactions, while the brominated aromatic ring serves as a valuable site for post-synthetic modifications, enabling the generation of diverse compound libraries.

While direct experimental data for some of the proposed transformations are still emerging, the successful synthesis of structurally related compounds strongly supports the feasibility of the outlined protocols. In comparison to alternative synthons, this compound offers a unique entry point to heterocycles bearing a gem-dimethyl substituted quaternary center adjacent to the aromatic ring, a structural motif that can significantly impact the pharmacological properties of a molecule.

This guide provides a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The detailed protocols and comparative analysis herein are intended to facilitate its adoption and accelerate the discovery of novel heterocyclic drug candidates.

References

Cross-reactivity studies of 2-(4-Bromophenyl)-2-methylpropanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Profiling of Janus Kinase (JAK) Inhibitors

In the landscape of targeted therapies, particularly in immunology and oncology, the specificity of a drug candidate is paramount. While high potency against a primary target is essential, off-target activity, or cross-reactivity, can lead to unforeseen side effects or even desirable polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.

As Senior Application Scientists, we recognize that a robust understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in translational drug development. This guide is structured to explain the "why" behind the "how," offering both detailed experimental protocols and the strategic rationale for their implementation.

The Critical Role of the JAK-STAT Pathway

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are indispensable for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.

The central role of this pathway in mediating inflammatory responses has made JAKs attractive therapeutic targets. However, the high degree of homology in the ATP-binding site across the four JAK isoforms presents a significant challenge for developing selective inhibitors.

Caption: The canonical JAK-STAT signaling pathway.

The Consequence of Cross-Reactivity

The specific combination of JAKs used by different cytokine receptors dictates the downstream biological response. This differential pairing is the foundation of JAK inhibitor selectivity and its clinical implications:

  • JAK1: Primarily involved in signaling for pro-inflammatory cytokines like IL-6 and interferons. Inhibition of JAK1 is key to efficacy in autoimmune diseases like rheumatoid arthritis.

  • JAK2: Essential for signaling by hematopoietic growth factors, including erythropoietin (EPO) and thrombopoietin (TPO). Inhibition of JAK2 can lead to anemia and thrombocytopenia, which can be dose-limiting side effects.

  • JAK3: Almost exclusively pairs with the common gamma chain (γc) and is critical for lymphocyte development and function. Its inhibition is a potent immunosuppressive strategy.

  • TYK2: Involved in the signaling of IL-12 and IL-23, which are crucial in the pathogenesis of psoriasis and inflammatory bowel disease.

Therefore, an inhibitor's profile—whether it is a pan-JAK inhibitor (targeting all four) or selective for one or two isoforms—will profoundly influence its therapeutic window. A comprehensive cross-reactivity assessment is thus non-negotiable.

Experimental Framework for Cross-Reactivity Profiling

A multi-tiered approach, moving from simplified biochemical assays to more complex cell-based systems, provides the most comprehensive picture of an inhibitor's selectivity.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Functional & Phenotypic Assays Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Biochem_Panel Broad Kinome Panel (~400 kinases) Biochem_Assay->Biochem_Panel Identifies primary targets & potent off-targets Phospho_Assay Phospho-STAT Assay (Western Blot, Flow Cytometry) Biochem_Panel->Phospho_Assay Guides selection of cellular models Cell_Panel Cytokine-Stimulated Cell Lines Phospho_Assay->Cell_Panel Confirms on-target activity in a biological context Functional_Assay Immune Cell Proliferation & Cytokine Production Cell_Panel->Functional_Assay Validates functional consequences Phenotypic_Screen High-Content Imaging Functional_Assay->Phenotypic_Screen Links target engagement to physiological outcome

Caption: A tiered workflow for assessing JAK inhibitor selectivity.

Tier 1: In Vitro Biochemical Assays

The first step is to determine the direct inhibitory activity of a compound against the purified kinase enzymes. This method provides a clean, quantitative measure (typically an IC50 value) of potency, free from the complexities of a cellular environment.

Protocol: ADP-Glo™ Kinase Assay for JAK Family

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method suitable for primary screening and selectivity profiling.

Objective: To determine the IC50 of a test compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (e.g., from Promega, Carna Biosciences).

  • Substrate peptide (e.g., a poly-GT or a specific substrate like JAKtide).

  • ATP at a concentration near the Km for each enzyme.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds serially diluted in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Assay Buffer.

    • Add the master mix to the wells containing the compound. Allow a 15-minute pre-incubation at room temperature to permit compound binding to the kinase.

    • Prepare an ATP solution in Assay Buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data relative to the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Phospho-STAT Assays

While biochemical assays are essential, they do not account for cell permeability, plasma protein binding, or intracellular ATP concentrations. Cellular assays provide a more physiologically relevant measure of a compound's activity. Measuring the phosphorylation of STAT proteins downstream of specific cytokine stimulation is the gold standard for confirming on-target JAK inhibition in a cellular context.

Protocol: Flow Cytometry-Based Phospho-STAT3 Assay in TF-1 Cells

Objective: To measure the inhibition of IL-6-induced STAT3 phosphorylation by a test compound.

Materials:

  • TF-1 cells (a human erythroleukemic cell line that expresses the IL-6 receptor).

  • RPMI-1640 medium with 10% FBS.

  • Recombinant human IL-6.

  • Test compound serially diluted in DMSO.

  • BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III.

  • Anti-pSTAT3 (pY705)-Alexa Fluor 647 antibody.

Procedure:

  • Cell Preparation: Culture TF-1 cells to the desired density. Starve the cells in serum-free media for 4-6 hours prior to the experiment.

  • Compound Treatment: Aliquot the starved cells into a 96-well plate. Add serial dilutions of the test compound and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-6 to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding pre-warmed Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

  • Staining: Wash the cells and then stain with the fluorescently-labeled anti-pSTAT3 antibody for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells again and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) for pSTAT3. Calculate the IC50 by plotting the MFI against the log of the compound concentration.

Comparative Analysis of Representative JAK Inhibitors

To illustrate the importance of these profiling efforts, let's compare the selectivity profiles of several well-known JAK inhibitors. The data presented below is a representative compilation from publicly available sources and scientific literature.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity ProfileClinical Implications of Profile
Tofacitinib 1-55-20<150-100Pan-JAK (slight JAK3/1 preference)Broad immunosuppression; risk of anemia/thrombocytopenia due to JAK2 inhibition.
Ruxolitinib 3-103-5>400~20JAK1/JAK2 selectiveEffective for myelofibrosis (JAK2); risk of hematological side effects.
Upadacitinib 40-60100-200>1000>1000Highly JAK1 selectivePotent anti-inflammatory effects with a potentially lower risk of JAK2-mediated side effects.
Deucravacitinib >1000>1000>1000<1Highly TYK2 selective (Allosteric)Targets IL-12/23 pathway for psoriasis with minimal impact on other JAK-dependent signaling.

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data above is for comparative purposes.

This table clearly demonstrates the diverse selectivity profiles that can be achieved. Early-generation inhibitors like Tofacitinib show broad activity, while newer agents like Upadacitinib and Deucravacitinib exhibit remarkable selectivity for a single isoform. Deucravacitinib represents a paradigm shift, achieving its TYK2 selectivity by binding to the regulatory pseudokinase domain rather than the conserved ATP-binding active site, a strategy that inherently avoids cross-reactivity with other kinases.

Conclusion

The rigorous evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For kinase inhibitors, and particularly for the JAK family, a compound's selectivity profile is inextricably linked to its therapeutic potential and safety. By employing a systematic, multi-tiered approach—from clean biochemical assays to complex cellular and functional readouts—researchers can build a comprehensive understanding of a molecule's behavior. This detailed characterization enables the rational design of next-generation inhibitors with improved therapeutic windows, ultimately leading to safer and more effective medicines for patients with a wide range of debilitating diseases.

A Comparative Performance Analysis of 2-(4-Bromophenyl)-2-methylpropanoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of building blocks for chemical synthesis is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among these, 2-(4-Bromophenyl)-2-methylpropanoic acid stands out as a versatile intermediate, particularly valued for its role in the synthesis of active pharmaceutical ingredients (APIs) such as Fexofenadine and Bilastine.[1] This guide provides an in-depth technical comparison of this compound with its halogenated analogs, primarily the chloro-derivative, in the context of palladium-catalyzed cross-coupling reactions. Our analysis is grounded in established mechanistic principles and supported by experimental data from relevant studies to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic strategies.

Introduction to this compound and its Significance

This compound is a white to pale yellow crystalline solid widely utilized in organic synthesis.[2] Its chemical structure, featuring a bromophenyl group and a methylpropanoic acid moiety, offers two key points for molecular elaboration: the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions, and the carboxylic acid group, which can undergo standard transformations like esterification and amidation.[3] The presence of the bromine atom significantly enhances the compound's reactivity in palladium-catalyzed reactions compared to its chloro-analog, a factor that will be a central theme of this guide.

This intermediate is a crucial component in the industrial synthesis of several pharmaceuticals.[1][2] For instance, it is a key precursor for the non-sedating antihistamine Fexofenadine.[4] The isomeric purity of this starting material is paramount, as impurities can carry through the synthetic sequence, complicating purification and potentially impacting the final drug's safety and efficacy.[5][6]

The Crucial Role of the Halogen in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are foundational tools in modern organic synthesis. A key step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide. The efficiency of this step is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > Cl > F.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the oxidative addition occurs.

This fundamental principle dictates that this compound will generally be more reactive and require milder reaction conditions than its chloro-analog, 2-(4-chlorophenyl)-2-methylpropanoic acid. Conversely, the iodo-analog would be even more reactive, though often at a higher cost and with potentially lower stability.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is often the rate-determining step, and thus the choice of halogen has a significant impact on the reaction kinetics.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base, R'-OH) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-OR'->Ar-Pd(II)-R Transmetalation (R-B(OR')2) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination (Ar-R) Heck_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Aryl Halide Aryl Halide Heating & Stirring Heating & Stirring Aryl Halide->Heating & Stirring Alkene Alkene Alkene->Heating & Stirring Pd Catalyst Pd Catalyst Pd Catalyst->Heating & Stirring Base Base Base->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromophenyl)-2-methylpropanoic acid, grounding procedural instructions in the chemical principles that ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the substance's chemical properties and associated hazards is paramount. This initial assessment informs every subsequent step of the waste management process.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized below, which influence storage and disposal considerations.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State SolidN/A
Synonyms 2-(4-bromophenyl)-2-methylpropionic acid
CAS Number 32454-35-6
GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound presents

Definitive Guide to Personal Protective Equipment for Handling 2-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our most critical responsibility is to cultivate a culture of safety that protects both the researcher and the integrity of the experiment. The handling of specialized reagents like 2-(4-Bromophenyl)-2-methylpropanoic acid, a halogenated carboxylic acid, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling, grounded in the specific chemical properties and potential hazards of this compound.

Hazard Assessment: Understanding the Risk Profile

This compound (CAS No: 32454-35-6) is a solid organic compound whose primary hazards stem from its potential toxicity and irritant properties. A thorough risk assessment is the foundation of any safety plan.

The primary, globally harmonized hazard identified for this compound is acute oral toxicity.[1] However, due to its classification as a halogenated organic acid, we must also anticipate other potential hazards common to this chemical class, such as skin and eye irritation.[2][3] One safety data sheet for a closely related structural analog, 2-[4-(Bromomethyl)phenyl]propanoic acid, warns that it can cause severe skin burns and eye damage, reinforcing the need for caution.[4]

Table 1: GHS Hazard Identification for this compound

Hazard Class GHS Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed PubChem[1]
Potential Hazard - Harmful by inhalation, in contact with skin Chemsrc[3]

| Potential Hazard | - | Causes skin and eye irritation | Multiple Sources[5] |

This hazard profile dictates that all handling procedures must be designed to prevent ingestion, inhalation of dust, and direct contact with skin and eyes.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All manipulations of this compound, whether in solid or solution form, must be conducted with the following equipment.

Table 2: Summary of Required PPE

PPE Category Recommended Equipment Rationale & Standard
Eye & Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards.[6] Protects against accidental splashes of solutions or contact with airborne solid particles.
Full-face shield (worn over goggles). Required when there is a significant risk of splashing or dust generation (e.g., weighing large quantities, transferring powder).[4][7]
Hand Protection Chemical-resistant nitrile gloves.[7][8] Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of organic compounds.[9] Gloves must be inspected for tears before use and changed immediately upon contamination.[7][10]
Body Protection Fully-buttoned laboratory coat. Protects skin and personal clothing from contamination.[3][8]
Closed-toe shoes. Protects feet from spills.[8]

| Respiratory Protection | NIOSH-approved respirator. | Required only if engineering controls are insufficient to control dust, or during a large spill cleanup.[7][11] Routine handling of small quantities should occur within a certified chemical fume hood.[3] |

Operational Workflow: From Receipt to Disposal

Adherence to a strict operational protocol is essential for minimizing exposure risk. The following workflow provides a step-by-step guide for safely managing this compound within the laboratory.

G cluster_prep 1. Pre-Operation cluster_handling 2. Handling & Manipulation cluster_post 3. Post-Operation cluster_disposal 4. Waste Management A Verify Fume Hood Certification (within 1 year) B Assemble All Required PPE (Goggles, Gloves, Lab Coat) A->B C Designate & Prepare Work Area (Clean surface, have spill kit ready) B->C D Weigh Solid Compound (Inside fume hood, on weigh paper/boat) C->D E Transfer & Dissolution (Use spatula, add solid to solvent slowly) D->E F Decontaminate Work Surface & Glassware E->F G Doff PPE Correctly (Remove gloves first) F->G H Segregate Halogenated Waste (Solid & Liquid) G->H I Label Waste Container ('Hazardous Waste - Halogenated Organics') H->I J Store in Satellite Accumulation Area I->J

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls :

    • Before beginning, ensure the chemical fume hood has been certified within the last year.[6] All manipulations of the solid compound must occur within the fume hood to minimize inhalation risk.[3][7]

    • Prepare the designated work area by ensuring it is clean and uncluttered. Have a spill kit readily accessible.

    • Don all required PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat.[3]

  • Handling and Transfer :

    • When weighing the solid, use a spatula and a weigh boat or paper to avoid generating dust.[11] Avoid any actions like pouring from a height that could aerosolize the powder.

    • If creating a solution, slowly add the solid this compound to the solvent to prevent splashing.[11]

  • Post-Handling Procedures :

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination. Gloves should always be removed first, followed by the lab coat and eye protection.[11]

    • Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[3][6]

Emergency & Disposal Plan

Spill Response:

  • Small Spill: For a small spill contained within the fume hood, use an inert absorbent material (like sand or vermiculite) to clean it up.[3] Place the absorbed material into a sealed container for disposal as halogenated waste.

  • Large Spill: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

Disposal Protocol: Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: As a brominated compound, this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) are classified as halogenated organic waste .[8][9]

  • Containerization: This waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11][12] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[7][8] All waste must be disposed of in accordance with federal, state, and local environmental regulations through your institution's environmental health and safety office.[7]

By integrating this comprehensive safety and handling protocol into your daily operations, you ensure a secure environment for groundbreaking research while upholding the highest standards of laboratory practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-2-methylpropanoic acid
Reactant of Route 2
2-(4-Bromophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.